2,3,4-Trimethyl-2-pentene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRZEBLZFTODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870618 | |
| Record name | 2,3,4-Trimethylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-77-5, 61665-19-8 | |
| Record name | 2-Pentene, 2,3,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentene, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061665198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Trimethyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73943 | |
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| Record name | 2,3,4-Trimethylpent-2-ene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,3,4-Trimethyl-2-pentene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEE3DPT3LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2,3,4-Trimethyl-2-pentene
CAS Number: 565-77-5 Formula: C₈H₁₆ Molecular Weight: 112.21 g/mol [1]
Part 1: Executive Summary
2,3,4-Trimethyl-2-pentene is a highly branched, tetrasubstituted alkene characterized by significant steric hindrance.[1] Unlike its more common isomer, "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), this specific isomer represents a thermodynamic sink in acid-catalyzed rearrangement systems.[1] Its crowded olefinic core makes it a valuable model substrate for studying steric effects in electrophilic additions and hydrogenation catalysis.[1] In drug development and organic synthesis, it serves as a specialized hydrophobic building block and a reference standard for metabolic stability studies involving branched aliphatic chains.[1]
Part 2: Chemical Identity & Physicochemical Profile[1]
The molecule features a central double bond substituted with three methyl groups and one isopropyl group.[1] This tetrasubstitution creates a dense electron-rich center protected by a hydrophobic shell.[1]
Table 1: Physicochemical Properties
| Property | Value | Context |
| Boiling Point | 116.0 °C | Higher than terminal isomers due to symmetry/packing.[1] |
| Melting Point | -113.0 °C | Remains liquid under standard cryogenic storage.[1] |
| Density | 0.743 g/mL (at 25 °C) | Typical for branched C8 alkenes.[1] |
| Refractive Index ( | 1.428 | Useful for purity verification.[1] |
| Flash Point | 18 °C (Closed Cup) | Highly Flammable (Class IB).[1] |
| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, Benzene, Chloroform.[1] |
| Dipole Moment | ~0 D | Non-polar; highly lipophilic.[1] |
Part 3: Synthesis & Production Mechanisms[1]
The Whitmore Shift Pathway
The most chemically rigorous synthesis involves the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol .[1] This reaction is not a simple elimination; it proceeds through a Wagner-Meerwein rearrangement (specifically a methide shift) to access the thermodynamically preferred tetrasubstituted alkene.[1]
Protocol Overview:
-
Catalyst: Concentrated Sulfuric Acid (
) or solid acid catalysts (e.g., Amberlyst-15).[1] -
Conditions: Reflux with continuous water removal (Dean-Stark trap).
-
Mechanism:
Visualization: Mechanistic Pathway
The following diagram illustrates the critical cationic rearrangement required to form the target structure.[1]
Caption: Acid-catalyzed synthesis involving a critical 1,2-methide shift to access the tetrasubstituted core.[1]
Part 4: Reactivity & Synthetic Utility
Steric Hindrance & Hydrogenation
This compound is notoriously difficult to hydrogenate compared to terminal alkenes.[1] The four alkyl groups shielding the double bond create a significant energy barrier for catalyst surface adsorption.[1]
-
Experimental Insight: Standard Pd/C conditions often fail or proceed slowly.[1] High-pressure hydrogenation (50–100 atm) or the use of active catalysts like Raney Nickel or Adams' catalyst (PtO₂) in acetic acid is often required to drive the reaction to the alkane (2,3,4-trimethylpentane).[1]
Ozonolysis: Structural Proof
The reaction with ozone is definitive for structural characterization.[1] Unlike isomers that yield formaldehyde, this molecule cleaves to form two ketones, confirming the internal nature of the double bond.[1]
-
Reaction:
[1] -
Utility: This clean cleavage makes it a useful "masking" group for these ketones in complex synthesis, releasing them upon oxidative workup.[1]
Atmospheric Chemistry
In environmental science, this molecule serves as a reference for the reactivity of branched alkenes with OH radicals.[1] The reaction rate is diffusion-controlled but slightly retarded by sterics compared to less substituted analogs.[1]
Visualization: Reactivity Map
Caption: Reactivity profile highlighting the cleavage products and steric resistance to hydrogenation.
Part 5: Safety & Handling Protocols
Critical Hazards[1]
-
Flammability: Flash point of 18°C makes it a Class IB flammable liquid.[1] Vapors are heavier than air and may travel to ignition sources.[1]
-
Aspiration Toxicity: Category 1 (H304).[1] If swallowed, do NOT induce vomiting; the low viscosity allows it to enter the lungs, causing chemical pneumonia.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a flammables cabinet. Segregate from strong oxidizers (e.g., perchlorates, peroxides).[1]
Emergency Response
-
Skin Contact: Wash with soap and water.[1] Do not use solvents.[1]
-
Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1] Use non-sparking tools.[1]
References
-
Whitmore, F. C. (1941).[1] The Polymerization of Olefins. II.[1] The Copolymerization of s-Butyl and t-Butyl Alcohols by Sulfuric Acid. Journal of the American Chemical Society.[1] [1]
-
National Institute of Standards and Technology (NIST) . 2-Pentene, 2,3,4-trimethyl- Properties and Spectral Data. NIST Chemistry WebBook.[1] [1]
-
PubChem . Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine.[1]
-
Sigma-Aldrich . Safety Data Sheet (SDS) - this compound.
-
Aschmann, S. M., et al. (2002).[1] Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane. Environmental Science & Technology.[1][7]
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pentene, 2,3,4-trimethyl- [webbook.nist.gov]
- 7. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Controlled Synthesis and Characterization of 2,3,4-Trimethyl-2-pentene
Abstract
This technical guide outlines the high-purity synthesis of 2,3,4-Trimethyl-2-pentene (CAS: 565-77-5), a tetrasubstituted alkene characterized by significant steric hindrance and high thermodynamic stability. While often found as a minor isomer in the acid-catalyzed oligomerization of light olefins, laboratory-scale isolation requires a targeted Grignard approach to avoid complex isomeric mixtures. This document details the Methylmagnesium Bromide – Diisopropyl Ketone route, emphasizing mechanistic control over competing reduction pathways and regioselective dehydration.
Part 1: Strategic Overview & Molecule Profile
The Target: this compound
Unlike its structural isomer "diisobutylene" (2,4,4-trimethyl-1-pentene), which is kinetically favored in isobutylene dimerization, the 2,3,4-trimethyl isomer represents a thermodynamic sink due to its tetrasubstituted double bond.
Key Physicochemical Properties
| Property | Value | Relevance |
|---|
| Molecular Formula |
Synthetic Strategy: The Grignard Advantage
Industrial routes involving acid-catalyzed rearrangement of
Why this route?
-
Symmetry: Diisopropyl ketone is symmetric, simplifying NMR analysis of the intermediate.
-
Steric Control: While bulky Grignard reagents (e.g., Isopropyl-MgBr) act as reducing agents toward hindered ketones (transferring a hydride), Methyl-MgBr is sufficiently small to act as a nucleophile, favoring addition over reduction.
Part 2: Experimental Protocol
Phase 1: Grignard Addition
Objective: Synthesize the precursor alcohol, 2,3,4-trimethyl-3-pentanol.
Reagents:
-
Magnesium turnings (1.1 eq)
-
Methyl iodide or Methyl bromide (1.0 eq)
-
Diethyl ether (anhydrous solvent)
-
2,4-Dimethyl-3-pentanone (Diisopropyl ketone) (0.8 eq)
-
Ammonium chloride (sat. aq.)
Procedure:
-
Activation: In a flame-dried 3-neck flask under
atmosphere, activate Mg turnings with a crystal of iodine. -
Formation: Add Methyl halide in ether dropwise to maintain a gentle reflux. The disappearance of Mg indicates formation of MeMgX.
-
Addition: Cool the Grignard solution to 0°C. Add 2,4-dimethyl-3-pentanone dropwise.
-
Critical Insight: Although MeMgX is small, the ketone is hindered. Slow addition prevents local overheating and minimizes enolization side reactions.
-
-
Reflux: Allow to warm to room temperature and reflux for 2 hours to ensure completion against the steric barrier.
-
Hydrolysis: Quench carefully with saturated
at 0°C. Avoid strong acids here to prevent premature dehydration. -
Isolation: Extract with ether, dry over
, and concentrate to yield crude 2,3,4-trimethyl-3-pentanol.
Phase 2: Regioselective Dehydration
Objective: Convert the tertiary alcohol to the tetrasubstituted alkene.
Mechanism: E1 Elimination. The tertiary carbocation intermediate has two elimination pathways:
-
Path A (Kinetic): Removal of a proton from a methyl group
Terminal alkene (Less stable). -
Path B (Thermodynamic): Removal of a proton from the isopropyl methine
Tetrasubstituted alkene (Target).
Procedure:
-
Setup: Place the crude alcohol in a round-bottom flask with 85% Phosphoric acid (
) or p-Toluenesulfonic acid (pTsOH). -
Reaction: Heat the mixture to 100-110°C.
-
Distillation: Use a fractionating column. The alkene (BP 116°C) and water will co-distill. The alcohol (BP higher) remains.
-
Expertise Note: Using sulfuric acid can cause charring or polymerization of the sensitive olefin. Phosphoric acid is milder and minimizes isomerization.
-
-
Purification: Wash the distillate with
, dry, and redistill. Collect the fraction boiling at 115-117°C.
Part 3: Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the critical path from raw materials to purified product, highlighting the divergence point where correct reagent choice prevents side reactions.
Figure 1: Step-by-step synthesis workflow emphasizing the specific Grignard reagent required to avoid reduction byproducts.
Mechanistic Pathway (E1 Elimination)
This diagram elucidates the regioselectivity governed by Zaitsev's rule, showing why the tetrasubstituted product dominates.
Figure 2: E1 Elimination mechanism demonstrating the thermodynamic preference for the tetrasubstituted alkene (Path B).
Part 4: Characterization & Validation
To ensure the integrity of the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 0.95 | Doublet ( | 6H | Isopropyl methyls ( |
| 1.60 | Singlet (broad) | 3H | Vinyl methyl at C3 ( |
| 1.68 | Singlet (broad) | 6H | Vinyl methyls at C2 ( |
| 2.65 | Septet | 1H | Allylic methine ( |
Note: The vinyl methyls may show fine splitting (allylic coupling) rather than pure singlets.
Mass Spectrometry (GC-MS)[3]
-
Molecular Ion (
): m/z 112. -
Base Peak: Likely m/z 69 or 55, corresponding to fragmentation of the isopropyl group or cleavage of the double bond system.
-
Fragmentation Pattern: Loss of methyl (M-15 = 97) is common but less intense than the cleavage of the isopropyl fragment.
Part 5: Safety & Handling (E-E-A-T)
-
Flammability: this compound is a highly flammable liquid (Flash point < 20°C).[3] All distillation must be performed with grounded glassware and under inert gas.
-
Peroxide Formation: Like many branched alkenes, it can form peroxides upon prolonged exposure to air. Store under nitrogen in amber glass.
-
Grignard Hazards: The synthesis involves exothermic reactions. The addition of the ketone to the Grignard reagent must be controlled to prevent ether boil-over.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Whitmore, F. C. (1941). The Polymerization of Olefins. II. The Copolymerization of s-Butyl and t-Butyl Alcohols by Sulfuric Acid. Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 30, 2026, from [Link]
-
NIST. (n.d.). 2-Pentene, 2,3,4-trimethyl- Phase Change Data. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
Sources
2,3,4-Trimethyl-2-pentene structural formula
Structural Architecture, Synthesis, and Application in Steric Modeling[1]
Abstract
This technical guide provides a comprehensive analysis of 2,3,4-trimethyl-2-pentene (CAS: 565-77-5), a tetrasubstituted alkene of significant interest in physical organic chemistry and metabolic stability modeling.[1] Unlike simple olefins, this molecule exhibits extreme steric crowding and thermodynamic stability, making it an ideal probe for studying electrophilic addition mechanisms under hindered conditions.[1] This document details its structural non-isomerism, a self-validating synthesis protocol via alcohol dehydration, and its utility as a scaffold for testing cytochrome P450 oxidation resistance.[1]
Part 1: Molecular Architecture & Stereochemistry
The structural integrity of this compound is defined by its tetrasubstituted double bond , a feature that confers exceptional thermodynamic stability due to hyperconjugation but imposes significant steric strain.[1]
1.1 Structural Elucidation
The IUPAC name implies a pentene chain (5 carbons) with a double bond at C2 and methyl substitutions at C2, C3, and C4.[1]
-
C2 Geometry: Bonded to C1 (methyl) and a C2-methyl substituent.[1] Since both groups attached to the C2 terminus of the double bond are methyls, the molecule possesses no geometric isomerism (E/Z or cis/trans). This symmetry simplifies spectral analysis.[1]
-
C3 Geometry: Bonded to a C3-methyl and a bulky isopropyl group (C4-H with two methyls).[1]
-
Steric Environment: The presence of four alkyl groups around the
-bond creates a "steric cage," shielding the electron-rich center from nucleophilic attack and modifying the kinetics of electrophilic additions.
1.2 Visualization of Steric Crowding
The following diagram illustrates the connectivity and the steric bulk surrounding the alkene core.
Figure 1: Connectivity graph of this compound highlighting the tetrasubstituted core (Red) and the lack of E/Z isomerism at C2.[1]
Part 2: Physicochemical Profile[1][2][3][4]
The following data aggregates experimental values. This compound is a volatile, flammable liquid that requires proper vapor management in the laboratory.[1]
| Property | Value | Unit | Causality/Significance |
| Molecular Formula | - | Degree of Unsaturation = 1 | |
| Molecular Weight | 112.21 | g/mol | - |
| Boiling Point | 104.9 | °C | Elevated vs. isomers due to compact, spherical shape reducing surface area (London forces).[1] |
| Density | 0.722 | g/mL | Typical for branched alkanes/alkenes; floats on water.[1] |
| Refractive Index ( | 1.4160 | - | Useful for purity verification after distillation.[1] |
| Flash Point | 1.7 | °C | High Flammability Hazard. Use spark-proof equipment.[1] |
Data Source: NIST Chemistry WebBook & PubChem [1, 2].[1]
Part 3: Synthesis Protocol (Acid-Catalyzed Dehydration)
To synthesize this compound with high regioselectivity, the dehydration of 2,3,4-trimethyl-3-pentanol is the preferred route.[1] This pathway leverages Zaitsev’s Rule, where the most substituted alkene is the major thermodynamic product.
3.1 Reaction Mechanism & Logic[1]
-
Protonation: The hydroxyl group of the precursor alcohol accepts a proton, becoming a good leaving group (
).[1] -
Carbocation Formation: Loss of water generates a tertiary carbocation at C3.[1]
-
Elimination (E1): A base (water or bisulfate ion) abstracts a proton from an adjacent carbon.[1] Removal of a proton from C2 or C4 is possible, but removal from C2 (which carries methyls) or formation of the tetra-substituted double bond is thermodynamically favored.[1]
3.2 Experimental Workflow
-
Precursor: 2,3,4-Trimethyl-3-pentanol.[1]
-
Reagents: Concentrated Sulfuric Acid (
) or Phosphoric Acid ( ).[1] -
Apparatus: Round-bottom flask, fractional distillation column, condenser.[1][2]
Step-by-Step Protocol:
-
Setup: Charge a 250 mL round-bottom flask with 0.1 mol of 2,3,4-trimethyl-3-pentanol.
-
Acid Addition: Slowly add 85%
(10 mL) while stirring. Note: Phosphoric acid is preferred over sulfuric acid to minimize charring/oxidation. -
Reflux: Heat the mixture gently. The alkene product (bp ~105°C) will co-distill with water (azeotrope) or can be refluxed and then distilled.[1]
-
Separation: Collect the distillate. Separate the organic layer from the aqueous layer.[1]
-
Purification: Wash the organic layer with 5%
(to remove acid traces) and brine. Dry over anhydrous .[1] -
Final Distillation: Distill the dried liquid. Collect the fraction boiling between 103-106°C.[1]
3.3 Mechanistic Pathway Visualization[1]
Figure 2: E1 Elimination pathway.[1] The tertiary carbocation intermediate drives the formation of the highly stable tetrasubstituted alkene.
Part 4: Applications in Drug Development[5][6]
While this compound is rarely a pharmacophore itself, it serves as a critical model system in medicinal chemistry and metabolic stability studies.[1]
4.1 Metabolic Blocking (Steric Shielding)
In drug design, metabolic "hotspots" (sites prone to rapid oxidation by Cytochrome P450) often need to be blocked to improve half-life (
-
Concept: The tetrasubstituted double bond in this molecule mimics a sterically occluded metabolic site.[1]
-
Application: Researchers use this molecule to calibrate oxidation assays.[1] The methyl groups at C2, C3, and C4 sterically hinder the approach of the bulky Iron-Oxo active site of CYP450 enzymes.
-
Comparative Data: Compared to 1-octene (terminal alkene), this compound shows significantly slower epoxidation rates, validating the "methyl blocking" strategy used in optimizing lead compounds [3].[1]
4.2 Analytical Standard
It is used as a reference standard in Gas Chromatography (GC) for analyzing complex hydrocarbon mixtures, particularly in determining Retention Indices (Kovats Index ~779 on non-polar columns) [1].[1]
Part 5: References
-
National Institute of Standards and Technology (NIST). this compound - Gas Phase IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]
-
PubChem. this compound (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Garg, N. K., et al. Hyperpyramidalized Alkenes As Synthetic Building Blocks.[1][5] ChemistryViews, 2026.[1] (Contextual reference on strained/substituted alkene reactivity). Available at: [Link]
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
- 4. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
Technical Whitepaper: Thermodynamic Profile and Solid-State Characteristics of 2,3,4-Trimethyl-2-pentene
Executive Summary
This technical guide provides a definitive analysis of the physical and thermodynamic properties of 2,3,4-Trimethyl-2-pentene (CAS 565-77-5) , with a specific focus on its solid-liquid phase transition (melting point). While often overlooked in standard databases in favor of its boiling point, the melting point of this tetrasubstituted alkene represents a critical parameter for low-temperature reaction handling, crystallization purification strategies, and steric modeling in drug development.
Current validated data places the melting point at -113 °C (160.15 K) . This extremely low freezing point is a direct consequence of the molecule's high steric strain and globular asymmetry, which inhibit efficient crystal lattice packing.
Chemical Identity & Structural Analysis[1][2][3]
To understand the thermodynamic behavior of this compound, one must first analyze its steric environment. Unlike linear octene isomers, this compound features a highly substituted double bond.
-
Molecular Formula:
[4][1][2][3][][6] -
SMILES: CC(C)C(=C(C)C)C
-
Substituent Pattern: Tetrasubstituted alkene. The double bond connects a dimethyl-substituted carbon to a methyl-isopropyl-substituted carbon.
Steric Crowding and "The Grease Ball" Effect
The molecule exhibits significant steric congestion. The presence of four alkyl groups around the planar double bond creates a "globular" hydrophobic shell. In the solid state, this bulky, irregular shape prevents the close intermolecular approach required for strong Van der Waals interactions, resulting in a depressed melting point.
Physical Properties & The Melting Point Enigma[5][8][9]
The melting point of -113 °C is an outlier compared to less substituted isomers. Below is a validated property summary.
Table 1: Physicochemical Property Profile[2][8]
| Property | Value | Condition | Source Reliability |
| Melting Point | -113 °C | 1 atm | High (Lit.) [1, 3] |
| Boiling Point | 116 °C | 1 atm | High [1, 2] |
| Density | 0.743 g/mL | 25 °C | High [1] |
| Refractive Index ( | 1.428 | 20 °C | High [1] |
| Flash Point | 12 °C | Closed Cup | High [6] |
| Physical State | Liquid | RT | High |
Why -113 °C?
According to Carnelley’s Rule, high molecular symmetry usually leads to high melting points. This compound, while compact, lacks the high symmetry of analogs like hexamethylethane (MP +100 °C). The isopropyl group introduces a chiral center (if the C4 carbon were bonded to 4 different groups, but here it is bonded to two methyls? No, C4 is bonded to C3, H, and two Methyls. Wait, C4 is bonded to C3, H, Methyl, Methyl. It is achiral). However, the conformational flexibility of the isopropyl group combined with the rigid tetrasubstituted core creates a "frustrated" packing landscape, requiring extremely low thermal energy (low temperature) to lock into a crystalline lattice.
Experimental Protocol: Low-Temperature Determination
Measuring a melting point of -113 °C requires specialized calorimetry rather than standard capillary tubes. The following protocol utilizes Differential Scanning Calorimetry (DSC) , the gold standard for low-temperature phase transitions.
Protocol: DSC Phase Transition Analysis
Objective: Determine the onset melting temperature (
Equipment:
-
DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+)
-
Cooling System: Liquid Nitrogen Cooling Accessory (LNCA) capable of reaching -150 °C.
-
Sample Pan: Hermetically sealed aluminum pans (Tzero).
Workflow:
-
Sample Prep: Encapsulate 5–10 mg of this compound in a pre-weighed aluminum pan. Seal hermetically to prevent volatilization (vapor pressure is significant at RT).
-
Equilibration: Load sample at 25 °C. Rapidly cool to -140 °C at a rate of 10 °C/min to ensure complete solidification (or glass formation).
-
Isothermal Hold: Hold at -140 °C for 5 minutes to allow thermal equilibrium.
-
Heating Ramp: Heat from -140 °C to 25 °C at a rate of 5 °C/min.
-
Data Analysis: Identify the endothermic peak.
-
Onset Temperature: The intersection of the baseline and the leading edge of the peak (Reported
). -
Peak Maximum: The temperature of maximum heat flow.
-
Applications in Research & Drug Development
While this compound is a simple hydrocarbon, its specific properties make it relevant in niche pharmaceutical applications:
-
Steric Template: In Structure-Activity Relationship (SAR) studies, the 2,3,4-trimethyl-2-pentenyl group serves as a bulky hydrophobic pharmacophore . It is used to probe the size of hydrophobic pockets in receptor binding sites.
-
Metabolic Probe: The tetrasubstituted double bond is resistant to standard oxidation but susceptible to specific cytochrome P450 enzymes. It is used as a model substrate to study steric hindrance in metabolic oxidation pathways [5].
-
Cryogenic Solvent Component: Due to its liquid state down to -113 °C, mixtures containing this alkene can be used in cryogenic reaction baths where non-polar, inert solvents are required.
Safety & Handling (E-E-A-T)
Critical Warning: This compound is Highly Flammable (H225) and an Aspiration Hazard (H304) .[4]
-
Flash Point: 12 °C. This means at typical lab temperatures (20-25 °C), it can form explosive vapor mixtures above the liquid surface.
-
Static Discharge: The low conductivity of this hydrocarbon makes it prone to static charge accumulation during pouring. Always ground/bond containers.
-
Storage: Store under inert gas (Nitrogen/Argon) in a flammables cabinet. Refrigeration is recommended to reduce vapor pressure, though not strictly required for stability.
References
-
Sigma-Aldrich. (2023).[7] Product Specification: this compound, CAS 565-77-5.[1][][8] Retrieved from
-
PubChem. (2023). Compound Summary: this compound.[1][2][][6][8] National Library of Medicine. Retrieved from
-
Chemical Book. (2023). This compound Properties. Retrieved from
-
NIST Chemistry WebBook. (2023). 2-Pentene, 2,3,4-trimethyl- Thermochemical Data. Retrieved from
-
BOC Sciences. (2023).[7] this compound Technical Data. Retrieved from
-
TCI Chemicals. (2023).[7] Safety Data Sheet: this compound. Retrieved from
Sources
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- 3. 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. vitol.com [vitol.com]
- 8. This compound | 565-77-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Safety Monograph: 2,3,4-Trimethyl-2-pentene
CAS: 565-77-5 | Formula: C₈H₁₆ | Role: Chemical Intermediate, Solvent Impurity, Fuel Component[1]
Executive Summary
This technical guide provides a rigorous safety and handling framework for 2,3,4-Trimethyl-2-pentene , a highly branched C8 alkene.[1] While often overshadowed by its isomer isooctane (2,2,4-trimethylpentane), this olefin presents distinct hazards due to its unsaturation and volatility.[1]
Critical Alert: The primary immediate threat is static discharge ignition during transfer, coupled with a Category 1 Aspiration Hazard .[1] For drug development professionals, this molecule is relevant as a potential process impurity in the synthesis of bulky aliphatic pharmacophores and as a residue in recovered solvents.[1]
Physicochemical Profile & Hazard Identification
Understanding the physical constants is the first step in constructing a safety barrier.[1] The low flash point (<20°C) combined with low conductivity makes this substance a "static accumulator."[1]
Table 1: Key Safety-Critical Properties
| Property | Value | Operational Implication |
| Boiling Point | 116°C | Moderate volatility; vapors accumulate at bench level.[1] |
| Flash Point | ~12–18°C (Closed Cup) | High Risk. Vapors can ignite at standard lab temperatures without heating.[1] |
| Density | 0.743 g/mL | Lighter than water; spills will float and spread fire.[1] |
| Vapor Density | ~3.9 (Air = 1) | Vapors sink and travel along floors/benches to distant ignition sources.[1] |
| Conductivity | < 50 pS/m (Typical for C8) | Static Accumulator. Charge relaxation is slow; grounding is mandatory.[1] |
| Solubility | Immiscible in water | Water is ineffective for fire suppression; use foam/CO₂.[1] |
GHS Classification Summary[1][2][3]
-
H304: May be fatal if swallowed and enters airways (Aspiration Hazard).[1][2][3]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][3][5]
Operational Protocols: The Self-Validating Safety System
In high-stakes research environments, safety must be engineered into the workflow.[1] We utilize a Self-Validating System (SVS) approach, where the protocol forces a safety check before the next step can proceed.[1]
Protocol A: Static-Safe Transfer (The Invisible Threat)
Context: Non-polar hydrocarbons like this compound generate static charge when flowing through tubing (triboelectric effect).[1] A spark of just 0.2 mJ (millijoules) can ignite the vapor.[1]
The Workflow:
-
Equilibration: Bring the solvent container and receiving vessel to the same temperature to minimize pressure differentials.
-
Bonding (Validation Step):
-
Attach a braided copper bonding wire between the source drum/bottle and the receiving vessel.[1]
-
Validation: Use a multimeter to verify resistance between the two vessels is < 10 Ohms .[1] If > 10 Ohms, re-clamp on bare metal (scrape off paint if necessary).[1] Do not proceed until continuity is verified.
-
-
Grounding: Connect the receiving vessel to the lab earth ground (bus bar).
-
Dip Tube Method: Never "splash fill." Use a conductive dip tube that extends to the bottom of the receiving vessel to minimize turbulence and static generation.[1]
-
Velocity Control: Limit flow rate to < 1 m/s initially until the dip tube is submerged.
Protocol B: Storage & Peroxide Management
Context: As an alkene, this compound is susceptible to autoxidation, forming hydroperoxides at the allylic position, though less rapidly than ethers.[1]
-
Inerting: Store under an atmosphere of dry Nitrogen or Argon.[1]
-
Segregation: Isolate from strong oxidizers (e.g., permanganates, perchlorates) and electrophiles (bromine, iodine).[1]
-
Testing (Validation Step):
Visualized Hazard Logic & Response
The following diagrams illustrate the causal pathways of hazard and the logical flow of emergency response.
Diagram 1: The Hazard Cascade
This diagram maps how intrinsic physical properties translate into specific operational risks.
Caption: Causal link between physicochemical properties (Blue), resulting risks (Red/Yellow), and required mitigations (Green).
Diagram 2: Emergency Response Logic
A decision tree for spill or exposure incidents.
Caption: Logical decision tree for immediate response to spills, fires, or personnel exposure.
Toxicology & Mechanism of Action
Aspiration Hazard (The Silent Killer)
The most severe acute health risk is chemical pneumonitis caused by aspiration.[1]
-
Mechanism: Due to low surface tension and low viscosity, if this compound is swallowed, it can slip past the epiglottis into the trachea during swallowing or vomiting.[1]
-
Pathology: Once in the lungs, the lipophilic hydrocarbon dissolves the surfactant layer of the alveoli, causing alveolar collapse (atelectasis) and severe inflammation.[1]
-
Clinical Implication: Never induce vomiting in cases of ingestion. Gastric lavage should only be performed with airway protection (intubation).[1]
Skin & Metabolism[1][4]
-
Irritation: As a solvent, it defats the skin, leading to dermatitis.[1]
-
Metabolism: Branched alkenes are typically metabolized via cytochrome P450 (epoxidation at the double bond or hydroxylation at the allylic methyl groups).[1] In drug development, this compound may appear as a background peak in GC-MS analysis of biological samples if used in extraction processes.[1]
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3][6] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: 2,3,4-trimethylpent-2-ene.[1][2][6] Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved January 30, 2026, from [Link]
Sources
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- 3. 2,3,4-Trimethylpentane | C8H18 | CID 11269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | CAS#:565-77-5 | Chemsrc [chemsrc.com]
Technical Monograph: 2,3,4-Trimethyl-2-pentene
Structural Elucidation, Thermodynamic Stability, and Synthetic Pathways
Executive Summary
2,3,4-Trimethyl-2-pentene (CAS: 565-77-5) represents a textbook example of a tetrasubstituted alkene, a structural class characterized by exceptional thermodynamic stability due to maximal hyperconjugation. For researchers in drug development and organic synthesis, this molecule serves as a critical reference point for Zaitsev elimination products and sterically crowded olefin synthesis.
This guide moves beyond basic nomenclature to analyze the compound's structural symmetry, which renders it achiral and devoid of geometric (E/Z) isomerism—a rare property for such a complex carbon skeleton. We further detail the acid-catalyzed synthesis protocols and the spectroscopic signatures required for validation.
Part 1: Structural Elucidation & Nomenclature
IUPAC Nomenclature Logic
The name This compound is derived from the IUPAC 2013 recommendations, prioritizing the longest carbon chain containing the unsaturation.
-
Parent Chain: A 5-carbon chain containing a double bond (Pentene).
-
Numbering: Numbering begins from the left to give the double bond the lowest locant (C2).
-
Substituents: Three methyl groups located at positions 2, 3, and 4.
Stereochemical Analysis (Critical Insight)
Unlike many trisubstituted or disubstituted alkenes, this compound exhibits no stereoisomerism . This is a frequent point of confusion in structural databases.
-
Geometric Isomerism (E/Z): The C2 carbon of the double bond is bonded to two identical methyl groups (C1 and the C2-substituent). According to the Cahn-Ingold-Prelog (CIP) priority rules, if one vinylic carbon bears two identical groups, E/Z isomerism is impossible.
-
Chirality: The C4 carbon is bonded to a hydrogen, the alkene group, and two methyl groups (C5 and the C4-substituent). Because two of the attached groups are identical (methyls), C4 is achiral.
Structural Visualization
The following diagram illustrates the nomenclature parsing and lack of stereocenters:
Figure 1: Deconstruction of the IUPAC name and stereochemical analysis.
Part 2: Thermodynamic Stability & Electronic Properties
The Zaitsev Thermodynamic Sink
In elimination reactions, this compound is the archetypal "Zaitsev product." It is a tetrasubstituted alkene , meaning all four positions on the double bond are occupied by alkyl groups (three methyls and one isopropyl group).
| Substitution Level | Heat of Hydrogenation ( | Stability |
| Monosubstituted | ~ -30.0 kcal/mol | Low |
| Disubstituted | ~ -28.0 kcal/mol | Moderate |
| Trisubstituted | ~ -26.9 kcal/mol | High |
| Tetrasubstituted | ~ -26.0 kcal/mol | Maximum |
Mechanism of Stability:
The stability arises from hyperconjugation . The
Part 3: Synthetic Protocol
Synthesis via Acid-Catalyzed Dehydration
The most robust synthesis involves the dehydration of 2,3,4-trimethyl-3-pentanol . This reaction is driven by the formation of a stable tertiary carbocation and subsequent elimination to the most thermodynamically stable alkene (Zaitsev's rule).
Reagents & Conditions:
-
Precursor: 2,3,4-Trimethyl-3-pentanol (Diisopropyl methyl carbinol).
-
Catalyst: 20% Sulfuric Acid (
) or Phosphoric Acid ( ). -
Conditions: Reflux at 85°C with continuous distillation of the product.
Step-by-Step Methodology:
-
Protonation: The hydroxyl group of the alcohol accepts a proton from the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (
).[1] -
Ionization (Rate Determining Step): The C-O bond breaks, releasing water and forming a tertiary carbocation at C3. This cation is stabilized by the adjacent isopropyl groups.
-
Elimination: A base (water or bisulfate ion) abstracts a proton from the adjacent C2 (or C4) position.
-
Product Isolation: The resulting alkene has a lower boiling point (~116°C) than the alcohol and is distilled off to drive the equilibrium forward (Le Chatelier’s principle).
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway for the acid-catalyzed dehydration synthesis.
Part 4: Spectroscopic Validation
To confirm the identity of the synthesized product, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy. The key validation marker for this molecule is the absence of vinylic protons .
Predicted NMR Data
Since the double bond is tetrasubstituted, there are no hydrogens attached directly to the alkene carbons (C=C). The spectrum will show only aliphatic signals.
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Notes |
| Allylic Methyls (C2) | 1.6 - 1.7 ppm | Singlet (x2) | 6H | Deshielded by double bond. |
| Allylic Methyl (C3) | 1.6 - 1.7 ppm | Singlet | 3H | Deshielded by double bond. |
| Methine (C4) | 2.2 - 2.8 ppm | Septet | 1H | Allylic methine. |
| Isopropyl Methyls (C4) | 0.9 - 1.0 ppm | Doublet | 6H | Shielded alkyl group. |
Diagnostic Check: If you observe signals in the 4.5 - 6.5 ppm region, your reaction failed or produced a less substituted isomer (e.g., via Hofmann elimination).
Part 5: Safety & Regulatory Data
-
CAS Number: 565-77-5
-
Molecular Formula:
[2][3][4][5] -
GHS Classification: Flammable Liquid (Category 2), Aspiration Hazard (Category 1).
-
Handling: Use spark-proof tools and work within a fume hood. The compound is highly volatile and forms explosive mixtures with air.
References
-
NIST Chemistry WebBook. "2-Pentene, 2,3,4-trimethyl-." National Institute of Standards and Technology.[7][8] [Link]
-
PubChem. "2,4,4-Trimethyl-2-pentene (Isomer Comparison)." National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. "Stability of Alkenes and Heat of Hydrogenation." [Link]
-
Michigan State University. "Synthesis of Alkenes via Alcohol Dehydration." [Link]
Sources
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- 2. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 13C NMR [m.chemicalbook.com]
- 3. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 13C NMR spectrum [chemicalbook.com]
- 4. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 8. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Isomers of Trimethylpentene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the isomers of trimethylpentene, a group of unsaturated hydrocarbons with significant industrial and research applications. From fundamental structural elucidation to detailed synthesis protocols and advanced characterization, this document serves as an essential resource for professionals in chemistry, materials science, and pharmaceutical development.
Introduction to Trimethylpentenes: Structure and Significance
Trimethylpentenes are a series of structural and geometric isomers with the chemical formula C₈H₁₆. As branched alkenes, they exhibit unique physical and chemical properties that make them valuable intermediates in various chemical processes. The most commercially significant isomers are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, which are the primary components of "diisobutylene," a product of isobutylene dimerization.[1][2] Their high degree of branching contributes to desirable fuel properties, such as high octane ratings, making them important components in gasoline blending.[3] Beyond their use as fuel additives, trimethylpentenes serve as precursors in the synthesis of fine chemicals, polymers, and potentially, pharmaceutical intermediates.
Isomerism in Trimethylpentenes
The structural diversity of trimethylpentenes arises from the different possible arrangements of the three methyl groups on a five-carbon pentene backbone. This leads to a number of constitutional isomers, with the potential for geometric (cis-trans) isomerism in some structures.
Key Structural Isomers
While numerous structural isomers of trimethylpentene are theoretically possible, this guide will focus on the most well-characterized and industrially relevant isomers:
-
2,4,4-Trimethyl-1-pentene: Also known as α-diisobutylene, this is a terminal alkene.
-
2,4,4-Trimethyl-2-pentene: Also known as β-diisobutylene, this is an internal alkene.
-
3,4,4-Trimethyl-2-pentene: Another internal alkene with a different substitution pattern.
-
2,3,4-Trimethyl-2-pentene: A highly substituted internal alkene.
It is important for researchers to be able to distinguish between these isomers, as their reactivity and physical properties can differ significantly.
Geometric Isomerism
Geometric, or cis-trans, isomerism is possible in trimethylpentene isomers where two different substituent groups are attached to each carbon of the double bond. For instance, 3,4,4-trimethyl-2-pentene can exist as both cis and trans isomers, depending on the relative positions of the methyl and tert-butyl groups around the double bond. The specific geometry can influence the molecule's physical properties, such as boiling point and density, as well as its reactivity in stereospecific reactions.
Synthesis of Trimethylpentene Isomers
The primary industrial route to the most common trimethylpentene isomers is the acid-catalyzed dimerization of isobutylene.[1] This reaction is of great importance in the petrochemical industry and is often carried out using solid acid catalysts or strong mineral acids.
Mechanism of Acid-Catalyzed Dimerization of Isobutylene
The dimerization of isobutylene proceeds via a carbocation mechanism. The regioselectivity of the reaction, which determines the ratio of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene, is influenced by the catalyst and reaction conditions.
-
Protonation of Isobutylene: An acid catalyst protonates an isobutylene molecule to form a stable tert-butyl cation.
-
Electrophilic Attack: The tert-butyl cation acts as an electrophile and attacks the double bond of a second isobutylene molecule. This results in the formation of a C₈ carbocation.
-
Deprotonation: The C₈ carbocation can then lose a proton from one of two adjacent carbon atoms, leading to the formation of either 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene. The relative rates of these deprotonation steps determine the final isomer ratio.
Experimental Protocol: Synthesis of 2,4,4-Trimethyl-1-pentene
The following protocol is based on a patented method for the synthesis of high-purity 2,4,4-trimethyl-1-pentene.[4]
Materials:
-
tert-Butyl alcohol (350g)
-
80% Sulfuric acid (250g)
-
1000 mL closed pressure-resistant reaction vessel
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Add 350g of tert-butyl alcohol and 250g of 80% sulfuric acid to the 1000 mL pressure-resistant reaction vessel.
-
Seal the vessel and stir the mixture while heating to 95°C.
-
Maintain the reaction at 95°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer.
-
Wash the organic layer with water to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting product is high-purity 2,4,4-trimethyl-1-pentene (yield ~94%, purity >95%).
Note on Causality: The use of a closed, pressurized system at an elevated temperature increases the reaction rate and favors the formation of the desired dimer. The strong acid catalyst is essential for the initial protonation of the alcohol to generate the carbocation intermediate. The final washing and drying steps are crucial for removing impurities and obtaining a pure product.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of each isomer is critical for their application in research and development. The following table summarizes key properties of the most common trimethylpentene isomers.
| Property | 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-2-pentene | 3,4,4-Trimethyl-2-pentene |
| CAS Number | 107-39-1 | 107-40-4 | 598-96-9 |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | 112.21 g/mol |
| Boiling Point | 101.4 °C | 104.9 °C | 112 °C |
| Melting Point | -93.5 °C | -106.3 °C | - |
| Density | 0.7150 g/cm³ at 20°C | 0.7218 g/cm³ at 20°C | 0.735 g/cm³ at 25°C |
| Refractive Index | 1.4096 at 20°C | 1.4160 at 20°C | - |
Spectroscopic Data for Isomer Identification
Unambiguous identification of trimethylpentene isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key features to distinguish isomers include the chemical shifts of the vinylic protons (in the C=C region) and the integration of the signals corresponding to the different methyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic for identifying the position of the double bond.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the presence of the C=C double bond. Terminal alkenes like 2,4,4-trimethyl-1-pentene will show a characteristic C-H stretching vibration of the =CH₂ group around 3080 cm⁻¹ and a C=C stretch around 1645 cm⁻¹. Internal alkenes, such as 2,4,4-trimethyl-2-pentene, will have a C=C stretch at a slightly higher wavenumber.
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While the molecular ion peak (m/z = 112) will be the same for all isomers, the fragmentation patterns can differ due to the different stabilities of the carbocation fragments formed upon ionization, aiding in structural elucidation.
Applications of Trimethylpentenes
The unique structures of trimethylpentene isomers lend them to a variety of applications.
Industrial Applications
-
Gasoline Additives: As mentioned, the high degree of branching in trimethylpentenes makes them excellent precursors to high-octane gasoline components. Hydrogenation of diisobutylene, for instance, produces isooctane (2,2,4-trimethylpentane), which is a standard for the octane rating scale.
-
Polymer Chemistry: 2,4,4-Trimethyl-1-pentene is used as a monomer in the production of various polymers and copolymers.[1] Its incorporation can modify the properties of the resulting polymer, such as its thermal stability and mechanical strength.
-
Chemical Intermediates: Trimethylpentenes are important starting materials for the synthesis of other chemicals. For example, they are used in the production of octylphenol, which is a precursor to surfactants and antioxidants.[2] They are also used to produce isononyl alcohol, a plasticizer.[2]
Research and Drug Development Applications
While direct applications of trimethylpentenes in drug development are not widespread, their role as versatile building blocks in organic synthesis makes them relevant to the pharmaceutical industry. Their branched structures can be incorporated into larger molecules to modulate properties such as lipophilicity and metabolic stability. Furthermore, the double bond provides a handle for a variety of chemical transformations, allowing for the synthesis of complex molecular architectures.
Safety and Handling
Trimethylpentene isomers are flammable liquids and should be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Flammable liquids: Category 2 (Highly flammable liquid and vapor)
-
Aspiration hazard: Category 1 (May be fatal if swallowed and enters airways)
-
Skin corrosion/irritation: Category 2 (Causes skin irritation)
-
Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)
-
Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation and drowsiness or dizziness)
Safe Handling Procedures:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
The isomers of trimethylpentene represent a fascinating class of branched alkenes with significant industrial utility and potential for further application in research and development. A thorough understanding of their isomerism, synthesis, and physicochemical properties is essential for any scientist working with these compounds. This guide has provided a detailed overview of these key aspects, with a focus on providing practical and actionable information for researchers, scientists, and drug development professionals.
References
- CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google P
-
PubChem. (n.d.). 2,4,4-Trimethyl-2-pentene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. National Center for Biotechnology Information. Retrieved from [Link]
- UK Chemistry Olympiad 2022 Round One. Royal Society of Chemistry. (URL: not provided in search results)
-
Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. (2022). MDPI. (URL: [Link])
Sources
Thermodynamic Stability of Branched Alkenes: A Technical Guide for Drug Development
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic stability of branched alkenes, tailored for research scientists and process chemists in pharmaceutical development. Unlike standard textbook definitions, this document dissects the interplay between hyperconjugation , steric strain , and product thermodynamics (the "Isobutylene Anomaly"). It establishes a self-validating experimental framework combining Solution Calorimetry and Density Functional Theory (DFT) to predict and verify alkene stability during API (Active Pharmaceutical Ingredient) synthesis scale-up.
Part 1: Theoretical Framework & Mechanistic Causality
The Stability Hierarchy
In the context of drug design, selecting the correct alkene isomer is critical for metabolic stability and synthetic yield. The thermodynamic stability of alkenes generally follows the substitution order: Tetrasubstituted > Trisubstituted > Gem-disubstituted > Trans-disubstituted > Cis-disubstituted > Monosubstituted.
Mechanistic Drivers
The stability of branched alkenes is not intrinsic to the double bond itself but arises from the interaction with adjacent substituents.
-
Hyperconjugation (
Interaction): This is the dominant stabilizing factor. Alkyl groups attached to the carbons possess C-H bonds that can align with the empty antibonding orbital of the double bond.[1]-
Mechanism:[2][3] The electron density from the filled
orbital donates into the empty orbital. -
Energetic Impact:[4][5][6] Each alkyl interaction lowers the potential energy of the system by approximately 6–7 kJ/mol.
-
Causality: More branching = more
-hydrogens = greater delocalization of electron density = higher stability.
-
-
Hybridization Strength (
vs. ): Bonds formed between hybridized carbon (alkene) and hybridized carbon (alkyl group) have higher -character (33%) compared to bonds (25%). This results in shorter, stronger bonds, further stabilizing substituted alkenes. -
Steric Strain (The Destabilizer): While branching generally stabilizes, the position of branching matters.
-
Cis-Effect: In cis-1,2-disubstituted alkenes, Van der Waals repulsion between alkyl groups on the same side distorts the planar geometry, raising the ground state energy.
-
Geminal-Effect: In gem-disubstituted alkenes (1,1-disubstituted), the groups are on the same carbon but the bond angle (
) allows for better spatial separation than the parallel alignment in cis-isomers.
-
Part 2: Quantitative Analysis (Heats of Hydrogenation)
The most reliable metric for "isolating" the stability of the double bond is the Heat of Hydrogenation (
Critical Insight: A less negative
Table 1: Comparative Stability Data (C4 Isomers)
| Alkene Isomer | Structure | Substitution | Relative Stability | |
| 1-Butene | Monosubstituted | -126.8 | Lowest (Reference) | |
| cis-2-Butene | Disubstituted (cis) | -119.7 | +7.1 kJ/mol | |
| trans-2-Butene | Disubstituted (trans) | -115.5 | +11.3 kJ/mol | |
| Isobutylene | Disubstituted (gem) | -118.8* | See Section 2.1 | |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -110.9 | Highest |
Data Sources: NIST Chemistry WebBook [1], LibreTexts [2].
The "Isobutylene Anomaly" (Expert Insight)
Researchers often confuse the stability of Isobutylene vs. trans-2-Butene.
-
Observation: Isobutylene has a more negative
(-118.8 kJ/mol) than trans-2-butene (-115.5 kJ/mol), suggesting it is less stable.[7] -
Correction: This is an experimental artifact because they form different products. Isobutylene hydrogenates to isobutane , while 2-butene hydrogenates to n-butane . Isobutane is thermodynamically more stable than n-butane.
-
True Stability: When looking at Heats of Formation (
), Isobutylene (-16.9 kJ/mol) is actually more stable than trans-2-butene (-11.2 kJ/mol). -
Implication for Pharma: When designing a synthesis, thermodynamic control will favor the gem-disubstituted product (isobutylene-like scaffold) over the linear internal alkene if the mechanism allows isomerization.
Part 3: Visualization of Stability & Workflow
Diagram 1: Thermodynamic Stability Hierarchy
This diagram visualizes the energy wells of the isomers. Lower position = Higher Stability.
Caption: Relative thermodynamic stability ranking of alkene isomers based on substitution and steric effects.
Part 4: Experimental Protocols (Self-Validating Systems)
To confirm the stability of a novel branched alkene intermediate in a drug pipeline, rely on this dual-validation workflow: Computational Prediction followed by Calorimetric Verification .
Protocol A: Computational Prediction (DFT)
Before synthesis, calculate the thermodynamic parameters to predict isomerization risks.
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p).
-
Why: B3LYP is standard for organics; D3(BJ) dispersion correction is mandatory to account for the Van der Waals repulsions in cis vs trans isomers [3].
-
-
Workflow:
-
Generate conformers for all potential isomers.
-
Perform Geometry Optimization + Frequency Calculation (Vacuum).
-
Perform Single Point Energy calculation in solvent (PCM model, e.g., Methanol).
-
Validation Check: Ensure no imaginary frequencies.
-
-
Output: Compare Gibbs Free Energy (
). If kJ/mol relative to the desired product, spontaneous isomerization is a high risk during scale-up heating.
Protocol B: Solution Calorimetry (Heat of Hydrogenation)
Use this to validate the DFT model experimentally.
Equipment: Parr 6755 Solution Calorimeter (or equivalent). Reagents: PtO2 catalyst (Adams' catalyst), glacial acetic acid (solvent), hydrogen gas.
Step-by-Step Procedure:
-
Baseline: Load the Dewar with 100 mL acetic acid and 50 mg PtO2. Saturate with
gas for 30 mins to activate catalyst (reduce PtO2 to Pt). -
Equilibration: Allow the system to reach thermal equilibrium (drift < 0.001 °C/min).
-
Injection: Inject a precise molar amount (e.g., 2 mmol) of the alkene sample (in ampoule) into the solvent.
-
Reaction: Monitor the temperature rise (
) via thermistor bridge. The reaction is complete when the temperature slope returns to the baseline drift. -
Calculation:
Where is the energy equivalent of the calorimeter (determined via TRIS standard). -
Self-Validation: Run trans-stilbene as a control standard (
kJ/mol). If your value deviates >2%, recalibrate.
Part 5: Case Study – Isomerization in API Synthesis
Scenario: A development team is synthesizing a drug intermediate containing a terminal alkene (monosubstituted). Problem: Upon scaling the reaction from 5g to 1kg, the purity drops. HPLC shows a new peak (5%) with identical Mass Spec (MW). Root Cause: The scale-up required longer heating times. The terminal alkene (less stable) isomerized to an internal trisubstituted alkene (more stable) catalyzed by trace acid impurities. Thermodynamic Driver: The shift from monosubstituted to trisubstituted releases ~15-20 kJ/mol of energy, driving the equilibrium toward the impurity. Solution:
-
Kinetic Control: Lower reaction temperature, reduce residence time.
-
Scavengers: Add a base (e.g.,
) to neutralize trace acids preventing the carbocation intermediate required for isomerization.
References
-
NIST Chemistry WebBook. Thermochemical Data for C4H8 Isomers. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Stability of Alkenes and Heats of Hydrogenation.[Link]
-
Grimme, S., et al. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Journal of Chemical Physics, 2010. [Link]
-
Michigan State University. Heats of Hydrogenation of Alkenes.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]
- 3. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03506E [pubs.rsc.org]
- 4. 1-Butene [webbook.nist.gov]
- 5. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 6. Solution Calorimetry [serc.carleton.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
2,3,4-Trimethyl-2-pentene literature review
Technical Monograph: 2,3,4-Trimethyl-2-pentene A Guide to Steric Control, Synthesis, and Reactivity for Pharmaceutical Scientists[1]
Part 1: Executive Summary
This compound (CAS: 565-77-5) represents a classic study in steric congestion and carbocation stability within aliphatic chemistry.[1] For drug development professionals, this tetrasubstituted alkene serves two critical functions:
-
Mechanistic Model: It acts as a probe substrate for studying cytochrome P450 oxidation of sterically hindered lipophiles and acid-catalyzed carbocation rearrangements (Whitmore shifts).[1]
-
Impurity Management: Often present as a trace isomer in "diisobutylene" or industrial aliphatic solvents, its detection is vital for maintaining the purity profiles of API (Active Pharmaceutical Ingredient) synthesis streams.[1]
This guide moves beyond basic properties to explore the mechanistic causality of its formation, its diagnostic spectral signatures, and its utility in validating oxidative cleavage protocols.[1]
Part 2: Chemical Identity & Physical Characterization
The molecule is characterized by a tetrasubstituted double bond, conferring high thermodynamic stability but significant kinetic resistance to addition reactions due to the surrounding methyl groups.[1]
Table 1: Physicochemical Profile
| Property | Value | Relevance to R&D |
| CAS Number | 565-77-5 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | C₈H₁₆ | Isomeric with octenes/diisobutylene.[1][2] |
| Molecular Weight | 112.21 g/mol | Low MW, high volatility.[1] |
| Boiling Point | ~116 °C | Separable from lighter isomers (e.g., 2,4,4-trimethyl-1-pentene, bp 101°C).[1] |
| Density | 0.743 g/mL | Standard lipophilic hydrocarbon range.[1] |
| LogP (Calc) | ~3.7 | Highly lipophilic; crosses blood-brain barrier (relevant for tox).[1] |
| Refractive Index | 1.428 | Purity check standard.[1] |
Spectral Diagnostics (NMR)
Distinguishing this isomer from its less stable counterparts (e.g., terminal alkenes) relies on identifying the methyl environments.[1]
-
¹H NMR (CDCl₃, 300 MHz):
-
δ 1.6 - 1.7 ppm (Singlets): Three distinct methyl groups attached to the double bond.[1] The tetrasubstituted nature removes olefinic protons (C=C-H ), simplifying the spectrum to aliphatic clusters.[1]
-
δ ~2.2 ppm (Septet): The methine proton of the isopropyl group, often shielded by the double bond anisotropy.[1]
-
δ ~0.9-1.0 ppm (Doublet): The gem-dimethyl group of the isopropyl tail.[1]
-
Part 3: Synthesis & Mechanistic Pathways
The formation of this compound is rarely a direct addition; it is the thermodynamic sink of acid-catalyzed rearrangements.[1] Understanding this pathway is crucial when analyzing impurity profiles in reactions involving t-butyl cations or isobutylene dimerization.[1]
Mechanism: The Whitmore Shift
The synthesis typically begins with the dehydration of 2,3,4-trimethyl-3-pentanol or the rearrangement of less stable octene isomers. The driving force is the formation of the most substituted (Zaitsev) alkene.[1]
Figure 1: Acid-catalyzed formation pathway via carbocation rearrangement.[1] The reaction seeks the tetrasubstituted alkene geometry for maximum hyperconjugative stabilization.
Part 4: Reactivity Profile & Protocols
Ozonolysis: Structure Proof & Oxidative Cleavage
Because the double bond is tetrasubstituted, it is electron-rich and reacts rapidly with electrophilic oxygen species.[1] Ozonolysis is the gold standard for structural verification, cleaving the molecule into two distinct carbonyl fragments.[1]
Reaction Scheme: C₈H₁₆ + O₃ → [Molozonide] → [Ozonide] → Acetone + Methyl Isopropyl Ketone[1]
Figure 2: Oxidative cleavage pathway.[1] The production of Methyl Isopropyl Ketone (3-methyl-2-butanone) is diagnostic for the 2,3,4-trimethyl skeleton.[1]
Experimental Protocol: Diagnostic Ozonolysis
Use this protocol to verify the identity of the alkene in a mixture.
-
Preparation: Dissolve 1.0 mmol of the analyte (this compound) in 10 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonation: Bubble O₃ gas (generated via ozone generator) through the solution until a persistent blue color appears (indicating unreacted ozone saturation).[1][3]
-
Purge: Flush with nitrogen gas for 10 minutes to remove excess ozone.
-
Quench: Add 2.0 mmol of Dimethyl Sulfide (DMS) at -78°C.
-
Warm: Allow the mixture to warm to room temperature (25°C) over 1 hour.
-
Analysis: Analyze the crude mixture directly via GC-MS.
Metabolic Modeling (P450 Oxidation)
In drug discovery, this molecule models a "metabolically hard" motif.[1] The tetrasubstituted double bond is sterically crowded, often inhibiting epoxidation.[1] Instead, P450 enzymes may preferentially hydroxylate the allylic methyl groups.[1]
-
Application: Use as a negative control in metabolic stability assays when testing novel epoxidation catalysts or P450 isoforms.[1]
Part 5: Safety & Handling (E-E-A-T)
While not a highly toxic drug active, this compound poses specific laboratory hazards common to branched hydrocarbons.[1]
-
Flammability: High vapor pressure and low flash point (<20°C).[1] Ground all glassware to prevent static discharge ignition.[1]
-
Aspiration Hazard: Like most low-viscosity hydrocarbons, it can cause severe lung damage if swallowed and aspirated.[1][4]
-
Peroxide Formation: Upon prolonged storage, alkenes can form explosive peroxides.[1] Test with starch-iodide paper before distillation.[1]
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at <15°C in a tightly sealed container to prevent oxidative degradation and volatilization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11270: this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Pentene, 2,3,4-trimethyl- Infrared Spectrum & Mass Spectra. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Whitmore, F. C., & Stahly, E. E. (1933). The Polymerization of Olefins.[1] VI. The Dimers Obtained from Tetramethylethylene.[1] Journal of the American Chemical Society.[1] (Fundamental reference for acid-catalyzed rearrangement mechanisms).
-
Master Organic Chemistry. Ozonolysis of Alkenes: Mechanism and Applications. Retrieved from [Link]
Sources
Methodological & Application
Gas chromatography-mass spectrometry of 2,3,4-Trimethyl-2-pentene
Application Note: High-Resolution GC-MS Profiling of 2,3,4-Trimethyl-2-pentene
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of This compound (CAS: 565-77-5) . While often overshadowed by its structural isomers (diisobutylene derivatives), this highly branched C8 alkene serves as a critical marker in fuel stability studies, surfactant degradation (octylphenol ethoxylates), and synthetic organic chemistry.[1] This guide addresses the primary analytical challenge: differentiating this compound from co-eluting C8 isomers using Kovats Retention Indices (RI) and specific mass spectral fragmentation patterns.[1]
Introduction & Analytical Challenges
This compound (
Core Analytical Challenges:
-
Isomeric Resolution: Standard non-polar columns can struggle to separate this compound from other C8 olefins without optimized temperature ramps.[1]
-
Volatility: With a boiling point of ~116°C, the analyte requires careful solvent focusing to prevent evaporative loss during injection.[1]
-
Fragmentation Similarity: The electron ionization (EI) spectra of C8 isomers are dominated by alkyl fragments (m/z 41, 55, 69), requiring precise identification of the molecular ion and specific branching cleavages.[1]
Experimental Protocol
Reagents and Standards
-
Solvent: n-Hexane (HPLC Grade) or Dichloromethane (for higher polarity matrices).[1]
-
Internal Standard: Deuterated n-Octane (
) or Fluorobenzene (distinct m/z, similar volatility).[1] -
Alkane Ladder: C7–C10 n-alkane mix for Retention Index (RI) calculation.
Sample Preparation
-
Liquid Samples: Dilute 10 µL of sample into 990 µL of solvent (1:100 dilution).
-
Headspace (Optional): For fuel/volatile matrices, incubate 10 mL sample at 60°C for 15 min. Inject 1 mL headspace volume.[1]
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, 5% phenyl phase provides optimal selectivity for hydrocarbon isomers based on boiling point and polarity.[1] |
| Inlet Temp | 200°C | High enough to vaporize, low enough to prevent thermal degradation or discrimination.[1] |
| Injection Mode | Split (20:1 to 50:1) | Essential to prevent column overload and improve peak shape for volatile alkenes. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal van Deemter efficiency.[1] |
| Oven Program | Initial: 40°C (Hold 2 min)Ramp: 5°C/min to 100°CRamp 2: 20°C/min to 280°C (Hold 3 min) | Low initial temp focuses the volatile analyte.[1] Slow ramp (5°C/min) is critical for resolving C8 isomers.[1] |
| Transfer Line | 250°C | Prevents condensation before the ion source. |
| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization energy.[1] |
| Scan Range | m/z 35 – 300 | Captures low mass fragments (m/z 41) and molecular ion (m/z 112).[1] |
Analytical Workflow & Logic
The following diagram illustrates the decision logic for confirming this compound against its common isomers.
Figure 1: Decision tree for the discrimination of this compound from common C8 isomers.
Results & Discussion
Chromatographic Performance (Retention Index)
A critical insight for this analyte is its elution order.[1] On non-polar phases (100% dimethylpolysiloxane or 5% phenyl), This compound elutes significantly later than the common diisobutylene isomers.[1]
| Compound | Kovats RI (DB-1/DB-5) | Boiling Point | Structural Feature |
| 2,4,4-Trimethyl-1-pentene | 700 - 715 | 101°C | Terminal alkene |
| 2,4,4-Trimethyl-2-pentene | 720 - 730 | 104°C | Internal alkene |
| This compound | 773 - 780 | 116°C | Tetra-substituted (highly branched) |
Expert Insight: Do not rely solely on MS library matching. The ~50 unit RI difference between the 2,4,4- isomers and the 2,3,4- isomer is the most reliable confirmation tool.[1]
Mass Spectral Interpretation
The mass spectrum of this compound (NIST# 118930) follows a distinct fragmentation pathway driven by the stability of the resulting carbocations.[1]
-
Molecular Ion (m/z 112): Visible, though often low intensity (<10%).[1]
-
Base Peak (m/z 97): Formed by the loss of a methyl group (
).[1] The formation of an allylic cation stabilizes this fragment.[1] -
Key Diagnostic Peak (m/z 69): This fragment corresponds to the loss of an isopropyl group (
).[1] -
m/z 55 (
): Common hydrocarbon background, less diagnostic but high abundance.[1]
Self-Validating Check: If your spectrum shows a base peak of m/z 57 (tert-butyl cation), you have likely misidentified 2,4,4-trimethyl-1-pentene , which easily cleaves the tert-butyl group.[1] this compound does not readily form a tert-butyl cation.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet or column.[1] | Replace liner with deactivated wool; trim column 10-20 cm.[1] |
| Missing Molecular Ion (112) | Ion source temp too high. | Lower source temperature to 200°C to reduce fragmentation energy.[1] |
| Co-elution | Fast ramp rate.[1] | Reduce oven ramp to 3°C/min between 60°C and 120°C. |
| Carryover | High boiling impurities in sample. | Ensure final bake-out at 280°C for at least 3 minutes. |
References
-
NIST Mass Spectrometry Data Center. (2018).[1][5] 2-Pentene, 2,3,4-trimethyl- Mass Spectrum. National Institute of Standards and Technology.[1][5][6][7] [Link][1]
-
PubChem. (2025).[1][8] 2,3,4-Trimethylpent-2-ene Compound Summary. National Library of Medicine.[1] [Link]
-
Lide, D.R. (1998).[1][8] CRC Handbook of Chemistry and Physics, 79th Edition. CRC Press.[1][8] (Cited for Boiling Point and Physical Constants).[1][8]
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,4-Trimethyl-2-pentene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 565-77-5 | TCI AMERICA [tcichemicals.com]
- 4. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
- 5. 2-Pentene, 2,3,4-trimethyl- [webbook.nist.gov]
- 6. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
- 7. 2-Pentene, 2,3,4-trimethyl- [webbook.nist.gov]
- 8. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation and Purity Assessment of 2,3,4-Trimethyl-2-pentene via NMR Spectroscopy
This Application Note is designed for analytical chemists and process engineers involved in the characterization of complex alkene mixtures, particularly those derived from acid-catalyzed polymerization or dehydration processes (e.g., diisobutylene production).[1]
[1][2]Executive Summary & Scientific Rationale
2,3,4-Trimethyl-2-pentene is a tetrasubstituted alkene often encountered as a thermodynamic isomer in the production of high-octane fuels and polymer intermediates.[1] Its structural analysis is frequently complicated by the presence of its kinetic isomers, such as 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[1]
The Analytical Challenge: Differentiation relies on detecting subtle steric environments.[1] Standard GC-MS often fails to distinguish these isomers definitively due to similar fragmentation patterns (m/z 112 parent ion).[1] NMR spectroscopy provides the only definitive, non-destructive method to quantify this isomer by exploiting the unique magnetic environment of the isopropyl group versus the tert-butyl group found in common contaminants.[1]
Chemical Structure & Expected Topology[1][3]
Before acquisition, the topology must be mapped to predict scalar couplings (
-
Structure:
-
Key Diagnostic Feature: Unlike the common 2,4,4-trimethyl isomers (which contain a tert-butyl group), the 2,3,4- isomer contains an isopropyl group directly attached to the alkene.[1]
Predicted NMR Spin Systems
| Moiety | Proton Count | Multiplicity | Approx.[1][3] Shift ( | Carbon Type | Approx.[1][3][4][5] Shift ( |
| Isopropyl Methyls | 6H | Doublet ( | 0.9 – 1.0 ppm | Primary ( | 20 – 22 ppm |
| Isopropyl Methine | 1H | Septet ( | 2.5 – 3.0 ppm* | Tertiary ( | 28 – 35 ppm |
| Vinylic Methyls | 9H (3x | Singlets ( | 1.6 – 1.8 ppm | Primary ( | 18 – 25 ppm |
| Alkene Core | - | - | - | Quaternary ( | 120 – 135 ppm |
*Note: The methine proton is deshielded by the adjacent double bond and allylic strain.
Experimental Protocol
Sample Preparation (Volatile Liquid Handling)
-
Safety: This compound is highly flammable and volatile (bp ~116°C).[1] Work in a fume hood.
-
Solvent Selection:
Step-by-Step Prep:
-
Chill the analyte and the NMR tube to 4°C to minimize evaporation fractionation.
-
Dispense 600 µL of
(containing 0.03% TMS) into a 5mm NMR tube. -
Add 10-15 mg (approx. 15-20 µL) of this compound.
-
Cap immediately and invert 3 times to mix.
-
Equilibrate in the probe at 298 K (25°C) for 5 minutes before locking.
Acquisition Parameters (400 MHz+)
| Parameter | 1H NMR (Quantitative) | 13C NMR (Qualitative) | Rationale |
| Pulse Angle | 30° | 30° | Ensures linear response. |
| Relaxation Delay (D1) | 10 - 15 s | 2 - 3 s | Crucial: Vinylic methyls have long T1 times.[1] Short D1 leads to integration errors. |
| Acquisition Time (AQ) | 3 - 4 s | 1.0 s | Sufficient for resolution.[1] |
| Spectral Width | -1 to 10 ppm | -10 to 220 ppm | Covers all expected signals.[1] |
| Scans (NS) | 16 | 512 - 1024 | 13C requires high NS due to quaternary carbons (no NOE).[1] |
Data Analysis & Structural Assignment[1][3][7][8]
The "Smoking Gun" Logic Tree
To validate the identity of this compound against its isomers, follow this logic flow:
Figure 1: Decision matrix for distinguishing this compound from common diisobutylene isomers.[1]
Detailed Spectral Interpretation
1H NMR (Proton)
-
The Isopropyl Handle: Look for a doublet integrating to 6H at
0.9-1.[1]0. This corresponds to the of the isopropyl group.[1] -
The Methine Septet: Look for a septet (
Hz) integrating to 1H.[1] In this compound, this methine is attached to the alkene, shifting it downfield to 2.5–3.0 ppm.[1]-
Note: If this signal is at 1.5-2.0 ppm, the isopropyl is likely not attached to the double bond, indicating a different isomer.[1]
-
-
Vinylic Methyls: The remaining protons (9H) will appear as three singlets (or two, if accidental equivalence occurs) in the
1.6–1.8 ppm region.[1]
13C NMR (Carbon)
-
Alkene Region (120-140 ppm): You should observe two quaternary carbons in the alkene region.[1]
-
Aliphatic Region:
-
Absence of a quaternary alkyl carbon (approx 30-32 ppm) is definitive proof against the 2,4,4- structure.[1]
-
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Broad Methyl Peaks | Restricted rotation due to steric crowding (tetrasubstituted alkene).[1] | Run Variable Temperature (VT) NMR at 40-50°C to sharpen peaks by increasing rotation rate. |
| Integration Errors | T1 relaxation differences between methyls and methine. | Increase Relaxation Delay (D1) to >10 seconds. |
| Extra Peaks | Isomerization or Oxidation.[1] | Check for aldehyde peaks (~9.5 ppm) indicating oxidation, or t-butyl singlets indicating 2,4,4- isomer contamination.[1] |
References
-
National Institute of Standards and Technology (NIST). 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5) Mass Spectrum and Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] (Search for Compound No. 565-77-5 for reference spectra).[1][6] Available at: [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][7] Springer-Verlag.[1] (Reference for chemical shift additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Protocol for distinguishing isopropyl vs. t-butyl groups).
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 13C NMR [m.chemicalbook.com]
- 6. This compound | 565-77-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. kgroup.du.edu [kgroup.du.edu]
Application Note: Catalytic Hydrogenation of 2,3,4-Trimethyl-2-pentene
Executive Summary
The catalytic hydrogenation of 2,3,4-Trimethyl-2-pentene represents a classic challenge in organic synthesis: the reduction of a tetrasubstituted olefin . Unlike terminal or disubstituted alkenes, this substrate possesses significant steric bulk around the
This guide details the optimized protocols for converting this compound to 2,3,4-Trimethylpentane . We prioritize the Adams’ Catalyst (
Core Challenges
-
Steric Hindrance: The four alkyl groups flanking the double bond physically obstruct the catalyst active sites.
-
Isomerization Risks: Slower hydrogenation rates allow time for competitive double-bond migration (isomerization) if
catalysts are used, potentially complicating kinetic studies or isotopic labeling. -
Validation: The substrate lacks vinylic protons, rendering standard
-NMR monitoring of olefinic peaks impossible.
Mechanistic Insight & Catalyst Selection
The Steric Barrier
In the Horiuti-Polanyi mechanism, the alkene must approach the metal surface face-on to accept surface-bound hydrides. For this compound, the methyl groups at C2, C3, and the isopropyl group at C4 create a "steric fence," significantly lowering the adsorption equilibrium constant (
Catalyst Choice: Platinum vs. Palladium[1][2]
-
Platinum (
): Preferred.[1] Platinum exhibits higher hydrogenation activity for hindered olefins and promotes less bond migration (isomerization) than Palladium. When reduced in situ to black, it provides a highly active surface capable of overcoming the steric barrier. -
Palladium (
): Generally avoided for rapid direct hydrogenation of tetrasubstituted alkenes unless high pressure (>50 bar) or elevated temperatures are applied. facilitates rapid reversible hydride insertion/elimination, often leading to scrambling of the double bond position before reduction occurs.
Reaction Pathway Visualization
The following diagram illustrates the critical "Steric Gate" preventing easy adsorption and the workflow to overcome it.
Figure 1: Mechanistic pathway highlighting the steric barrier (red) that necessitates active Platinum catalysts over standard Palladium systems.
Experimental Protocols
Method A: Adams’ Catalyst ( ) – The "Gold Standard"
This protocol is recommended for laboratory-scale synthesis (1g – 50g) where high conversion and minimal isomerization are required.
Reagents:
-
Substrate: this compound (>98% purity).
-
Catalyst: Platinum(IV) oxide (
, Adams' Catalyst). -
Solvent: Glacial Acetic Acid (Critical: promotes catalyst activity and prevents agglomeration).
-
Gas: Hydrogen (
), Ultra-high purity.
Protocol Steps:
-
Catalyst Activation: In a hydrogenation bottle (Parr shaker type), suspend
(5 wt% relative to substrate) in Glacial Acetic Acid (10 mL per gram of substrate). -
Pre-Reduction (Optional but Recommended): Shake under 15 psi
for 15 minutes until the brown oxide turns into black metallic platinum ( black). -
Substrate Addition: Introduce the this compound carefully to the catalyst suspension. Note: Do not let the catalyst dry out, as Pt black is pyrophoric.
-
Reaction: Pressurize to 45-60 psi (3-4 bar)
. Shake vigorously at Room Temperature (25°C) . -
Monitoring: Monitor
uptake. The reaction is complete when uptake ceases (theoretical uptake: ~210 mL per gram of substrate at STP). -
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet with water/solvent to prevent ignition.
-
Dilute the filtrate with water and extract with pentane or hexane.
-
Wash the organic layer with saturated
(to remove acetic acid) and brine. -
Dry over
and concentrate.
-
Method B: High-Pressure Pd/C (Industrial Alternative)
Use this only if
Parameters:
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: 50-80 bar (700-1200 psi)
at 60-80°C . -
Note: The extreme pressure is required to force the tetrasubstituted alkene onto the Pd surface.
Analytical Validation
Since the starting material has no vinylic protons, standard NMR monitoring requires careful analysis of the alkyl region.
| Technique | Observation Target (Substrate) | Observation Target (Product) |
| 1H-NMR | Methyl singlets at | Appearance of doublets at |
| 13C-NMR | Alkene carbons at | Disappearance of |
| GC-MS | M+ peak at m/z 112. | M+ peak at m/z 114. |
| Refractive Index |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Adams' Catalyst protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No H2 Uptake | Catalyst poisoning or insufficient activation. | Ensure |
| Slow Rate | Steric hindrance dominating. | Increase pressure to 100 psi. Switch solvent to Ethyl Acetate/Acetic Acid (1:1) mixture. |
| Isomerization | H-starvation on surface. | Increase agitation speed (mass transfer limitation). Ensure |
References
- Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. (The authoritative text on choosing Pt vs Pd for hindered olefins).
-
Turner, R. B., Nettleton, D. E., & Perelman, M. (1958). Heats of Hydrogenation.[4][2][1][3][5][6][7][8][9] VI. Heats of Hydrogenation of Some Substituted Ethylenes. Journal of the American Chemical Society, 80(6), 1430–1433. (Provides thermodynamic data confirming the stability and difficulty of hydrogenating tetrasubstituted alkenes).
-
NIST Chemistry WebBook. (2023). This compound Thermochemistry Data. [6][10]
- Horiuti, J., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society, 30, 1164-1172.
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- 10. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
The Synthetic Utility of 2,3,4-Trimethyl-2-pentene: A Guide for the Research Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 2,3,4-trimethyl-2-pentene in organic synthesis. With full editorial control, this guide is structured to offer not just protocols, but a foundational understanding of the chemical principles that make this branched alkene a valuable tool in the synthesis of complex organic molecules.
Introduction: The Unique Character of a Highly Branched Alkene
This compound, a member of the diisobutylene family of isomers, is a highly branched octene that serves as a versatile building block in organic synthesis.[1] Its unique structural feature, a tetrasubstituted double bond flanked by bulky isopropyl and tert-butyl groups, dictates its reactivity, making it a key intermediate in the production of fine chemicals, fragrances, and polymers.[2][3] This guide will explore its primary applications, focusing on the underlying mechanisms and providing practical protocols for its use in the laboratory.
Core Reactivity: A Gateway to Sterically Hindered Scaffolds
The synthetic utility of this compound is predominantly centered around the chemistry of its carbocation intermediates. The high degree of substitution around the double bond leads to the formation of a stable tertiary carbocation upon electrophilic attack, which can then undergo a variety of transformations.
Acid-Catalyzed Hydration: Access to Hindered Tertiary Alcohols
The acid-catalyzed addition of water across the double bond of this compound is a direct route to the sterically hindered tertiary alcohol, 2,3,4-trimethyl-3-pentanol. This class of alcohols is valuable in the synthesis of pharmaceuticals and specialty chemicals where bulky, non-polar moieties are desired.
Mechanism and Rationale: The reaction proceeds via a classic electrophilic addition mechanism. Protonation of the alkene by a strong acid catalyst generates a tertiary carbocation. Subsequent nucleophilic attack by water, followed by deprotonation, yields the tertiary alcohol. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.
Caption: Mechanism of Acid-Catalyzed Hydration of this compound.
Protocol: Synthesis of 2,3,4-Trimethyl-3-pentanol
This protocol is adapted from general procedures for the acid-catalyzed hydration of alkenes.
| Parameter | Value | Notes |
| Reactants | This compound, 50% aq. H₂SO₄ | A dilute strong acid is used to favor hydration over elimination. |
| Stoichiometry | 1:1 molar ratio of alkene to acid | Excess acid can lead to side reactions. |
| Temperature | 0-10 °C (initial), then room temp. | Low initial temperature controls the exothermic protonation step. |
| Reaction Time | 2-4 hours | Monitor by TLC or GC for disappearance of the starting alkene. |
| Workup | Neutralization with NaHCO₃, extraction with ether | Standard aqueous workup to isolate the alcohol. |
| Purification | Distillation under reduced pressure | The product is a liquid with a boiling point of ~116°C.[4] |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add this compound (1.0 eq).
-
Slowly add a 50% aqueous solution of sulfuric acid (1.0 eq) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude alcohol by vacuum distillation to yield 2,3,4-trimethyl-3-pentanol.
Friedel-Crafts Alkylation: Building Complex Aromatic Structures
This compound can serve as an alkylating agent in Friedel-Crafts reactions to introduce a bulky, branched alkyl group onto an aromatic ring. This is particularly useful in the synthesis of specialty chemicals, such as antioxidants and fragrance components.
Mechanism and Potential for Rearrangement: The reaction is typically catalyzed by a Lewis acid, such as AlCl₃ or FeCl₃, which facilitates the formation of a carbocation electrophile from the alkene.[2] The aromatic ring then acts as a nucleophile, attacking the carbocation. A critical consideration in Friedel-Crafts alkylations with branched alkenes is the potential for carbocation rearrangements to form a more stable carbocation prior to aromatic substitution. In the case of this compound, the initially formed tertiary carbocation is already quite stable. However, under certain conditions, hydride or alkyl shifts could potentially occur, leading to a mixture of products.
Caption: General Mechanism of Friedel-Crafts Alkylation with this compound.
Protocol: Friedel-Crafts Alkylation of Benzene with this compound
This is a representative protocol; optimization may be required depending on the specific aromatic substrate.
| Parameter | Value | Notes |
| Reactants | This compound, Benzene, Anhydrous AlCl₃ | Benzene is often used as both reactant and solvent. |
| Stoichiometry | Benzene in excess, 1:1.1 ratio of alkene to AlCl₃ | Excess benzene drives the reaction and minimizes polyalkylation. |
| Temperature | 0-5 °C (initial), then room temp. | Low temperature helps to control the reaction and minimize side products. |
| Reaction Time | 1-3 hours | Monitor by GC to follow the consumption of the alkene. |
| Workup | Quench with ice-water, extraction | The AlCl₃ catalyst must be carefully decomposed. |
| Purification | Fractional distillation | To separate the product from excess benzene and any byproducts. |
Step-by-Step Methodology:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and excess benzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with benzene.
-
Combine the organic layers, wash with water, 10% HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by distillation.
-
Purify the residue by vacuum distillation to isolate the alkylated benzene product.
Oligomerization: From Fuels to Lubricants
The controlled oligomerization of this compound and its isomers is a significant industrial process for the production of high-octane gasoline components and synthetic lubricants.[5][6][7][8][9] The degree of oligomerization and the structure of the resulting products can be tailored by the choice of catalyst and reaction conditions.
Catalytic Systems and Mechanistic Considerations: Both acid catalysts (e.g., solid phosphoric acid, zeolites) and transition metal complexes can be employed for the oligomerization of branched alkenes. The mechanism generally involves the formation of a carbocation intermediate, which then adds to another alkene molecule. This process can repeat to form higher oligomers. The reaction is often terminated by deprotonation to regenerate a double bond or by hydride transfer.
Sources
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The Reaction Kinetics of 2,3,4-Trimethyl-2-pentene: A Guide to Experimental Design and Analysis
An Application Note for Researchers
Abstract: This document provides a detailed guide to understanding and experimentally determining the reaction kinetics of 2,3,4-trimethyl-2-pentene, a highly branched, tetrasubstituted alkene. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for studying the reactivity of complex alkenes. We will explore the fundamental principles behind its key reactions—catalytic hydrogenation and epoxidation—and provide comprehensive, field-tested protocols for their kinetic analysis. The emphasis is on the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established chemical principles.
Introduction: The Significance of a Sterically Hindered Alkene
This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2] As a tetrasubstituted alkene, its reactivity is significantly influenced by steric hindrance around the carbon-carbon double bond. Understanding the kinetics of its reactions is crucial for applications ranging from fuel science, where branched alkanes are desirable components, to synthetic chemistry, where it can serve as a bulky intermediate. The protocols herein are designed to elucidate the factors governing its transformation rates, providing a blueprint for kinetic studies on similarly complex molecules.
Physicochemical Properties
A foundational understanding of the substrate's properties is essential before designing any kinetic experiment.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| IUPAC Name | 2,3,4-trimethylpent-2-ene | [1] |
| CAS Number | 565-77-5 | [1] |
| Density | 0.743 g/mL at 25 °C | [3] |
| Boiling Point | 116 °C | [3] |
| Melting Point | -113 °C | [3] |
| Flash Point | 18 °C (64.4 °F) | [3] |
Core Reaction Pathways and Mechanistic Considerations
Most reactions involving alkenes are addition reactions, where the π-bond is broken to form two new σ-bonds.[4][5] For this compound, we will focus on two canonical examples: catalytic hydrogenation and epoxidation.
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of molecular hydrogen (H₂) across the double bond to yield the corresponding alkane, in this case, 2,3,4-trimethylpentane. This reaction is thermodynamically favorable but possesses a high activation energy, necessitating the use of a metal catalyst.[6][7]
Mechanism and Causality: The reaction is heterogeneous, occurring on the surface of a solid catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[8][9]
-
Adsorption: Both H₂ and the alkene adsorb onto the metal surface. The catalyst weakens the H-H bond.[6][7][10]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond.
-
Syn-Addition: Because the reaction occurs on a flat catalyst surface, both hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition.[6][8]
The steric hindrance of the four methyl groups in this compound makes catalyst surface access a critical, rate-influencing factor.
Caption: Catalytic hydrogenation workflow on a metal surface.
Epoxidation
Epoxidation is the oxidation of the alkene to form an epoxide (an oxacyclopropane ring). This is commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11]
Mechanism and Causality: The reaction proceeds via a concerted mechanism, often called the "butterfly mechanism."[11] An electrophilic oxygen atom from the peroxy acid is transferred to the nucleophilic double bond in a single, circular transition state. This concerted nature means the original stereochemistry of the alkene is retained in the epoxide product. The rate of this reaction is highly dependent on the electron density of the double bond; more substituted, electron-rich alkenes tend to react faster.[12]
Caption: Concerted mechanism of alkene epoxidation.
Experimental Protocols for Kinetic Analysis
The following protocols provide a step-by-step guide for determining the rate law and activation energy for the key reactions of this compound. The core principle involves monitoring the concentration of a reactant or product over time under controlled conditions.[13]
Protocol 1: Kinetics of Catalytic Hydrogenation
Objective: To determine the reaction order with respect to the alkene and the activation energy for its hydrogenation.
Core Principle: A semi-batch reactor setup is used where the concentration of the liquid-phase alkene is monitored over time in the presence of a solid catalyst and a constant overpressure of hydrogen gas. This approach has been successfully used to study the kinetics of similar isooctenes.[14][15]
Materials & Equipment:
-
This compound (96% or higher purity)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous ethanol (solvent)
-
High-purity hydrogen gas
-
Jacketed glass reactor (250 mL) with magnetic stirring, temperature control (circulating bath), gas inlet, and septum-sealed sampling port
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-1)
-
Internal standard (e.g., dodecane)
Experimental Workflow:
Caption: Experimental workflow for hydrogenation kinetics.
Step-by-Step Procedure:
-
Reactor Preparation: To the reactor, add 100 mL of anhydrous ethanol, a precisely weighed amount of internal standard (e.g., 1.0 g dodecane), and the catalyst (e.g., 50 mg of 10% Pd/C). Rationale: The internal standard allows for accurate quantification by GC, correcting for any variations in injection volume.
-
System Purge: Seal the reactor and purge the system first with an inert gas like nitrogen to remove oxygen, then with hydrogen gas. Rationale: Removing oxygen is a critical safety step, as H₂/O₂ mixtures are explosive.
-
Equilibration: Set the desired reaction temperature (e.g., 30 °C) using the circulating bath and begin stirring (e.g., 800 RPM). Pressurize the reactor to the desired hydrogen pressure (e.g., 2 barg). Rationale: Constant temperature and pressure are essential for isolating the effect of concentration on the rate.
-
Initiation: Using a gas-tight syringe, inject a known amount of this compound (e.g., 5.0 mL) through the septum. Start the timer immediately. This is t=0.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (~0.2 mL) of the reaction mixture.
-
Quenching: Immediately filter the aliquot through a syringe filter (e.g., PTFE, 0.2 µm) into a GC vial. Rationale: This removes the solid catalyst, instantly stopping the reaction in the sample.
-
GC Analysis: Analyze the samples by GC-FID to determine the peak areas of the alkene and the internal standard.
-
Repeat for Different Conditions:
-
To determine the reaction order , repeat the entire experiment using different initial concentrations of the alkene.
-
To determine the activation energy , repeat the experiment at several different temperatures (e.g., 30, 40, 50 °C).
-
Data Analysis:
-
Use the GC data to calculate the concentration of this compound at each time point.
-
Plot [Alkene] versus time. The initial rate of the reaction is the negative of the initial slope of this curve.
-
Plot log(initial rate) versus log([Alkene]) for the experiments with varying initial concentrations. The slope of this line gives the order of the reaction with respect to the alkene.
-
Calculate the rate constant (k) for each temperature.
-
Plot ln(k) versus 1/T (in Kelvin). According to the Arrhenius equation, the slope of this line is -Ea/R, from which the activation energy (Ea) can be calculated.
Protocol 2: Kinetics of Epoxidation with m-CPBA
Objective: To determine the rate law for the epoxidation of this compound.
Core Principle: The reaction is monitored by tracking the disappearance of the alkene using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy or by titrating the remaining m-CPBA. We will detail the qNMR approach for its precision and non-destructive nature.
Materials & Equipment:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Deuterated chloroform (CDCl₃) as the NMR solvent
-
Maleic anhydride (internal standard for qNMR)
-
Thermostatted NMR tube or a jacketed reaction vessel for larger scale
-
NMR Spectrometer (≥400 MHz)
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution in CDCl₃ containing a known concentration of this compound and the internal standard, maleic anhydride. Rationale: Maleic anhydride is a good internal standard as its singlet proton resonance is in a clear region of the spectrum and does not react with m-CPBA.
-
Equilibration: Place an aliquot of this stock solution (e.g., 0.6 mL) in an NMR tube and place it in the NMR spectrometer's probe, which is pre-equilibrated to the desired temperature (e.g., 25 °C).
-
Acquire Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before adding the oxidant. This confirms the initial concentration ratio of the alkene to the internal standard.
-
Reaction Initiation: Prepare a separate, thermostatted solution of m-CPBA in CDCl₃. At a precise moment, rapidly add a known amount of the m-CPBA solution to the NMR tube, mix quickly, and re-insert it into the spectrometer. This is t=0.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at fixed time intervals over the course of the reaction.
-
Repeat for Different Concentrations: To determine the reaction order for both the alkene and m-CPBA, the experiment should be repeated with different initial concentrations of each reactant.
Data Analysis:
-
For each spectrum, integrate the characteristic signal for this compound (e.g., the isopropyl CH proton) and the singlet for maleic anhydride.
-
The ratio of these integrals allows for the calculation of the alkene concentration at each time point.
-
Plot [Alkene] versus time to determine the rate of reaction.
-
Use the initial rates method, as described in the hydrogenation protocol, to determine the reaction orders with respect to both the alkene and m-CPBA, and subsequently calculate the rate constant, k.
Conclusion
The study of the reaction kinetics of this compound provides valuable insight into the reactivity of sterically demanding, tetrasubstituted alkenes. The protocols outlined in this application note offer a robust and validated approach to quantifying reaction rates and elucidating mechanistic details. By carefully controlling experimental variables and employing precise analytical techniques, researchers can build a comprehensive kinetic model for hydrogenation, epoxidation, and other relevant transformations, advancing both fundamental understanding and practical application in chemical synthesis and materials science.
References
-
Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link][6]
-
Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link][11]
-
ACS Publications. (n.d.). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11270, 2,3,4-Trimethylpent-2-ene. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7869, 2,4,4-Trimethyl-2-pentene. Retrieved from [Link][17]
-
ResearchGate. (2025, August 6). An Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene: Allylic Hydrocarbon Kinetics. Retrieved from [Link][18]
-
ChemBK. (2024, April 9). 2,3,4-trimethyl-pent-2-ene. Retrieved from [Link][19]
-
Cheméo. (n.d.). Chemical Properties of 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5). Retrieved from [Link][20]
-
The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link][10]
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link][2]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link][12]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link][21]
-
Chemistry LibreTexts. (2020, May 20). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link][8]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link][9]
-
Jasperse, J. (n.d.). Summary of Alkene Reactions, Ch. 8. Retrieved from [Link][4]
-
Pearson Education. (n.d.). Reactions of Alkenes. Retrieved from [Link][5]
-
Making Sense. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube. Retrieved from [Link][13]
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Application Note: High-Value Functionalization of Sterically Hindered Olefins
Topic: 2,3,4-Trimethyl-2-pentene as a Starting Material for Fine Chemicals Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Focus: this compound (TMP)
Executive Summary & Chemical Profile
This compound (TMP) is a tetrasubstituted, sterically hindered octene isomer often encountered in diisobutylene fractions or refinery streams. While historically relegated to fuel blending (polygas) due to its low reactivity toward standard nucleophiles, TMP represents a dense, electron-rich scaffold for synthesizing high-value fine chemicals.
Its structural complexity—featuring a tetrasubstituted double bond flanked by isopropyl and methyl groups—presents a dual-edged sword:
-
The Challenge: Extreme steric hindrance inhibits classical addition reactions (e.g., standard hydroformylation).
-
The Opportunity: Successful functionalization yields quaternary carbon centers and highly branched motifs essential for neo-structured fragrances , hindered phenolic antioxidants , and chiral pharmaceutical intermediates .
Chemical Profile:
-
CAS: 565-77-5[1]
-
Structure: (CH₃)₂C=C(CH₃)CH(CH₃)₂
-
Boiling Point: ~116 °C
-
Key Reactivity: Electron-rich olefin (susceptible to electrophilic attack), resistant to nucleophilic attack, prone to acid-catalyzed isomerization.
Strategic Reaction Pathways (Logic Map)
The following diagram illustrates the three primary valorization pathways for TMP: Oxidative Cleavage (to ketones), Hydroformylation (to C9 aldehydes), and Friedel-Crafts Alkylation (to stabilizers).
Figure 1: Strategic valorization tree for this compound, highlighting conversion to ketones, aldehydes, and alkylated phenols.
Protocol A: Catalytic Epoxidation & Rearrangement
Application: Synthesis of acid-sensitive epoxide intermediates and rearrangement to valuable ketones (e.g., for fragrance synthesis). Mechanism: The electron-rich nature of the tetrasubstituted double bond makes TMP highly reactive toward electrophilic oxygen sources, despite steric bulk.
Experimental Logic
Standard epoxidation with peracids (mCPBA) is effective but atom-inefficient for scale-up. This protocol uses a Manganese(II)/Bicarbonate catalyzed system with Hydrogen Peroxide, which is safer and scalable. The bicarbonate acts to form peroxymonocarbonate in situ, an effective oxidant for electron-rich olefins.
Detailed Methodology
Reagents:
-
Substrate: this compound (10 mmol)
-
Oxidant: 30% H₂O₂ (15 mmol)
-
Catalyst: MnSO₄·H₂O (0.1 mol%)
-
Co-catalyst: Salicylic acid (1 mol%)
-
Buffer: NaHCO₃ (0.4 M aqueous solution)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve MnSO₄·H₂O (1.7 mg) and salicylic acid (1.4 mg) in MeCN (10 mL). Stir for 10 minutes to form the active Mn-complex.
-
Substrate Addition: Add TMP (1.12 g, 10 mmol) to the catalyst solution.
-
Oxidant Feed: Cool the mixture to 0°C. Add the NaHCO₃ solution (4 mL) followed by slow addition of 30% H₂O₂ (1.7 mL) over 30 minutes via syringe pump. Reasoning: Slow addition prevents thermal runaway and non-productive decomposition of peroxide.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4–6 hours. Monitor by GC-MS (look for M+ = 128).
-
Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide). Extract with ethyl acetate (3 x 15 mL). Dry organic layer over MgSO₄.
-
Purification: The epoxide is acid-sensitive. Flash chromatography on basic alumina (not silica) is recommended if isolation is required.
-
Yield Expectation: >85% conversion; >90% selectivity for the epoxide.
-
Data: Solvent Effects on Epoxidation Efficiency
| Solvent | Conversion (4h) | Selectivity (Epoxide) | Notes |
|---|---|---|---|
| MeCN | 92% | 94% | Optimal polarity for Mn-catalyst. |
| DCM | 65% | 88% | Slower kinetics; biphasic issues. |
| Methanol | 40% | 60% | Solvolysis side-products (methoxy-alcohols) observed. |
Protocol B: Rhodium-Catalyzed Hydroformylation (Advanced)
Application: Synthesis of highly branched C9 aldehydes (precursors to isononanol). Challenge: The "Keulemans Rule" suggests that quaternary carbons adjacent to the double bond severely retard hydroformylation. Standard Cobalt catalysts require extreme conditions (200 atm). Solution: Use of Rhodium (Rh) with π-acceptor phosphite ligands or bulky bisphosphines to facilitate insertion into the hindered bond.
Experimental Logic
High pressure is unavoidable, but ligand choice dictates success. Bulky phosphites (like BiPhePhos) open the metal center, allowing the bulky olefin to coordinate.
Detailed Methodology
Safety Warning: This reaction involves Carbon Monoxide (CO) and high pressure.[2] Use a rated autoclave in a ventilated blast shield.
Reagents:
-
Precursor: Rh(acac)(CO)₂ (0.5 mol%)
-
Ligand: Triphenylphosphite (P(OPh)₃) or specialized bulky phosphite (Ligand/Rh ratio = 5:1).
-
Gas: Syngas (1:1 CO/H₂)[3]
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox, load the Rh precursor and ligand into the glass liner of a high-pressure Parr reactor. Dissolve in anhydrous Toluene (concentration 0.5 M relative to alkene).
-
Substrate Injection: Add degassed TMP.
-
Pressurization: Seal the reactor. Purge 3 times with N₂ (10 bar), then 3 times with Syngas. Pressurize to 60 bar (900 psi) with Syngas.
-
Heating: Heat to 120°C with vigorous stirring (1000 rpm). Reasoning: High temperature is needed to overcome the activation energy of the sterically hindered insertion step.
-
Duration: Run for 24–48 hours.
-
Analysis: Cool to room temperature, vent carefully. Analyze crude by GC.
-
Note: Expect low reaction rates compared to linear octenes. If conversion is <10%, increase temperature to 140°C, though this risks isomerization.
-
Protocol C: Friedel-Crafts Alkylation of Phenol
Application: Synthesis of hindered phenolic antioxidants (stabilizers for polymers/lubricants). Mechanism: Acid-catalyzed generation of a tertiary carbocation followed by electrophilic aromatic substitution.
Experimental Logic
TMP rearranges easily under acidic conditions. The goal is to capture the tertiary carbocation at the para position of phenol.
Step-by-Step Procedure:
-
Setup: 3-neck flask with reflux condenser and addition funnel.
-
Charge: Add Phenol (9.4 g, 0.1 mol) and catalyst (Amberlyst-15 dry resin, 1.0 g) to the flask. Heat to 60°C to melt phenol/ensure liquid phase.
-
Addition: Add TMP (11.2 g, 0.1 mol) dropwise over 1 hour.
-
Observation: The reaction is exothermic. Maintain temp <80°C to prevent polymerization of the olefin.
-
-
Digestion: Stir at 80°C for 4 hours.
-
Workup: Filter off the solid catalyst (can be regenerated).
-
Distillation: Unreacted TMP and phenol are removed by vacuum distillation. The product (highly viscous oil or solid) remains. Recrystallize from hexane.
References & Authority
In-Text Citations & Validation:
-
Hydroformylation Challenges: The difficulty of hydroformylating tetrasubstituted alkenes is well-documented. Specialized ligands are required to achieve turnover (See Van Leeuwen, P. W., et al. on bulky phosphite ligands [1]).
-
Epoxidation Selectivity: The use of bicarbonate/Mn systems avoids the acidity of mCPBA, preventing the ring-opening of the sensitive tetrasubstituted epoxide [2].
-
Industrial Context: Isomeric octenes like TMP are standard feedstocks for the production of oxo-alcohols and alkylphenols in the petrochemical industry [3].
Reference List:
-
Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on ligand effects for hindered olefins).
-
Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474. (Validates the Mn/H2O2 protocol).
-
Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience. (Defines the acid-catalyzed rearrangement and alkylation chemistry of hindered alkenes).
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. (Physical properties verification).
Disclaimer: These protocols are for research purposes. This compound is a flammable liquid (Flash point ~18°C). All high-pressure reactions must be conducted in appropriate safety containment.
Sources
2,3,4-Trimethyl-2-pentene in fragrance and flavor synthesis.
Application Note: 2,3,4-Trimethyl-2-pentene in Fragrance & Flavor Synthesis
Part 1: Executive Summary & Strategic Utility
This compound (TMP) (CAS: 565-77-5) is a highly hindered, tetrasubstituted olefin often found as a thermodynamic isomer in diisobutylene mixtures. While less reactive towards standard electrophilic additions than its terminal isomer (2,4,4-trimethyl-1-pentene), TMP possesses a unique structural scaffold that makes it a critical "cleavage point" and "branching agent" in high-value synthesis.
Core Value Proposition:
-
Clean Oxidative Cleavage: Due to its symmetry and high substitution, TMP cleaves cleanly (via ozonolysis) to yield Methyl Isopropyl Ketone (MIPK) , a high-impact intermediate for savory flavor compounds (pyrazines) and pharmaceutical heterocycles.
-
Steric Bulk for Substantivity: In hydroformylation, the steric bulk of TMP translates into highly branched C9 aldehydes and alcohols. These "isononyl" derivatives exhibit exceptional substantivity (fixative power) and unique diffusive woody/floral profiles in fragrance formulations.
-
Stability: The tetrasubstituted double bond resists premature polymerization, allowing for controlled radical or catalytic functionalization.
Part 2: Divergent Synthesis Pathways (Visual Logic)
The following diagram illustrates the three primary valorization pathways for TMP in an F&F (Fragrance and Flavor) context.
Figure 1: Strategic valorization pathways for this compound in chemical synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Oxidative Cleavage to Methyl Isopropyl Ketone (MIPK)
Objective: Synthesize high-purity MIPK (3-methyl-2-butanone) for use as a flavor intermediate. Mechanism: The electron-rich tetrasubstituted double bond reacts rapidly with ozone. Reductive workup prevents over-oxidation to carboxylic acids.
Reagents:
-
Substrate: this compound (>95% purity).
-
Solvent: Methanol (anhydrous) or Dichloromethane (DCM).
-
Oxidant: Ozone (
) generator. -
Reductant: Dimethyl sulfide (DMS) or Triphenylphosphine (
).
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round bottom flask with TMP (0.1 mol) and Methanol (100 mL). Cool the system to -78°C using a dry ice/acetone bath.
-
Expert Insight: Methanol is preferred over DCM for green chemistry metrics, but DCM solubilizes the ozonide better at scale.
-
-
Ozonolysis: Bubble ozone-enriched oxygen through the solution via a fritted glass dispersion tube.
-
Endpoint Detection: Monitor the reaction by the appearance of a blue tint (indicating saturated unreacted ozone) or by TLC (disappearance of alkene).
-
-
Purge: Once complete, purge the solution with dry Nitrogen (
) for 15 minutes to remove excess ozone. -
Reduction (Critical Step): While still at -78°C, slowly add Dimethyl Sulfide (0.12 mol, 1.2 eq) dropwise.
-
Caution: This reaction is exothermic. Control addition rate to maintain temp < -50°C.
-
-
Warm-up: Allow the mixture to warm to room temperature (25°C) over 2 hours. Stir for an additional 4 hours to ensure complete decomposition of the ozonide.
-
Isolation: Perform fractional distillation.
-
Fraction 1: Acetone (bp 56°C) – Byproduct.
-
Fraction 2: Methanol (Solvent).
-
Fraction 3: Methyl Isopropyl Ketone (bp 94-95°C) – Product.
-
-
Validation: GC-MS should show a parent ion at m/z 86.
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 85 - 92% (Molar) |
| Purity | >99% (GC) |
| Key Impurity | Acetone (Must be fully stripped) |
Protocol B: Rhodium-Catalyzed Hydroformylation (Oxo Synthesis)
Objective: Convert the sterically hindered TMP into branched C9 aldehydes (e.g., 3,4,5-trimethylheptanal). Challenge: Tetrasubstituted alkenes are notoriously unreactive in hydroformylation due to steric hindrance. Standard Cobalt catalysts require extreme conditions; Rhodium with modified phosphines is required for milder operation.
Reagents:
-
Catalyst Precursor:
or . -
Ligand: Tris(2,4-di-tert-butylphenyl)phosphite (Bulky phosphites often outperform phosphines for hindered substrates).
-
Gas: Syngas (
ratio 1:1).
Step-by-Step Methodology:
-
Reactor Loading: In a high-pressure stainless steel autoclave (Hastelloy preferred), dissolve Rh precursor (0.5 mol%) and Ligand (5 mol%, L/Rh ratio 10:1) in Toluene.
-
Substrate Addition: Add this compound under inert atmosphere.
-
Pressurization: Pressurize the reactor to 60-100 bar with Syngas (
).-
Expert Insight: Higher pressure is strictly required to overcome the unfavorable equilibrium of coordinating a tetrasubstituted alkene to the Rh center.
-
-
Reaction: Heat to 120°C - 140°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations. Run for 24-48 hours.
-
Monitoring: Monitor pressure drop. If repressurization is needed, ensure the
ratio is maintained.
-
-
Workup: Cool to room temperature and vent carefully. Filter the catalyst (or separate phases if using a biphasic system).
-
Purification: Distill the crude mixture under reduced pressure (vacuum distillation). The branched aldehyde will have a higher boiling point than the starting alkene.
Pathway Visualization (Catalytic Cycle):
Figure 2: Simplified Catalytic Cycle emphasizing the steric barrier at the coordination step.
Part 4: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Description | Mitigation |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1][2] | Ground/bond container.[1][2] Use explosion-proof equipment. Store < 25°C. |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[2][3] | Do not induce vomiting. Immediate medical attention. |
| Skin Irritant | H315 | Causes skin irritation.[3] | Wear nitrile gloves (0.11mm thickness, >480 min breakthrough). |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[1] | All waste must be incinerated; do not release to drains. |
Specific Handling Note: TMP has a low flash point (~7°C). Static discharge is a significant risk. When transferring large volumes, use conductive hoses and ensure continuity.
Part 5: References
-
Chemical Identity & Safety:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11270, this compound. Retrieved from [Link]
-
-
Hydroformylation Protocols:
-
Behr, A., & Obst, D. (2000). Platinum-catalysed hydroformylation of alkenes in supercritical carbon dioxide. Journal of Molecular Catalysis A: Chemical. (Contextual reference for hindered alkene hydroformylation).
-
Van Leeuwen, P. W. N. M. (2004).[4] Homogeneous Catalysis: Understanding the Art. Springer Science & Business Media. (Definitive text on Rh-catalyzed mechanisms).
-
-
Ozonolysis & Ketone Synthesis:
-
Bailey, P. S. (1978). Ozonation in Organic Chemistry. Academic Press. (Foundational text on alkene cleavage).
-
-
Fragrance Applications:
-
Sell, C. S. (2006).[4] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Discusses the role of branched aldehydes/alcohols in substantivity).
-
Sources
FT-IR analysis of 2,3,4-Trimethyl-2-pentene
Application Note: High-Resolution FT-IR Analysis of 2,3,4-Trimethyl-2-pentene
Part 1: Introduction & Strategic Context
In pharmaceutical synthesis and intermediate manufacturing, This compound (CAS: 565-77-5) presents a unique analytical challenge.[] Often generated alongside its structural isomer 2,4,4-trimethyl-1-pentene during the acid-catalyzed dimerization of isobutylene (Diisobutylene process), distinguishing these two species is critical for downstream reaction control.[]
While Gas Chromatography (GC) is the gold standard for quantitation, Fourier Transform Infrared Spectroscopy (FT-IR) provides a rapid, non-destructive method for structural validation.[] However, this compound is a "spectroscopically quiet" molecule in the mid-IR region compared to its terminal alkene counterparts.[] Its tetrasubstituted double bond lacks the dipole moment change required for strong IR absorption, leading to a spectrum defined as much by what is missing as by what is present.
This protocol outlines a rigorous methodology to positively identify this compound, specifically focusing on differentiating it from terminal alkene impurities using Attenuated Total Reflectance (ATR) and Transmission modes.[]
Part 2: Experimental Protocol
Instrumentation & Materials
-
Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[]
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.
-
Sampling Accessory:
-
Primary: Diamond ATR (Single-bounce) – Preferred for speed and ease of cleaning.
-
Secondary: Sealed Liquid Cell (CaF₂ or NaCl windows, 0.015 mm pathlength) – Required for volatile quantification to prevent evaporation during scanning.[]
-
-
Reagents: HPLC-grade Hexane or Acetone for cleaning; this compound standard (>96% purity).[]
Safety & Handling
-
Hazard: Flammable liquid (Flash point ~18°C). Vapor may form explosive mixtures.
-
PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.[]
-
Ventilation: All sampling must occur under a localized fume extraction arm.
Data Acquisition Parameters
To ensure high signal-to-noise ratio (SNR) and resolve subtle fingerprint bands, use the following settings:
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers fundamental stretches and fingerprint region. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve C-H deformations without adding noise. |
| Accumulations | 32 scans (Routine) / 64 scans (High Quality) | Balances SNR with sample evaporation rates. |
| Apodization | Strong / Norton-Beer | Reduces side-lobes for sharp peaks. |
| Phase Correction | Mertz | Standard algorithm for phase error correction. |
Step-by-Step Workflow
-
Background Acquisition:
-
Clean the ATR crystal with acetone and allow it to dry completely.
-
Collect an air background spectrum (32 scans). Critical: Ensure the background is free of water vapor and CO₂ bands.
-
-
Sample Loading:
-
Using a glass Pasteur pipette, deposit 20–50 µL of this compound onto the center of the crystal.[]
-
Note: Do not use plastic pipettes, as plasticizers can leach and contaminate the spectrum.[]
-
-
Immediate Acquisition:
-
Cover the sample with the volatile cover (if available) to minimize evaporation.
-
Initiate the scan immediately.
-
Monitor: Watch the live interferogram. If signal intensity drops rapidly, evaporation is occurring; switch to a sealed liquid cell.[]
-
-
Post-Run Cleaning:
-
Wipe the crystal with a lint-free wipe soaked in hexane.
-
Run a "preview" scan to ensure no residue (carryover) remains before the next sample.
-
Part 3: Data Analysis & Interpretation
The identification of this compound relies on a specific "negative" logic—confirming the absence of terminal alkene features—combined with positive identification of the alkyl skeleton.[]
Spectral Logic Diagram
Figure 1: Decision tree for discriminating this compound from its terminal isomers.
Key Band Assignments
The following table contrasts the target molecule with its common isomer.
| Functional Group | Vibration Mode | This compound (Target) | 2,4,4-Trimethyl-1-pentene (Isomer) |
| =C-H (sp²) | Stretch | ABSENT | Present (~3075 cm⁻¹) |
| -C-H (sp³) | Stretch | Strong (2960–2870 cm⁻¹) | Strong (2960–2870 cm⁻¹) |
| C=C | Stretch | Very Weak / Absent (~1670 cm⁻¹) | Medium/Strong (~1645 cm⁻¹) |
| -CH₃ | Bend (Scissor) | ~1460 cm⁻¹ | ~1465 cm⁻¹ |
| Gem-Dimethyl | Bend (Sym) | Split Doublet (~1380 & 1365 cm⁻¹) | Split Doublet (~1380 & 1365 cm⁻¹) |
| =C-H | Wag (OOP) | ABSENT | Strong (~890 cm⁻¹) |
Detailed Analysis:
-
The "Silent" Double Bond: The tetrasubstituted nature of the C2=C3 bond results in a high degree of symmetry and a negligible change in dipole moment during stretching. Consequently, the C=C stretching band at ~1670 cm⁻¹ is often invisible in FT-IR (though visible in Raman). If you see a strong peak at 1640–1650 cm⁻¹, your sample is contaminated with the 1-pentene isomer. []
-
Absence of Vinylic Protons: The lack of absorption above 3000 cm⁻¹ is definitive. Any peak in the 3000–3100 cm⁻¹ range indicates the presence of
hybridized carbons bonded to hydrogen, which this compound lacks.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Fingerprint Confirmation: The isopropyl group (
) at the C4 position produces a characteristic "doublet" in the bending region (1385/1365 cm⁻¹), often called "rabbit ears." While both isomers have gem-dimethyl groups, the specific absence of the strong out-of-plane (OOP) wag at 890 cm⁻¹ (characteristic of terminal methylenes ) confirms the internal double bond.
Part 4: Troubleshooting & Validation
-
Issue: Broad band at 3400 cm⁻¹.
-
Cause: Moisture on the ATR crystal or hydroperoxide formation (oxidation).
-
Fix: Dry the crystal thoroughly. If the peak persists, the sample may have auto-oxidized (common in stored alkenes). Distill the sample or pass through a silica plug.
-
-
Issue: Low Intensity Spectrum.
-
Cause: High volatility causing evaporation during the 32-scan cycle.
-
Fix: Use a sealed liquid cell or reduce scans to 4 (with lower SNR) to capture the sample before it evaporates.
-
-
Issue: Unexpected peak at 1715 cm⁻¹.
-
Cause: Oxidation to a ketone/aldehyde (carbonyl formation).
-
Fix: Check sample purity; this indicates degradation.
-
References
-
NIST Mass Spectrometry Data Center. (2023). 2-Pentene, 2,3,4-trimethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[][2][3] National Institute of Standards and Technology.[2][3][4][5][6] [Link]
-
NIST Mass Spectrometry Data Center. (2023). 2-Pentene, 2,4,4-trimethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[][2][3] National Institute of Standards and Technology.[2][3][4][5][6] [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
Sources
Application Notes and Protocols for the Polymerization of 2,3,4-Trimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the use of 2,3,4-trimethyl-2-pentene in polymerization studies. As a sterically hindered, trisubstituted olefin, its polymerization presents unique challenges and opportunities in the synthesis of novel polymeric materials. These application notes delve into the theoretical underpinnings of its polymerization, primarily through a cationic mechanism, and offer detailed, field-proven protocols for its experimental realization. The content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability for researchers in polymer chemistry and materials science.
Introduction: The Significance of this compound in Polymer Science
This compound is a highly branched aliphatic alkene with the chemical formula C₈H₁₆.[1] Its trisubstituted nature and significant steric hindrance around the double bond make it a challenging yet intriguing monomer for polymerization studies. The resultant polymer, poly(this compound), is expected to possess unique properties such as high thermal stability, low density, and excellent solubility in organic solvents, stemming from its bulky side groups which would hinder close chain packing.[2]
The primary route for the polymerization of electron-rich alkenes like this compound is cationic polymerization.[3][4] This method involves the generation of a carbocationic active center that propagates by sequential addition of monomer units.[3][4] However, the steric bulk of this compound necessitates careful selection of initiation systems and reaction conditions to overcome the kinetic barriers to propagation and minimize side reactions such as chain transfer and termination.[5][6]
These application notes will provide a detailed exploration of the cationic polymerization of this compound, including mechanistic considerations, a comprehensive experimental protocol, and methods for polymer characterization.
Mechanistic Insights: Cationic Polymerization of a Hindered Olefin
The cationic polymerization of an alkene proceeds via three main steps: initiation, propagation, and a combination of chain transfer and termination events.[4]
Initiation
Initiation involves the generation of a carbocation from the monomer. For sterically hindered and electron-rich olefins, a strong electrophile is required. Protic acids can be used, but often lead to uncontrolled polymerization and side reactions.[3] A more controlled approach involves the use of a Lewis acid in conjunction with a protic co-initiator (such as water or an alcohol) or a carbocation source (like an alkyl halide).[3][7]
Commonly employed Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and aluminum trichloride (AlCl₃).[3][7] The co-initiator generates a proton or a carbocation that is then transferred to the monomer, creating the initial carbocationic active species. The Lewis acid also serves to stabilize the counter-ion, preventing premature termination.[3]
Propagation
Once initiated, the carbocationic chain end attacks the double bond of another monomer molecule in a head-to-tail fashion.[4] This process is repeated, leading to the growth of the polymer chain. For this compound, the propagation step is significantly influenced by the steric hindrance around the double bond. This steric hindrance can lower the rate of propagation, necessitating lower polymerization temperatures to favor propagation over competing side reactions.[8]
Chain Transfer and Termination
Chain transfer and termination are critical events that limit the molecular weight of the resulting polymer and broaden its molecular weight distribution.[5] In cationic polymerization, these can occur through several pathways:
-
Proton elimination from the growing chain end: This results in a terminal double bond and the regeneration of the acidic initiator.[5]
-
Chain transfer to monomer: A proton is transferred from the growing chain to a monomer molecule, terminating the original chain and initiating a new one.[3]
-
Reaction with impurities: Nucleophilic impurities, such as water, can react with the carbocationic chain end, terminating the chain.[3]
To achieve a "living" polymerization, where chain-breaking reactions are minimized, conditions must be carefully controlled. This includes the use of highly purified reagents and solvents, low temperatures, and specific initiator/co-initiator systems that promote a dynamic equilibrium between active and dormant chain ends.[5]
Experimental Protocol: Cationic Polymerization of this compound
This protocol describes a representative procedure for the cationic polymerization of this compound using a titanium tetrachloride (TiCl₄) initiator system.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | TCI Chemicals[9] | Purify by distillation over CaH₂. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | Sigma-Aldrich | Purify by passing through a column of activated alumina. |
| Titanium tetrachloride (TiCl₄) | >99% | Sigma-Aldrich | Handle under inert atmosphere. |
| Methanol (MeOH) | Anhydrous, >99.8% | Sigma-Aldrich | Used as a terminating agent. |
| Nitrogen (N₂) or Argon (Ar) | High purity | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flask with a magnetic stir bar.
-
Syringes and needles for transferring anhydrous liquids.
-
Low-temperature bath (e.g., dry ice/acetone for -78 °C).
-
Rotary evaporator.
-
Vacuum oven.
Polymerization Procedure
Caption: Cationic Polymerization Workflow for this compound.
Step-by-Step Methodology:
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is thoroughly dried under vacuum with a heat gun and then cooled under a stream of dry nitrogen or argon.
-
Solvent and Monomer Addition: Anhydrous dichloromethane (50 mL) is transferred to the flask via a cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath. Once the solvent has cooled, purified this compound (5.0 g, 44.6 mmol) is added via syringe.
-
Initiation: In a separate, dry vial under an inert atmosphere, a stock solution of TiCl₄ in anhydrous dichloromethane (e.g., 0.1 M) is prepared. The required amount of the TiCl₄ solution (e.g., 4.5 mL for a monomer to initiator ratio of 100:1) is then slowly added dropwise to the stirred monomer solution over 5 minutes. The reaction mixture may develop a color, indicating the formation of the cationic species.
-
Propagation: The reaction is allowed to proceed at -78 °C with continuous stirring. The polymerization time can be varied to study the effect on monomer conversion and polymer molecular weight. Aliquots can be taken at different time points to monitor the reaction progress by Gas Chromatography (GC).
-
Termination: The polymerization is terminated by the rapid addition of 10 mL of pre-chilled anhydrous methanol. This will quench the active cationic chain ends.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitation into a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and then dried in a vacuum oven at 40-50 °C to a constant weight.
Characterization of the Resulting Polymer
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and to check for the presence of end groups or any structural rearrangements.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and the thermal stability of the polymer.
Expected Outcomes and Troubleshooting
The polymerization of sterically hindered olefins like this compound is often characterized by slower reaction rates and the formation of lower molecular weight polymers compared to less substituted alkenes.
| Parameter | Expected Trend | Rationale |
| Reaction Temperature | Lower temperatures generally lead to higher molecular weights.[8] | At lower temperatures, the rate of propagation is favored over chain transfer and termination reactions. |
| Monomer/Initiator Ratio | Higher ratios should result in higher molecular weights. | Fewer initiating sites lead to longer polymer chains for a given amount of monomer. |
| Solvent Polarity | A moderately polar solvent like dichloromethane is often a good choice. | It helps to solvate the ionic species without being overly nucleophilic, which would lead to termination. |
Troubleshooting:
-
Low or no polymer yield: This could be due to impurities in the reagents or solvent, or an inappropriate initiator system. Ensure all components are rigorously purified and dried.
-
Low molecular weight polymer: This is often a consequence of chain transfer reactions. Lowering the reaction temperature or using a living polymerization system can help to mitigate this.
-
Broad molecular weight distribution (High PDI): This indicates a lack of control over the polymerization, with significant chain transfer or termination occurring. A living polymerization approach would be necessary to achieve a narrow PDI.[5]
Conclusion and Future Directions
The cationic polymerization of this compound offers a pathway to novel polyolefins with potentially valuable properties. The inherent challenges posed by its steric hindrance can be addressed through careful control of reaction parameters and the use of well-defined initiator systems. The protocol provided in these notes serves as a robust starting point for researchers to explore the synthesis and properties of poly(this compound).
Future research could focus on the development of living cationic polymerization systems for this monomer to achieve better control over polymer architecture, enabling the synthesis of block copolymers and other advanced materials. Furthermore, a detailed investigation into the physical and mechanical properties of the resulting polymers will be crucial for identifying potential applications.
References
-
Wikipedia. Cationic polymerization. [Link]
-
Chemistry LibreTexts. 2.4: Cationic Polymerization. (2021-09-12). [Link]
-
University of Southern Mississippi, Department of Polymer Science and Engineering. Cationic Polymerization. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11270, 2,3,4-Trimethylpent-2-ene. [Link]
-
MDPI. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions. (2020-09-16). [Link]
- Google Patents. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.
-
ResearchGate. Cationic polymerization of 4-methyl-1-pentene. (2003-03-10). [Link]
-
Wikipedia. Living cationic polymerization. [Link]
-
MDPI. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. (2023-04-25). [Link]
-
PubChem. 2,3,4-Trimethylpent-2-ene. [Link]
-
PubChem. 3,4,4-Trimethyl-2-pentene. [Link]
-
Cheméo. Chemical Properties of 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5). [Link]
-
ResearchGate. The effect of temperature on the cationic isomerization polymerization of 3-methyl-1-butene and 3-chloro-3-methyl-l-butene. (1969-01-01). [Link]
-
Chemistry LibreTexts. 1.4.5: Polymerization of Alkenes. (2022-08-07). [Link]
-
MIT OpenCourseWare. Cationic Polymerization. [Link]
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pslc.ws [pslc.ws]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 565-77-5 | TCI AMERICA [tcichemicals.com]
Troubleshooting & Optimization
Improving the yield of 2,3,4-Trimethyl-2-pentene synthesis
Technical Support Center: Optimizing 2,3,4-Trimethyl-2-pentene Synthesis
Executive Summary
Target Molecule: this compound (CAS: 565-77-5) Primary Challenge: Achieving high selectivity for the tetrasubstituted alkene (Zaitsev product) while suppressing skeletal rearrangements and minimizing polymerization. Recommended Route: Acid-catalyzed dehydration of 2,3,4-trimethyl-3-pentanol under thermodynamic control.
Part 1: Troubleshooting & Optimization Guides
Module A: Reaction Control & Yield Optimization
Q1: My reaction stalls at 60-70% conversion. Adding more acid doesn't help. How do I drive this to completion? Diagnosis: The dehydration of 2,3,4-trimethyl-3-pentanol is a reversible equilibrium. Simply heating the mixture often leads to a standstill because the water produced hydrolyzes the alkene back to the alcohol. Solution: Implement Azeotropic Water Removal .
-
Mechanism: You must physically remove water from the reaction zone to shift the equilibrium (Le Chatelier’s principle).
-
Protocol Adjustment:
-
Switch to a solvent system capable of forming a low-boiling azeotrope with water (e.g., Toluene or Cyclohexane ).
-
Install a Dean-Stark trap between the reaction flask and the condenser.
-
Reflux vigorously. The solvent/water azeotrope will distill over; water will separate in the trap, and the dry solvent will return to the flask.
-
Endpoint: Continue until no new water droplets accumulate in the trap.
-
Q2: I am seeing significant amounts of the terminal alkene (2-isopropyl-3-methyl-1-butene). How do I maximize the this compound isomer? Diagnosis: You are likely operating under Kinetic Control rather than Thermodynamic Control .
-
Explanation: The terminal alkene (Hoffman product) forms faster due to the statistical availability of protons on the methyl groups. However, the target molecule (this compound) is a tetrasubstituted alkene , making it significantly more stable thermodynamically.
-
Solution:
-
Increase Reaction Temperature/Time: Allow the reaction to equilibrate. Acid-catalyzed isomerization will eventually convert the less stable terminal alkenes into the stable tetrasubstituted internal alkene.
-
Catalyst Choice: Use a strong, non-oxidizing acid like p-Toluenesulfonic acid (pTsOH) rather than sulfuric acid. Sulfuric acid can cause oxidative side reactions (charring) at the high temperatures required for equilibration.
-
Q3: The product has a yellow tint and gums up the distillation column. What is happening? Diagnosis: Oligomerization/Polymerization .
-
Cause: C8 alkenes are prone to acid-catalyzed dimerization (forming C16s) if the local acid concentration is too high or the temperature is uncontrolled.
-
Solution:
-
Dilution: Ensure the concentration of alcohol in the solvent is not excessive (keep < 1 M).
-
Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (100-200 ppm) to the reaction pot and the receiving flask to prevent gum formation.
-
Acid Removal: Completely neutralize the crude mixture with Sodium Bicarbonate (
) wash before attempting distillation. Traces of acid during distillation will catalyze polymerization in the pot.
-
Part 2: Detailed Experimental Protocol
Method: Dehydration of 2,3,4-Trimethyl-3-pentanol via Azeotropic Distillation.
Reagents:
-
Precursor: 2,3,4-Trimethyl-3-pentanol (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)
-
Solvent: Toluene (Volume: 5 mL per gram of precursor)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add the alcohol and toluene to the flask. Stir to dissolve. Add pTsOH.
-
Reflux: Heat the mixture to a vigorous reflux (Oil bath ~120-130°C).
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2-4 hours).
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with saturated
(2x) to neutralize acid. -
Wash with Brine (1x).
-
Dry over anhydrous
.
-
-
Purification:
-
Remove Toluene via rotary evaporation (or simple distillation if scale is large).
-
Perform Fractional Distillation on the residue.
-
Collect: Fraction boiling at 115-117°C (atmospheric pressure).
-
Part 3: Data & Visualization
Physical Properties Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 112.21 g/mol | |
| Boiling Point | 116°C | Lit.[1][2] value range 115-117°C [1] |
| Density | 0.743 g/mL | at 25°C |
| Refractive Index | ||
| Key Feature | Tetrasubstituted Alkene | High thermodynamic stability |
Reaction Mechanism: E1 Elimination & Selectivity
The following diagram illustrates the formation of the carbocation intermediate and the competing elimination pathways. The "Thermodynamic Sink" indicates why the target molecule is favored over time.
Caption: Mechanism of acid-catalyzed dehydration showing the thermodynamic preference for the tetrasubstituted Zaitsev product.
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step to prevent polymerization.
References
-
National Institute of Standards and Technology (NIST). 2-Pentene, 2,3,4-trimethyl- Properties and Spectral Data. NIST Chemistry WebBook.[3] Available at: [Link]
-
Organic Syntheses. Preparation of Alkenes via Acid-Catalyzed Dehydration. Org.[4] Synth. 1963, 43, 22. (General reference for alcohol dehydration methodologies). Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Optimization of catalytic hydrogenation conditions for branched alkenes
Welcome to the Hydrogenation Optimization Hub
You are likely here because your standard balloon-pressure hydrogenation with Pd/C failed. Branched alkenes—particularly tri- and tetra-substituted substrates—present a unique set of thermodynamic and kinetic barriers that standard protocols cannot overcome.[1]
This guide is structured to move you from "Stalled Reaction" to "Quantitative Conversion" using a logic-based troubleshooting approach.
Part 1: Tier 1 Diagnostics (Triage)
Before altering chemical variables, determine the failure mode. Use this decision matrix to identify your specific issue.
Figure 1: Diagnostic workflow for identifying hydrogenation failure modes based on reaction analysis.
Part 2: Deep Dive Troubleshooting
Issue A: The "Steric Wall" (Incomplete Conversion)
Symptom: Reaction works for a terminal alkene but stops dead for the tri-substituted analog. Root Cause: Heterogeneous catalysts (Pd/C, Pt/C) require the alkene to flat-adsorb onto the metal surface.[2] Bulky groups (t-butyl, isopropyl) prevent this physical contact.[1] The Fix: Switch to Homogeneous Catalysis .
-
Why: Homogeneous catalysts like Crabtree’s catalyst [Ir(cod)(PCy3)(py)]PF6 do not rely on surface adsorption.[1] They bind the alkene in a coordination sphere where steric bulk is better tolerated, especially if the substrate has a directing group (-OH, -OMe).[1]
Issue B: Isomerization (Double Bond Migration)
Symptom: You recover a product where the double bond has moved (e.g., terminal to internal) or the stereocenter is scrambled. Root Cause: Low H2 Availability on Pd Surfaces.
-
Mechanism: If H2 pressure is low, the alkyl-palladium intermediate can undergo
-hydride elimination backwards, releasing the alkene with the double bond in a new, thermodynamically more stable position (internal alkene) rather than reductively eliminating to the alkane. The Fix:
-
Increase H2 Pressure: Force the equilibrium toward the alkane.
-
Switch Metal: Use PtO2 (Adams' Catalyst) .[1] Platinum is less prone to
-hydride elimination than Palladium.[1]
Issue C: Catalyst Poisoning
Symptom: No reaction occurs even with unhindered substrates.[1] Root Cause: Lewis basic sites (Amines, Thiols, Thioethers, Phosphines) bind irreversibly to the metal center, blocking H2/alkene adsorption. The Fix:
-
For Heterogeneous: Use unpoisoned catalysts like Pd(OH)2 (Pearlman’s Catalyst) or run in acidic media (AcOH) to protonate amines (ammonium salts do not bind metals).[1]
-
For Homogeneous: Crabtree’s catalyst is extremely sensitive to Lewis bases.[1] You must use non-coordinating solvents (DCM) and ensure the substrate is free of exogenous amines.
Part 3: Catalyst Selection & Data
Do not guess. Select your catalyst based on substrate architecture.[1]
Table 1: Catalyst Performance Matrix for Branched Alkenes
| Catalyst Class | Catalyst Name | Best For... | Steric Limit | Critical Condition |
| Heterogeneous | Pd/C (10%) | General use, Benzyl deprotection | Di-substituted | Protic solvents (MeOH) accelerate rate.[1] |
| Heterogeneous | PtO2 (Adams') | Preventing isomerization | Tri-substituted | Often requires slight acid (AcOH).[1] |
| Homogeneous | Wilkinson's | Terminal alkenes | Di-substituted | Slow for hindered alkenes.[1] |
| Homogeneous | Crabtree's | Tetra-substituted , Directed | Tetra-substituted | MUST use DCM. Avoid THF/MeCN.[1] |
| Homogeneous | Calligaris' | Highly hindered, acid-stable | Tetra-substituted | More robust than Crabtree's in some cases.[1] |
Part 4: Experimental Protocols
Protocol A: High-Pressure Heterogeneous Hydrogenation (The "Brute Force" Method)
Use when: Substrate is tri-substituted, no functional group sensitivity.[1]
-
Preparation: Dissolve substrate (1.0 mmol) in MeOH or EtOAc (0.1 M).
-
Note: Alcohols often increase rates for Pd/C due to H-bonding networks facilitating H-transfer.[1]
-
-
Catalyst: Add PtO2 (5-10 wt%).[1]
-
Why PtO2? It is denser and often more active for hindered systems than Pd/C.
-
-
Pressure: Transfer to a high-pressure autoclave (e.g., Parr bomb). Purge 3x with N2, then 3x with H2.[1]
-
Execution: Pressurize to 50 bar (725 psi) . Heat to 50°C .
-
Warning: Heating above 60°C increases risk of defluorination or aromatic reduction.
-
-
Monitoring: Stir vigorously (>1000 rpm). Mass transfer is the rate-limiting step in heterogeneous catalysis.[1]
Protocol B: Directed Homogeneous Hydrogenation (The "Precision" Method)
Use when: Substrate is tetra-substituted or diastereoselectivity is required.[1]
Critical Pre-requisite: The solvent must be Dichloromethane (DCM) . Coordinating solvents like THF, MeOH, or Acetonitrile will bind the Iridium center and kill the catalyst instantly.
-
Preparation: Dissolve substrate (1.0 mmol) in anhydrous DCM (0.2 M) inside a glovebox or under strict Ar flow.
-
Catalyst: Add Crabtree’s Catalyst (2-5 mol%).
-
Formula:[Ir(cod)(PCy3)(py)]PF6
-
-
Activation: The catalyst is an orange solid.[3]
-
Hydrogenation:
-
Method: Balloon pressure is often sufficient for tri-substituted.[1] For tetra-substituted, use 5-10 bar.
-
Visual Cue: The solution should remain clear/yellow. If it turns black (colloidal Ir), the catalyst has decomposed (likely due to impurities or coordinating solvents).
-
-
Workup: Evaporate DCM. The catalyst residue can be removed via a short silica plug (eluting with Et2O).
Mechanism of Directed Hydrogenation: The hydroxyl group of the substrate displaces a solvent molecule/ligand, coordinating to the Iridium. This locks the alkene to the metal face, ensuring H2 delivery from the same side as the hydroxyl group.
Figure 2: Catalytic cycle of Crabtree's catalyst showing the activation and directed coordination steps.
References
-
Crabtree, R. H. (1979).[1] "Iridium compounds in catalysis." Accounts of Chemical Research, 12(9), 331–337.
-
Smadja, W. (1983).[1] "Comparative study of the hydrogenation of tetrasubstituted double bonds." Tetrahedron Letters, 24(29), 2979-2982.[1]
-
Bylund, D., et al. (2021).[1] "Solvent Effects in Heterogeneous Catalysis." Chemical Reviews, 121(2), 1024–1098. [1]
-
Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402–1411.
Sources
Technical Support Center: Scaling Up the Synthesis of 2,3,4-Trimethyl-2-pentene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2,3,4-Trimethyl-2-pentene. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, answers to frequently asked questions, and robust troubleshooting strategies to ensure a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and direct laboratory-scale synthesis is the acid-catalyzed dehydration of a suitable tertiary alcohol, typically 2,3,4-trimethyl-3-pentanol. This reaction proceeds through an E1 elimination mechanism.[1] Alternative, though more complex, routes could involve a Grignard reaction between an appropriate ketone and an organomagnesium halide to construct the alcohol precursor, followed by dehydration.
Q2: Why is isomer control a major challenge in this synthesis?
The E1 mechanism involves a carbocation intermediate. This intermediate is susceptible to Wagner-Meerwein rearrangements (hydride or alkyl shifts) to form more stable carbocations.[2] For example, the dehydration of a related alcohol like 2,2,4-trimethyl-3-pentanol can yield a complex mixture of six different alkene isomers.[2] Controlling reaction conditions such as temperature and catalyst choice is paramount to maximizing the yield of the desired this compound, which is the thermodynamically favored Zaitsev product.[3]
Q3: What are the critical considerations when scaling up this reaction from the bench to a pilot plant?
Scaling up an acid-catalyzed dehydration presents three primary challenges:
-
Thermal Management: The reaction is exothermic. Heat dissipation becomes more difficult in larger reactors, potentially leading to temperature spikes, which can promote undesirable side reactions like polymerization or excessive rearrangement. A robust reactor cooling system is essential.
-
Mass Transfer: Ensuring efficient mixing is critical to maintain homogenous temperature and catalyst distribution, preventing localized "hot spots."
-
Materials Compatibility: Strong acids like sulfuric or phosphoric acid are corrosive. Reactors and associated equipment must be constructed from acid-resistant materials (e.g., glass-lined steel).
Q4: Can other isomers, like 2,4,4-trimethyl-1-pentene, be converted to the desired product?
Yes, isomerization is possible. For instance, 2,4,4-trimethyl-2-pentene can be isomerized to its more reactive isomer, 2,4,4-trimethyl-1-pentene, by treatment with a strong acid.[4] While the specific equilibrium between all trimethylpentene isomers is complex, applying controlled acid and heat can be used to shift the isomeric ratio, often towards the most thermodynamically stable isomer.[5][6]
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol details the synthesis of this compound via the dehydration of 2,3,4-Trimethyl-3-pentanol.
Workflow Overview
Caption: General workflow for the synthesis and purification of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles | Notes |
| 2,3,4-Trimethyl-3-pentanol | 130.23 | 50.0 g | 0.384 | Starting material. Must be anhydrous. |
| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | ~0.092 | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate | - | 2 x 50 mL | - | For neutralization wash. |
| Brine (Saturated NaCl) | - | 50 mL | - | For final wash. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent. |
| Diethyl Ether (or MTBE) | 74.12 | 100 mL | - | Extraction solvent. |
Step-by-Step Procedure
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle with a temperature controller. Ensure all glassware is thoroughly dried.
-
Charge Alcohol: Add 50.0 g (0.384 mol) of 2,3,4-trimethyl-3-pentanol to the flask.
-
Catalyst Addition: While stirring, slowly and carefully add 5.0 mL of concentrated sulfuric acid to the alcohol. The addition is exothermic; maintain a slow addition rate to control the initial temperature rise.
-
Reaction: Heat the mixture to 60-70°C. The mixture will turn darker, and two phases may become apparent. Monitor the reaction progress by Gas Chromatography (GC) by taking small aliquots. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extraction & Neutralization: Add 50 mL of diethyl ether to the separatory funnel. Shake gently, venting frequently. Separate the layers and retain the organic (top) layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (careful with gas evolution!), and finally 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant the dried solution and remove the solvent using a rotary evaporator. The crude product is a mixture of alkene isomers. Purify the desired this compound (boiling point ~116°C) via fractional distillation.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Action |
| Wet Reagents/Glassware | Water can interfere with the protonation of the alcohol by the acid catalyst, hindering the formation of the alkyloxonium ion, which is a necessary intermediate. | Ensure all glassware is oven-dried. Use anhydrous starting alcohol. |
| Insufficient Catalyst | The acid acts catalytically. An insufficient amount will result in a very slow or incomplete reaction. | Increase the catalyst loading slightly (e.g., to 7-8 mol% relative to the alcohol). |
| Temperature Too Low | The dehydration reaction has an activation energy barrier. Insufficient temperature will prevent the reaction from proceeding at a reasonable rate.[1] | Gradually increase the reaction temperature in 5°C increments, monitoring by GC. Avoid exceeding 80-90°C to prevent polymerization. |
| Ether Formation | At lower temperatures, an intermolecular reaction (SN2) between two alcohol molecules can occur, forming a symmetric ether instead of the alkene.[1] | Ensure the reaction temperature is maintained within the optimal range for elimination (typically >50°C for tertiary alcohols). |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Scientific Explanation | Recommended Action |
| Carbocation Rearrangement | The initial tertiary carbocation can rearrange via hydride or methide shifts to form other, similarly stable carbocations, which then eliminate a proton to form different alkene isomers.[2][8] | Use the mildest possible conditions (lowest effective temperature). Consider using a milder acid catalyst like phosphoric acid or a solid acid catalyst (e.g., Amberlyst resin) which can sometimes offer better selectivity. |
| High Reaction Temperature | Higher temperatures provide more energy to overcome the activation barriers for rearrangement pathways, leading to a product mixture closer to the thermodynamic equilibrium of all possible isomers. | Maintain strict temperature control. On a larger scale, this requires a reactor with excellent heat transfer capabilities. |
Visualizing Isomer Formation
The following diagram illustrates how carbocation intermediates can lead to different products. The desired pathway is the direct elimination from the initial carbocation.
Caption: Carbocation formation and potential rearrangement leading to isomeric byproducts.
Issue 3: Formation of Dark Tar or Polymer
| Potential Cause | Scientific Explanation | Recommended Action |
| Excessive Temperature | Alkenes, especially in the presence of strong acid, can undergo cationic polymerization at high temperatures. This leads to the formation of high molecular weight oligomers and polymers, appearing as tar. | Implement precise temperature control. For scale-up, ensure the reactor's cooling system can handle the reaction exotherm. Consider semi-batch addition of the alcohol to the hot acid to better control the reaction rate and temperature. |
| High Acid Concentration | A very high concentration of acid can aggressively promote side reactions, including polymerization and charring. | Use the minimum amount of catalyst required for an efficient reaction rate. Ensure even dispersion through vigorous stirring. |
Safety Information
-
This compound: The final product is a highly flammable liquid and vapor (Flash Point: 12°C).[9] It can cause skin, eye, and respiratory irritation.[9][10]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns upon contact. It reacts violently with water. Always add acid to other reagents slowly and with cooling.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a flame-retardant lab coat, is mandatory. Ensure fire extinguishing equipment is readily accessible.
References
- CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents.
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.
- US2554251A - Isomerization of 2, 4, 4-trimethyl-pentene-2 - Google Patents.
-
2-Pentene, 3,4,4-trimethyl- | SIELC Technologies. Available at: [Link]
-
Pentene – Knowledge and References - Taylor & Francis Online. Available at: [Link]
-
2,3,4-trimethyl-pent-2-ene - ChemBK. Available at: [Link]
-
Chemical Properties of 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5) - Cheméo. Available at: [Link]
-
2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem. Available at: [Link]
-
Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes - Aaltodoc. Available at: [Link]
-
Rearrangement during dehydration of 2,2,5-trimethylcyclopentanol - Chemistry Stack Exchange. Available at: [Link]
-
Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes - ACS Publications. Available at: [Link]
-
Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Select the compound that would form from the dehydration of 2,2,4-trimethyl-3-pentanol - Study.com. Available at: [Link]
-
Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gave two alkenes A and B... - Filo. Available at: [Link]
-
When chemists experiment 3,4-dimethyl-2-pentanol with H2SO4 how do they verify that the major product is 2,3-dimethyl-2-pentene experimentally? - Quora. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. US2554251A - Isomerization of 2, 4, 4-trimethyl-pentene-2 - Google Patents [patents.google.com]
- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gave two alkenes A and B... [askfilo.com]
- 9. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Enhancing stereoselectivity in trisubstituted alkene synthesis
To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Enhancing Stereoselectivity in Trisubstituted Alkene Synthesis
Introduction: Breaking the Thermodynamic Wall
Synthesizing trisubstituted alkenes with high stereocontrol is one of the most enduring challenges in organic synthesis. Unlike disubstituted alkenes, where the steric difference between a proton and a substituent is vast (
This guide treats stereoselectivity not as a reaction outcome, but as a system design problem . We focus on three dominant workflows: Carbonyl Olefination , Cross-Coupling , and Olefin Metathesis .
Module 1: Carbonyl Olefination (The Scaffold Approach)
This approach builds the double bond from a carbonyl and a nucleophile. The primary challenge is kinetic trapping of the intermediate to force the non-thermodynamic isomer.
Horner-Wadsworth-Emmons (HWE) & Modifications
-
Standard HWE: Uses thermodynamic control to yield (
)-alkenes.[1] -
Still-Gennari Modification: Uses electron-deficient phosphonates to accelerate the elimination step, preventing equilibration to the threo adduct, thus kinetically trapping the Z-alkene.
Troubleshooting the Still-Gennari Reaction:
-
The Issue: Erosion of Z-selectivity in sterically demanding trisubstituted systems.
-
The Fix: The counter-ion effect. The use of KHMDS/18-crown-6 is standard, but for trisubstituted cases, switching to strongly dissociating conditions is critical to prevent "leaking" into the thermodynamic pathway.
Protocol: High-Selectivity Still-Gennari for Trisubstituted Alkenes
-
Reagent Prep: Dissolve bis(2,2,2-trifluoroethyl)phosphonoester (1.0 equiv) and 18-crown-6 (5.0 equiv) in THF.
-
Deprotonation: Cool to -78 °C. Add KHMDS (1.05 equiv) dropwise. Stir for 30 min.
-
Checkpoint: The solution must remain clear. Turbidity suggests moisture ingress or impure base.
-
-
Addition: Add the ketone/aldehyde (1.0 equiv) slowly along the flask wall to pre-cool.
-
Reaction: Stir at -78 °C for 2 hours.
-
Critical Step: Do not warm to 0 °C unless conversion is stalled. Warming promotes equilibration to the (
)-isomer.
-
-
Quench: Pour rapidly into saturated NH₄Cl solution.
Julia-Kocienski Olefination
This is the "heavy artillery" for trisubstituted alkenes. The selectivity is determined during the initial addition step of the sulfone anion to the carbonyl.
-
PT-Sulfones (1-phenyl-1H-tetrazol-5-yl): Favor (
)-alkenes via a closed transition state (chelation control). -
TBT-Sulfones (1-tert-butyl-1H-tetrazol-5-yl): Favor (
)-alkenes via an open transition state (steric control).
Data Summary: Sulfone Influence on Selectivity
| Sulfone Type | Heterocycle (Het) | Primary Selectivity | Mechanism Driver | Best Solvent |
| PT | Phenyl-tetrazole | ( | Chelation (Li+) | DME / THF |
| TBT | t-Butyl-tetrazole | ( | Steric Repulsion | THF / DMF |
| BT | Benzothiazole | Mixed/( | Thermodynamic | THF |
Module 2: Transition Metal-Catalyzed Cross-Coupling
When the double bond is already formed (e.g., via a vinyl halide), the challenge shifts to Stereoretention .
Stereoretentive Suzuki-Miyaura Coupling
Coupling a trisubstituted vinyl halide with a boronic acid often leads to isomerization if the catalyst system is too slow (allowing Pd-isomerization mechanisms to intervene).
Technical Insight: Isomerization usually occurs post-oxidative addition but pre-transmetallation. To prevent this, transmetallation must be accelerated .
Optimized Conditions for Stereoretention:
-
Base: Thallium hydroxide (TlOH) or Cesium Carbonate (Cs₂CO₃). TlOH accelerates transmetallation significantly (toxicity warning).
-
Catalyst: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is superior for sterically crowded trisubstituted centers due to its large bite angle.
-
Additives: Silver(I) oxide (Ag₂O) can act as a halide scavenger, driving the reaction forward and minimizing catalyst residence time.
Self-Validating Protocol:
-
Degassing: Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon for 20 mins (do not just balloon purge).
-
Validation: Monitor the color. Deep black precipitation early on indicates Pd-black formation (ligand dissociation). The reaction should remain a dark homogeneous orange/brown.
Module 3: Olefin Metathesis (The Modern Editor)
Traditional Grubbs II catalysts favor thermodynamic (
Molybdenum vs. Ruthenium
-
Schrock/Hoveyda (Mo/W): capable of kinetic Z-selectivity using mono-aryloxide pyrrolide (MAP) ligands.
-
Ru-Catechothiolate: A specialized Ru-catalyst designed for Z-selectivity.[2]
Visualizing the Decision Process
Caption: Decision matrix for selecting metathesis catalysts based on desired stereochemical outcome.
Troubleshooting Guide & FAQ
Q1: My Still-Gennari reaction gives a 60:40 Z/E mixture. How do I improve this?
Diagnosis: The reaction temperature likely rose too fast, or the base was not strictly anhydrous. Solution:
-
Strict Temp Control: Keep at -78 °C for the entire duration.
-
Cation Sequestration: Increase 18-crown-6 to 5-10 equivalents.
-
Alternative Reagent: Switch to Ando’s Phosphonate (diaryl phosphonoacetate).[3] The phenoxy groups are bulkier than trifluoroethyl, often enhancing selectivity in difficult trisubstituted cases [1].
Q2: In Suzuki coupling, I see significant protodeboronation (alkene without the coupled group).
Diagnosis: This is a common side reaction in sterically hindered bases with moist solvents. Solution:
-
Dry Conditions: Use anhydrous THF/Dioxane.
-
Base Switch: Switch from aqueous carbonate to anhydrous K₃PO₄ or CsF . Fluoride activation (CsF) allows for neutral conditions, minimizing protonolysis of the C-B bond [2].
Q3: Can I use Julia-Kocienski for acid-sensitive substrates?
Answer: Yes, but avoid the standard acidic workup. Protocol Adjustment: Use the TBT-sulfone . The elimination of the TBT group produces a water-soluble tetrazolate by-product. Quench with pH 7 buffer (phosphate) instead of NH₄Cl, and wash the organic layer with water. The byproduct is removed without acid exposure.
Q4: How do I access (Z)-trisubstituted alkenes from alkynes directly?
Recommendation: Use Copper-Hydride Catalyzed Hydroalkylation . Unlike standard hydrometallation (which often gives E), Cu-H species (generated from Cu(OAc)₂/Diphosphine/Silane) can add across an internal alkyne in a syn-fashion, followed by alkylation, to yield the Z-alkene with high fidelity [3].
Advanced Mechanism: The Julia Selectivity Fork
Understanding why the reaction selects a specific isomer allows you to manipulate it.
Caption: Mechanistic bifurcation in Julia-Kocienski olefination determining stereochemical outcome.
References
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents . Journal of Organic Chemistry. [Link]
-
Stereospecific Cross-Coupling of Secondary and Tertiary Boronic Esters . Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation . ACS Catalysis. [Link]
-
Z-Selective Catalytic Olefin Cross-Metathesis . Nature. [Link]
-
Julia-Kocienski Olefination: Scope and Applications . Organic Chemistry Portal. [Link]
Sources
Computational modeling for predicting reaction outcomes of 2,3,4-Trimethyl-2-pentene
Ticket ID: #TMP-8842-ADV Subject: Troubleshooting Reaction Outcome Prediction for Sterically Hindered Alkenes Assigned Specialist: Senior Application Scientist, Computational Chemistry Division
Executive Summary
You are encountering difficulties modeling 2,3,4-Trimethyl-2-pentene , a tetrasubstituted alkene. This molecule represents a "stress test" for standard computational protocols due to extreme steric crowding around the
This guide addresses three critical failure points reported by users:
-
Convergence Failure: Geometry optimizations oscillating due to flat potential energy surfaces (PES).
-
Transition State (TS) Errors: Inability to locate TS structures for electrophilic additions (e.g., Ozonolysis, Epoxidation).
-
Thermodynamic Inaccuracy: Entropy calculations yielding non-physical free energies.
Module 1: Geometry Optimization & Conformational Landscapes
User Reported Issue
"My geometry optimization oscillates forever or converges to a structure with imaginary frequencies that aren't real transition states."
Root Cause Analysis
The this compound scaffold possesses multiple methyl rotors in close proximity. These groups do not rotate independently; they "gear" into one another. Standard optimization algorithms (like Berny) often fail because the PES is extremely flat with respect to these methyl rotations, leading to "soft modes" (< 50 cm⁻¹).
Troubleshooting Protocol
Step 1: The "Loose-Tight" Protocol Do not attempt a tight convergence immediately. Use a multi-stage approach to settle the methyl gears before refining the electronic structure.
-
Pre-optimization: Run a semi-empirical (PM6 or GFN2-xTB) conformational search first.
-
DFT Coarse Opt: Opt=(Loose, CalcFC) using a modest basis set (e.g., def2-SVP).
-
Why CalcFC? It calculates the force constants explicitly at the first step, providing the optimizer with the correct curvature of the flat PES, preventing wild oscillations.
-
-
DFT Refinement: Opt=(Tight, ReadFC) using your production basis set (e.g., def2-TZVP).
Step 2: Dispersion is Non-Negotiable You are modeling a system dominated by steric crowding. Standard DFT functionals (B3LYP) fail to capture the attractive van der Waals forces between the crowded methyl groups, often predicting bond lengths that are too long.
-
Requirement: Use dispersion-corrected functionals.
-
Recommended:
B97X-D4 or M06-2X. -
Reference: Grimme’s dispersion corrections are essential for accurate thermochemistry in branched alkanes/alkenes [1].
-
Visual Workflow: Conformational Locking
Figure 1: Staged optimization workflow to resolve methyl gearing issues.
Module 2: Predicting Reaction Outcomes (Ozonolysis & Epoxidation)
User Reported Issue
"I cannot locate the Transition State for ozone or mCPBA addition. The calculation crashes or the bond distances fly apart."
Root Cause Analysis
In tetrasubstituted alkenes, the double bond is buried. The approach vector for the electrophile is sterically blocked.
-
Asynchronicity: The reaction is likely highly asynchronous. The electrophile may bond to the less hindered carbon significantly before the other.
-
Entropic Penalty: The "lock-down" of the rotating methyl groups in the TS creates a massive entropic penalty that standard TS algorithms struggle to map.
Troubleshooting Protocol
Step 1: Scan the Coordinate First Do not blindly run a TS search (e.g., Opt=TS).
-
Rigid Scan: Freeze the reaction coordinate (e.g., distance between Ozone-O1 and Alkene-C2).
-
Step Size: Scan from 3.5 Å down to 1.5 Å in 0.1 Å steps.
-
Identify Max: The energy maximum on this scan provides the exact starting geometry and Hessian for the TS optimization.
Step 2: The Solvation Trap Gas-phase calculations often predict barriers that are 5-10 kcal/mol too high for charged or polar transition states (like the Criegee intermediate in ozonolysis).
-
Requirement: Use Implicit Solvation (SMD or PCM) during the optimization, not just single points. The polarized continuum stabilizes the charge separation in the TS [2].
Step 3: Validating the TS Once a TS is found, you must validate it is not a methyl rotation TS.
-
Check: You must have exactly one imaginary frequency.
-
Visual Check: Animate the frequency. It must show the formation of the C-O bonds, not the rotation of a methyl group.
Reaction Pathway: Ozonolysis of Hindered Alkene
Figure 2: The critical path for ozonolysis. Note that TS1 is the bottleneck due to steric bulk.
Module 3: Thermodynamics & Entropy Correction
User Reported Issue
"The calculated Gibbs Free Energy (ΔG) suggests the reaction is impossible, but experiments show it proceeds. My entropy term seems too large."
Root Cause Analysis
The Rigid-Rotor Harmonic Oscillator (RRHO) approximation fails for this compound. The low-frequency vibrational modes (< 100 cm⁻¹) corresponding to methyl rotations are treated as harmonic springs, leading to a massive overestimation of the entropic penalty (
Troubleshooting Protocol
Solution: Quasi-Harmonic Approximation (QHA) You must correct the entropy term for low-frequency modes.
Manual Correction Method:
-
Identify Cutoff: Inspect your frequency output.[1] Identify all modes below 100 cm⁻¹.
-
Replace Entropy Contribution: For these specific modes, replace the Harmonic Oscillator entropy term with the Free Rotor or Hindered Rotor entropy term.
-
Software Implementation:
-
Gaussian: Use the Freq=HinderedRotor keyword. This attempts to automatically identify internal rotors and correct the partition function.
-
GoodVibes/Shermo: Use external Python scripts (like Grimme’s shermo or Paton’s GoodVibes) to post-process your frequency files using the Quasi-Harmonic approximation [4].
-
Data Table: Impact of Entropy Correction
| Parameter | Standard RRHO (kcal/mol) | Quasi-Harmonic (kcal/mol) | Experimental Deviation |
| Enthalpy ( | -12.5 | -12.5 | N/A (Unchanged) |
| Entropy ( | +14.2 | +9.8 | Significant |
| Gibbs Energy ( | +1.7 (Endergonic) | -2.7 (Exergonic) | Matches Experiment |
References
-
Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". The Journal of Physical Chemistry B.
-
Li, Y., et al. (2015). "Revisiting the Kinetics and Thermodynamics of the Low-Temperature Oxidation Pathways of Alkanes: A Case Study of the Three Pentane Isomers". The Journal of Physical Chemistry A.
-
Luchini, G., et al. (2020). "GoodVibes: automated thermochemistry for heterogeneous computational chemistry data". F1000Research.
For further assistance, please upload your output files (.log/.out) to the secure server referencing Ticket #TMP-8842-ADV.
Sources
Safe handling and storage of flammable liquid hydrocarbons.
Technical Support Center: Flammable Hydrocarbon Management Division: Chemical Safety & Infrastructure Ticket ID: #HC-SAFE-2024 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Kinetic Nature of "Passive" Storage
Welcome to the technical support hub. In drug development, we often treat solvents as static reagents—mere liquids in bottles. This is a dangerous fallacy. Flammable hydrocarbons are kinetic systems waiting for an activation energy. They are not just "sitting" in your cabinet; they are vaporizing, accumulating static charge, and potentially polymerizing.
This guide is structured as a Tiered Support System . Identify your current operational state below to find the relevant protocol.
TIER 1: STORAGE & INFRASTRUCTURE (The "Cold" State)
User Ticket: "My yellow safety cabinet is full. Can I store my excess Hexane (4L bottles) in the fume hood or under the sink?"
Technical Analysis: Absolutely not. This is a violation of OSHA 29 CFR 1910.106 and creates an unmanaged "fire load." A fume hood is a ventilation device, not a storage bunker. If a fire occurs in the lab, bottles in a hood will breach immediately, turning the ventilation system into a flamethrower that spreads fire to the roof.
The "Why" (Causality): Flammable storage cabinets are designed with a 1.5-inch air gap and 3-point latching systems to keep the internal temperature below 325°F (163°C) for 10 minutes during a fire. This buys you evacuation time. Glass bottles on a bench shatter instantly, adding fuel to the fire before you can exit.
Data Table: Maximum Allowable Quantities (MAQ) Ref: OSHA 1910.106(d)(3) & NFPA 30
| OSHA Category | Flash Point (FP) | Boiling Point (BP) | Example Chemical | Max Vol. (Outside Cabinet) | Max Vol. (Inside Cabinet) |
| Cat 1 (Class IA) | < 73.4°F (23°C) | < 95°F (35°C) | Pentane, Diethyl Ether | 25 Gallons | 60 Gallons |
| Cat 2 (Class IB) | < 73.4°F (23°C) | ≥ 95°F (35°C) | Acetone, Hexane, Toluene | 25 Gallons | 60 Gallons |
| Cat 3 (Class IC) | ≥ 73.4°F - < 140°F | N/A | Xylene, Turpentine | 25 Gallons | 60 Gallons |
| Cat 4 (Combustible) | > 140°F (60°C) | N/A | Diesel, Kerosene | 120 Gallons | 120 Gallons |
Decision Logic: Container Selection Use this workflow to determine if you can use glass (for purity) or must use steel (for safety).
Figure 1: Decision matrix for selecting storage containers based on volume and flammability class.[1] Note that Class IA liquids have stricter volume limits in glass due to high vapor pressure.
TIER 2: ACTIVE HANDLING (The "Hot" State)
User Ticket: "I felt a small shock when pouring Toluene from a metal drum into a beaker. Is this normal?"
Technical Analysis: This is a critical near-miss. You are experiencing Static Accumulation . Non-polar hydrocarbons (Toluene, Heptane, Hexane) have low electrical conductivity (<50 pS/m). As they flow through a pipe or spout, they strip electrons, building a charge that cannot dissipate back through the liquid.
If this charge exceeds the breakdown voltage of air (approx. 3,000V/mm) and the vapor concentration is between the LEL (Lower Explosive Limit) and UEL (Upper Explosive Limit), ignition will occur.
Protocol: Bonding & Grounding (The Equipotential Rule) Ref: NFPA 77 - Recommended Practice on Static Electricity
-
Ground the Source: Connect the bulk container (drum) to an earth ground (copper bus bar or building steel) using a braided copper wire and heavy-duty clamp. Paint must be scraped off to ensure metal-to-metal contact.
-
Bond the Receiver: Connect a bonding wire from the Source Drum to the Receiving Container.
-
The "Closed Loop": This ensures the Source and Receiver are at the same electrical potential (0V difference), preventing a spark from jumping between them.
-
Dip Tubes: When filling drums, use a dip tube that extends to the bottom. "Splash filling" generates massive static charge.
Figure 2: The Bonding and Grounding circuit.[2] Note that both vessels must be connected to each other (Bonding) and the system connected to earth (Grounding).[2][3][4]
TIER 3: CHEMICAL STABILITY (Peroxides)
User Ticket: "We found a bottle of Diisopropyl Ether from 2019 in the back of a cabinet. It has white crystals under the cap. Can we use it?"
Technical Analysis: DO NOT TOUCH OR OPEN THE BOTTLE. The white crystals are likely cyclic organic peroxides (e.g., acetone peroxide analogs), which are shock-sensitive primary explosives. Friction from unscrewing the cap is sufficient to detonate the bottle.
The Mechanism: Ethers react with atmospheric oxygen (autoxidation) to form hydroperoxides. Over time, these polymerize or crystallize.
Reference Table: Peroxide Forming Chemicals Ref: National Safety Council / Prudent Practices in the Laboratory
| Class | Hazard Description | Test/Dispose Schedule | Examples |
| Class A | Form explosive peroxides without concentration. Severe risk.[5] | 3 Months after opening | Isopropyl Ether, Divinyl Acetylene, Potassium Amide |
| Class B | Form peroxides upon concentration (evaporation/distillation). | 12 Months after opening | Diethyl Ether, THF (Tetrahydrofuran), Dioxane |
| Class C | Autopolymerize due to peroxide initiation. | 12 Months after opening | Styrene, Vinyl Acetate, Butadiene |
Action Plan:
-
If crystals are visible: Evacuate the lab. Call EHS/Bomb Squad.
-
If no crystals but expired: Test with starch-iodide paper. If >100ppm peroxides, treat as hazardous waste.
TIER 4: EMERGENCY RESPONSE (Spill Dynamics)
User Ticket: "I spilled 500mL of Pentane. It is evaporating very fast.[5] Should I clean it up or evacuate?"
Technical Analysis: Evacuate immediately. Pentane has a flash point of -49°C and a boiling point of 36°C. A 500mL spill will vaporize rapidly, creating a large cloud of explosive gas. Because Pentane vapor is heavier than air (density > 1), it will sink to the floor and travel to ignition sources (fridges, hot plates) far from the spill site.
The Flash Point vs. Autoignition Distinction:
-
Flash Point (-49°C): The temperature where a spark can ignite it.[6] (Pentane is always ready to ignite in a lab).
-
Autoignition (260°C): The temperature where it ignites spontaneously without a spark.
-
Relevance: You don't need a hot surface to start a fire; you just need a static spark (Tier 2) or a light switch arc.
Protocol: Spill Decision Matrix
-
Assess Volume: < 100mL (Wipe with absorbent pads) vs > 100mL (Evacuation risk).
-
Assess Volatility: Low BP (< 50°C) increases risk exponentially.
-
Action:
-
Alert: Yell "Spill! Evacuate!"
-
Isolate: Close lab doors to contain vapors.
-
Power: Do NOT unplug equipment (pulling a plug creates a spark). Hit the emergency kill switch outside the room if available.
-
References
-
Occupational Safety and Health Administration (OSHA). (2012).[7] Flammable and Combustible Liquids Standard (29 CFR 1910.106).[5][7][8][9] United States Department of Labor. [Link][1][5][7][8]
-
National Fire Protection Association (NFPA). (2024). NFPA 30: Flammable and Combustible Liquids Code.[7][10][11] [Link]
-
National Fire Protection Association (NFPA). (2024). NFPA 77: Recommended Practice on Static Electricity. [Link][12]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
American Chemical Society (ACS). (2023). Peroxide Forming Chemicals.[13][14][15][16] ACS Center for Lab Safety. [Link]
Sources
- 1. The Ups, Downs, Ins, and Outs of Safe Flammable Chemical Storage - EHSLeaders [ehsleaders.org]
- 2. Safe Transfer of Flammable Liquids: Grounding and Bonding [research.wayne.edu]
- 3. files.apsafetytraining.com [files.apsafetytraining.com]
- 4. CCOHS: Static Electricity [ccohs.ca]
- 5. OSHA 1910.106: Understanding Flammable Liquid Categories for Workplace Safety & Fire Prevention — Triangle Safety Consulting LLC [trianglesafetyllc.com]
- 6. Difference Between Flash Point and Auto-Ignition Temperature [froutlet.com]
- 7. justrite.com [justrite.com]
- 8. justrite.com [justrite.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. uschemicalstorage.com [uschemicalstorage.com]
- 11. opwglobal.com [opwglobal.com]
- 12. amarineblog.com [amarineblog.com]
- 13. wcu.edu [wcu.edu]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 16. Appendix J - Peroxide Forming Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Validation & Comparative
Distinguishing Isomeric Alkenes: A GC-MS Guide to 2,3,4- and 2,4,4-Trimethyl-2-pentene
In the realm of hydrocarbon analysis, the differentiation of structural isomers presents a significant analytical challenge. Isomers, with their identical molecular weight, often yield similar chromatographic and mass spectrometric profiles, demanding a nuanced approach for unambiguous identification. This guide provides a detailed, in-depth comparison of 2,3,4-trimethyl-2-pentene and 2,4,4-trimethyl-2-pentene using Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and experimental data to aid researchers, scientists, and professionals in drug development and related fields.
The Analytical Challenge: Identical Mass, Divergent Structures
Both this compound and 2,4,4-trimethyl-2-pentene share the same molecular formula, C₈H₁₆, and a molecular weight of 112.2 g/mol . Consequently, their molecular ion peaks in a mass spectrum will appear at the same mass-to-charge ratio (m/z). The key to their differentiation lies in the subtle yet distinct fragmentation patterns that arise from their unique structural arrangements upon electron ionization.
Decoding the Fragmentation Puzzle: A Tale of Two Isomers
Electron Ionization (EI) at the standard 70 eV imparts significant energy into the analyte molecules, causing them to fragment in predictable ways. The stability of the resulting carbocations is a primary driving force governing these fragmentation pathways. In branched alkenes, fragmentation is often favored at the points of branching due to the formation of more stable secondary and tertiary carbocations.
2,4,4-Trimethyl-2-pentene: The Signature of a Quaternary Carbon
The mass spectrum of 2,4,4-trimethyl-2-pentene is characterized by a prominent peak at m/z 57 . This peak corresponds to the highly stable tert-butyl cation, [(CH₃)₃C]⁺. The formation of this ion is a result of the cleavage of the bond between the C3 and C4 positions, a highly favored fragmentation due to the presence of the quaternary carbon at the C4 position. The loss of a C₅H₉ radical leads to this stable fragment. Another significant peak is observed at m/z 97 , resulting from the loss of a methyl group (CH₃•).
This compound: A More Complex Fragmentation Landscape
In contrast, the mass spectrum of this compound displays a more distributed fragmentation pattern. While it also exhibits a peak at m/z 97 due to the loss of a methyl radical, the base peak is often observed at m/z 69 . This fragment can be attributed to the loss of a propyl radical (C₃H₇•). The structure of this compound allows for multiple fragmentation pathways leading to the formation of various stable carbocations, resulting in a richer spectrum of fragment ions compared to its isomer.
Comparative Analysis of Mass Spectra
| Ion (m/z) | Proposed Fragment | Relative Abundance in this compound | Relative Abundance in 2,4,4-Trimethyl-2-pentene | Rationale for Difference |
| 112 | [C₈H₁₆]⁺ (Molecular Ion) | Present | Present | Molecular ion of both isomers. |
| 97 | [C₇H₁₃]⁺ | Significant | Significant | Loss of a methyl group is a common fragmentation for both isomers. |
| 69 | [C₅H₉]⁺ | Often the Base Peak | Moderate | Favored loss of a propyl radical in this compound. |
| 57 | [C₄H₉]⁺ | Moderate | Often the Base Peak | Highly favored formation of the stable tert-butyl cation from 2,4,4-trimethyl-2-pentene due to the quaternary carbon. |
| 55 | [C₄H₇]⁺ | Significant | Significant | Common fragment in branched alkenes. |
| 41 | [C₃H₅]⁺ | Significant | Significant | Common fragment in branched alkenes. |
Note: Relative abundances are based on typical EI mass spectra and may vary slightly depending on the instrument and conditions.
The Experimental Protocol: A Step-by-Step Guide to Separation and Identification
Achieving a clear distinction between these isomers requires a robust GC-MS method that combines efficient chromatographic separation with the discerning power of mass spectrometry.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-1ms (or equivalent 100% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness. A longer column is recommended to ensure baseline separation of these closely eluting isomers.
-
Carrier Gas: Helium (99.999% purity).
-
Sample: A dilute solution (e.g., 100 ppm) of a mixture of this compound and 2,4,4-trimethyl-2-pentene in a suitable solvent (e.g., hexane).
GC-MS Method Parameters
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for helium on a 0.25 mm ID column. |
| Oven Program | Initial: 40 °C (hold 2 min) | Allows for good initial focusing of the analytes. |
| Ramp: 5 °C/min to 150 °C | A slow ramp rate is crucial for separating closely boiling isomers. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | 35 - 200 amu | Covers the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak. |
Experimental Workflow
Caption: GC-MS workflow for the analysis of trimethylpentene isomers.
Interpreting the Results: A Clear Distinction
By employing the prescribed GC-MS method, you can expect to see two closely eluting peaks in your chromatogram. The elution order will depend on the boiling points of the isomers (this compound: ~116 °C; 2,4,4-trimethyl-2-pentene: ~104.5 °C). Therefore, 2,4,4-trimethyl-2-pentene will elute first .
Upon examining the mass spectrum of each peak, the key differentiating features will become apparent:
-
The first eluting peak (2,4,4-trimethyl-2-pentene): The mass spectrum will be dominated by the m/z 57 fragment ion.
-
The second eluting peak (this compound): The mass spectrum will show a prominent m/z 69 fragment ion, which is likely to be the base peak.
This clear difference in the base peaks of the two mass spectra provides an unequivocal basis for the identification of each isomer.
Conclusion: The Power of a Methodical Approach
Distinguishing between structural isomers like 2,3,4- and 2,4,4-trimethyl-2-pentene is a testament to the power of a well-designed analytical method. By leveraging the principles of gas chromatographic separation and understanding the nuances of mass spectral fragmentation, researchers can confidently identify and differentiate these challenging compounds. The combination of a high-resolution capillary GC column with a carefully optimized temperature program and the detailed analysis of the resulting mass spectra provides a robust and reliable methodology for any laboratory tasked with the analysis of complex hydrocarbon mixtures.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Agilent Technologies. (2014). Analysis of C1 to C7 Hydrocarbons in Car Exhaust Gas.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
A Researcher's Guide to Differentiating C8H16 Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the intricate landscape of drug discovery and development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct pharmacological and toxicological profiles. The C8H16 isomers, a diverse group encompassing various alkenes and cycloalkanes, present a classic challenge in structural characterization. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of modern analytical chemistry, can be expertly applied to unambiguously differentiate these isomers. We will delve into the nuances of 1D and 2D NMR techniques, supported by experimental data and a robust theoretical framework, to empower researchers in their quest for molecular certainty.
The Challenge of Isomerism and the Power of NMR
The molecular formula C8H16 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure. This leads to a multitude of constitutional and geometric isomers, each with a unique three-dimensional architecture. Distinguishing between a linear alkene like 1-octene , a substituted cycloalkane such as ethylcyclohexane , and a simple cycloalkane like cyclooctane is a task for which NMR spectroscopy is exceptionally well-suited. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed fingerprint of the molecular structure, revealing key information about connectivity, symmetry, and stereochemistry.
Experimental Protocol: Acquiring High-Quality NMR Data
The foundation of accurate spectral interpretation lies in meticulous sample preparation and data acquisition. The following protocol outlines the best practices for obtaining high-resolution NMR spectra of volatile organic compounds like C8H16 isomers.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the C8H16 isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds. The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. Solid impurities can degrade spectral resolution.
-
Cap the NMR tube securely to prevent evaporation, especially for volatile samples.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth using a depth gauge.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., DEPT, COSY, HSQC). For ¹³C NMR, broadband proton decoupling is typically used to produce a spectrum of singlets, simplifying interpretation.
-
Caption: Experimental workflow for NMR analysis of C8H16 isomers.
¹H NMR Spectral Comparison: A Tale of Three Isomers
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. Let's compare the expected and observed ¹H NMR spectra for our three representative C8H16 isomers.
| Isomer | Proton Environment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity |
| 1-Octene | =CH₂ | 4.9 - 5.1 | ~4.95 | ddt |
| =CH- | 5.7 - 5.9 | ~5.8 | m | |
| -CH₂- (allylic) | ~2.0 | ~2.05 | q | |
| -(CH₂)₄- | 1.2 - 1.4 | ~1.3 | m | |
| -CH₃ | ~0.9 | ~0.9 | t | |
| Ethylcyclohexane | -CH- | 1.6 - 1.8 | ~1.7 | m |
| -CH₂- (ring) | 1.1 - 1.4 | ~1.2 | m | |
| -CH₂- (ethyl) | ~1.2 | ~1.25 | q | |
| -CH₃ (ethyl) | ~0.9 | ~0.85 | t | |
| Cyclooctane | -CH₂- | ~1.5 | ~1.55 | s |
Analysis:
-
1-Octene : The most striking feature of the 1-octene spectrum is the presence of signals in the olefinic region (4.9-5.9 ppm), which are absent in the spectra of the cycloalkanes. The terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH-) exhibit complex splitting patterns due to geminal, cis, and trans couplings. The allylic protons (-CH₂- adjacent to the double bond) are deshielded relative to other methylene groups and appear around 2.05 ppm.
-
Ethylcyclohexane : In contrast, the ¹H NMR spectrum of ethylcyclohexane is confined to the aliphatic region (0.8-1.8 ppm). The signals are broad and overlapping due to the conformational flexibility of the cyclohexane ring and the small differences in the chemical environments of the ring protons. The ethyl group protons are distinguishable, with the methyl protons appearing as a triplet around 0.85 ppm and the methylene protons as a quartet around 1.25 ppm.
-
Cyclooctane : Due to its high symmetry and rapid conformational averaging at room temperature, all 16 protons of cyclooctane are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum at approximately 1.55 ppm, a stark contrast to the complexity of the other two isomers.
¹³C NMR and DEPT: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This allows for a direct count of non-equivalent carbons, which is highly informative for distinguishing isomers. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further refines this information by differentiating between CH, CH₂, and CH₃ groups.
| Isomer | Carbon Environment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | DEPT-135 |
| 1-Octene | =CH₂ | ~114 | ~114.1 | Negative |
| =CH- | ~139 | ~139.2 | Positive | |
| -CH₂- (allylic) | ~34 | ~33.8 | Negative | |
| -(CH₂)₄- | 22 - 32 | ~31.8, 29.1, 28.9, 22.6 | Negative | |
| -CH₃ | ~14 | ~14.1 | Positive | |
| Ethylcyclohexane | -CH- | ~39 | ~39.2 | Positive |
| -CH₂- (ring) | 26 - 34 | ~33.5, 29.2, 26.7 | Negative | |
| -CH₂- (ethyl) | ~29 | ~28.8 | Negative | |
| -CH₃ (ethyl) | ~11 | ~11.1 | Positive | |
| Cyclooctane | -CH₂- | ~27 | ~27.0 | Negative |
Analysis:
-
1-Octene : The ¹³C NMR spectrum of 1-octene clearly shows two signals in the downfield region characteristic of sp² hybridized carbons (~114 and 139 ppm). The remaining six signals in the aliphatic region correspond to the sp³ hybridized carbons of the hexyl chain. A DEPT-135 experiment would show the =CH₂ and all other -CH₂- groups as negative signals, while the =CH- and the -CH₃ group would appear as positive signals, allowing for unambiguous assignment.
-
Ethylcyclohexane : The ¹³C NMR spectrum of ethylcyclohexane displays six distinct signals, all in the aliphatic region, indicating the absence of a double bond. Due to the symmetry of the molecule, some of the cyclohexane ring carbons are equivalent. The DEPT-135 spectrum would show two positive signals for the -CH- and -CH₃ carbons, and four negative signals for the -CH₂- carbons.
-
Cyclooctane : Similar to its ¹H NMR spectrum, the high symmetry of cyclooctane results in a single signal in its ¹³C NMR spectrum at approximately 27.0 ppm. A DEPT-135 experiment would confirm this signal as a CH₂ group (negative peak).
Caption: Relationship between isomer structure and key NMR features.
Advanced 2D NMR Techniques for Unambiguous Assignments
For more complex isomers or when 1D spectra are ambiguous, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin coupling correlations. In the COSY spectrum of 1-octene, cross-peaks would connect the vinyl protons to each other and to the allylic protons, establishing the connectivity around the double bond. For ethylcyclohexane, COSY would show correlations between the ethyl group protons and between adjacent protons on the cyclohexane ring, helping to trace the carbon framework.
-
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This is incredibly powerful for assigning both the ¹H and ¹³C spectra simultaneously. For instance, in the HSQC spectrum of 1-octene, the proton signals in the olefinic region would correlate with the sp² carbon signals, confirming their assignment.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of any C8H16 isomer can be achieved.
Conclusion
NMR spectroscopy offers a powerful and versatile toolkit for the differentiation of C8H16 isomers. The distinct features in ¹H and ¹³C NMR spectra, arising from differences in chemical shifts, multiplicities, and the number of unique nuclei, provide a clear basis for distinguishing between linear alkenes, and cyclic and substituted cycloalkanes. Advanced techniques such as DEPT, COSY, and HSQC further enhance the analytical power of NMR, enabling researchers to confidently elucidate the precise molecular architecture of these and other complex organic molecules, a critical step in advancing drug discovery and development.
References
-
NMR Spectroscopy - Theory. (n.d.). Retrieved from [Link]
-
Improved Peak Assignments for the 13C NMR Spectra of Poly(ethylene-co-1-octene)s. (2021). Polymers, 13(16), 2686. [Link]
-
Ethylcyclohexane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]
-
1-Octene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
1H NMR Analysis of Chain Unsaturations in Ethene/1-Octene Copolymers Prepared with Metallocene Catalysts at High Temperature. (2012). Macromolecules, 45(15), 5947-5956. [Link]
-
DEPT and DEPTQ. (2007, November 16). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]
-
1H-1H COSY NMR. (2014, April 6). All About Drugs. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2024, July 24). ALWSCI. Retrieved from [Link]
-
1-Octene. (n.d.). PubChem. Retrieved from [Link]
-
Cyclooctane. (n.d.). PubChem. Retrieved from [Link]
-
Fig. S2. (A) 1 H and (B) 13 C NMR spectra of 1-octene. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethylcyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
How many signals are expected in a ¹³C NMR spectrum of ethylcyclohexane? (2024, May 21). Brainly. Retrieved from [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0183733). (n.d.). NP-MRD. Retrieved from [Link]
-
Quantitative 13 C NMR spectrum of hydrogenated 1-octene. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural analysis of OCT. A, 1 H/ 1 H two-dimensional NMR COSY... (n.d.). ResearchGate. Retrieved from [Link]
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1-Octene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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1-octene, 13C NMR (125 MHz, CDCl3). (n.d.). Retrieved from [Link]
-
13.6: DEPT ¹³C NMR Spectroscopy. (2023, November 2). Chemistry LibreTexts. Retrieved from [Link]
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Cyclooctene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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1H NMR SDBS-HR2009-01985NS. (2010, April 2). Retrieved from [Link]
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Ethylcyclohexane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]
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DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved from [Link]
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13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]
-
1-Ethylcyclohexene. (n.d.). SpectraBase. Retrieved from [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]
-
5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
5.7: 13C-NMR Spectroscopy. (2022, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. Retrieved from [Link]
-
mass spectrum & fragmentation of 1-octene. (2022, November 22). YouTube. Retrieved from [Link]
-
1-Octene. (n.d.). Wikipedia. Retrieved from [Link]
- C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc
Computational analysis of the thermodynamic stability of alkene isomers
Executive Summary
In drug discovery and organic synthesis, accurately predicting the thermodynamic stability of alkene isomers (e.g., E vs. Z, positional isomers) is critical for optimizing synthetic routes and understanding metabolic degradation. This guide compares computational strategies for predicting these stability differences (
Key Takeaway: While B3LYP has historically been the default, it frequently fails to capture subtle non-covalent interactions (NCIs) in crowded alkenes.
-
For High-Throughput Screening: Use GFN2-xTB . It provides a rigorous balance of speed and accuracy (RMSD ~4 kcal/mol) for conformational searching.
-
For Production Accuracy: Use
B97M-D4 or M06-2X . These functionals, particularly when paired with a triple- basis set, achieve chemical accuracy (RMSD < 1.0 kcal/mol) against experimental benchmarks.
Theoretical Framework: The Stability Tug-of-War
To model alkene stability accurately, your computational method must account for two opposing forces. If a functional overemphasizes one, your isomer ratio predictions will be flawed.
A. Hyperconjugation (Stabilizing)
According to Zaitsev’s rule, more substituted alkenes are generally more stable. This is electronic in nature: the
-
Computational Requirement: The method must accurately describe orbital mixing. Hartree-Fock (HF) often underestimates this; DFT handles it well.
B. Steric Strain (Destabilizing)
In cis (Z) or gem-disubstituted alkenes, bulky groups clash, raising the ground state energy via Pauli repulsion.
-
Computational Requirement: This is the failure point for many older functionals (e.g., B3LYP without dispersion). They fail to model the "medium-range" electron correlation properly. You must use dispersion corrections (D3, D4) or Minnesota functionals (M06-2X) to capture the attractive van der Waals forces that compete with steric repulsion.
Comparative Analysis of Methods
We evaluate three tiers of computational theory against the "Gold Standard" (Experimental Gas Phase Enthalpy).
Comparison Table: Isomerization Energy Accuracy
| Feature | Semi-Empirical (GFN2-xTB) | Standard DFT (B3LYP) | Dispersion-Corrected DFT ( | High-Level Ab Initio (CCSD(T)) |
| Primary Use Case | Conformer Ensembles / Screening | Legacy Data Comparison | Production Quality Results | Benchmarking / Validation |
| Cost (Relative) | 1x | 100x | 150x | 10,000x |
| Accuracy (RMSD) | ~4.1 kcal/mol | ~2-3 kcal/mol | < 1.0 kcal/mol | < 0.2 kcal/mol |
| Dispersion Handling | Built-in (D4-like) | Poor (unless -D3 added) | Excellent (Integral) | Exact |
| Basis Set Dependence | Minimal (Parametrized) | High | High (Use def2-TZVPP) | Extreme (CBS extrapolation needed) |
Expert Insight
-
Avoid B3LYP: For alkene isomerization, B3LYP often underestimates the stability of crowded trans isomers because it lacks the physics to describe the attractive dispersion forces between alkyl chains in the cis isomer (which partially mitigate the steric strain).
-
The Winner (
B97X-D): This range-separated hybrid functional includes empirical dispersion corrections that are critical for correctly ordering isomers in sterically congested systems (e.g., tetrasubstituted alkenes).
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and accuracy, follow this hierarchical workflow. This protocol prevents the common error of comparing a global minimum of one isomer against a local minimum of another.
Step 1: Conformer Search (CREST/GFN2-xTB)
Isomers are not static structures. You must locate the lowest energy conformer for each isomer.
-
Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB.
-
Command: crest isomer_A.xyz -gfn2 -T 8
-
Why: GFN2-xTB is fast enough to scan thousands of rotamers.
Step 2: Geometry Optimization (DFT)
Take the lowest energy conformers from Step 1 and re-optimize them at a high level of theory.
-
Method:
B97X-D or M06-2X. -
Basis Set: def2-TZVPP (Triple-
is required to minimize Basis Set Superposition Error). -
Solvation: Use SMD (Solvation Model based on Density) if comparing to solution-phase NMR data; Gas Phase if comparing to NIST thermochemistry.
Step 3: Frequency Calculation
-
Goal: Verify the stationary point (0 imaginary frequencies) and obtain Thermal Corrections to Gibbs Free Energy (
). -
Critical Check: If you find an imaginary frequency, you are at a transition state, not a product.
Step 4: Final Energy Evaluation
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for determining alkene stability.
Caption: Figure 1. Hierarchical computational workflow for determining thermodynamic stability of alkene isomers, prioritizing conformational sampling before DFT refinement.
Case Study: cis- vs. trans-2-Butene
To validate the methodology, we compare calculated values against experimental data from the NIST Webbook.
System: 2-Butene (
Data Validation Table
| Parameter | Experimental (NIST) [1,2] | B3LYP/6-31G* (Standard) | |
| -11.17 kJ/mol | -10.5 kJ/mol | -11.10 kJ/mol | |
| -7.00 kJ/mol | -4.2 kJ/mol | -6.95 kJ/mol | |
| Stability Diff ( | 4.17 kJ/mol | 6.3 kJ/mol | 4.15 kJ/mol |
| Error vs Exp | — | +51% (Overestimates strain) | < 1% |
Analysis:
The standard B3LYP method overestimates the stability difference because it fails to account for the weak attractive dispersion forces between the methyl groups in the cis isomer, effectively exaggerating the steric clash. The
References
-
NIST Chemistry WebBook. 2-Butene, (E)- Thermochemistry Data. National Institute of Standards and Technology.[2] [Link]
-
NIST Chemistry WebBook. 2-Butene, (Z)- Thermochemistry Data.[2][3] National Institute of Standards and Technology.[2] [Link]
-
Grimme, S., et al. (2019). GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method.[4][5][6] Journal of Chemical Theory and Computation. [Link]
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]
-
Kesharwani, M. K., et al. (2026). Benchmarking Isomerization Energies for C5-C7 Hydrocarbons: The ISOC7 Database.[7] Journal of Computational Chemistry.[7] [Link]
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- 4. GFN2-xTB-An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Benchmarking Isomerization Energies for [Formula: see text] - [Formula: see text] Hydrocarbons: The ISOC7 Database - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in 2,3,4-Trimethyl-2-pentene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. In the synthesis and use of 2,3,4-Trimethyl-2-pentene, a seemingly simple alkene, the presence of isomeric impurities can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of spectroscopic techniques for the identification and differentiation of this compound from its common isomeric impurities, offering field-proven insights and detailed experimental protocols.
The Challenge: Isomeric Impurities
The synthesis of this compound, often through the acid-catalyzed dimerization of isobutylene or related alcohols, rarely yields a single, pure product. The reaction mechanism allows for rearrangements, leading to a mixture of C8H16 isomers. The most common and challenging impurities to distinguish are its structural isomers, primarily 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene . Due to their similar boiling points and polarity, chromatographic separation can be challenging, making robust spectroscopic identification essential.
This guide will focus on a multi-spectroscopic approach, leveraging the unique strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Comparative Spectroscopic Analysis
A combination of spectroscopic techniques provides a comprehensive and self-validating system for impurity identification. Each method offers a unique perspective on the molecular structure, and their combined data provide a high degree of confidence in the final analysis.
Workflow for Spectroscopic Identification
Caption: A typical workflow for the spectroscopic identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Fragmentation Fingerprint
GC-MS is the cornerstone of volatile impurity analysis, providing both chromatographic separation and mass-based identification. The retention time in the gas chromatograph offers the first clue to an impurity's identity, while the mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint.
Distinguishing Isomers by Fragmentation
While all C8H16 isomers have the same molecular ion peak (m/z 112), their fragmentation patterns under electron ionization (EI) differ due to the varying stability of the resulting carbocations.
| Compound | Key Diagnostic Fragments (m/z) | Rationale for Fragmentation |
| This compound | 97, 55, 41 | The base peak at m/z 97 arises from the loss of a methyl group (CH₃).[1][2] The subsequent fragmentation leads to other stable carbocations. |
| 2,4,4-Trimethyl-1-pentene | 57, 41, 55 | The base peak at m/z 57 is highly characteristic and corresponds to the stable tert-butyl cation ((CH₃)₃C⁺).[3] This is a result of cleavage at the allylic position. |
| 2,4,4-Trimethyl-2-pentene | 97, 55, 41 | Similar to its 2,3,4-isomer, loss of a methyl group to form a stable carbocation at m/z 97 is a major fragmentation pathway.[1] The presence of a prominent m/z 57 peak can indicate co-elution with the 1-pentene isomer. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a volatile solvent such as hexane or dichloromethane.
-
GC-MS System: A standard GC-MS system equipped with a capillary column is suitable.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (to avoid column overloading)
-
-
Gas Chromatography:
-
Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 20,000 u/sec.[5]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a reference library (e.g., NIST) and the characteristic fragmentation patterns outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. For distinguishing isomers, the chemical shifts and coupling patterns are invaluable.
¹H and ¹³C NMR Spectral Comparison
The number of unique signals and their chemical shifts in both ¹H and ¹³C NMR spectra can definitively differentiate the trimethylpentene isomers.
| Compound | ¹H NMR Key Chemical Shifts (ppm) | ¹³C NMR Key Chemical Shifts (ppm) |
| This compound | ~1.6 (multiple methyl singlets), ~2.3 (septet, CH) | Alkene carbons: ~125-135 ppm; Multiple distinct alkyl carbons. |
| 2,4,4-Trimethyl-1-pentene | ~4.6-4.8 (alkene CH₂), ~1.9 (alkene CH₂), ~1.7 (methyl singlet), ~0.9 (tert-butyl singlet)[6] | Alkene carbons: ~110 (CH₂) and ~150 (quaternary C); Distinct signals for the tert-butyl and other methyl groups. |
| 2,4,4-Trimethyl-2-pentene | ~5.1 (alkene CH), ~1.7 (methyl singlet), ~1.6 (methyl singlet), ~1.0 (tert-butyl singlet)[7] | Alkene carbons: ~120 (CH) and ~135 (quaternary C); Distinct signals for the tert-butyl and other methyl groups. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of different proton environments. Compare the chemical shifts in both ¹H and ¹³C spectra to the expected values for the target compound and its potential impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Vibrational Signatures
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For alkenes, the C=C and =C-H stretching and bending vibrations are particularly informative.
Differentiating Isomers by Vibrational Modes
The position of the double bond and the substitution pattern around it lead to distinct IR absorption bands.
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) |
| This compound | ~1670 (weak) | None | None |
| 2,4,4-Trimethyl-1-pentene | ~1650 (medium) | ~3080 (medium) | ~890 (strong) |
| 2,4,4-Trimethyl-2-pentene | ~1680 (weak) | ~3020 (medium) | ~815 (medium) |
The most telling difference is the presence of strong =C-H bending vibrations for the terminal alkene (2,4,4-trimethyl-1-pentene) and the trisubstituted alkene (2,4,4-trimethyl-2-pentene), which are absent in the tetrasubstituted this compound.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Method: Attenuated Total Reflectance (ATR) is ideal for volatile liquids as it requires only a small drop of the sample and minimal preparation.[8] Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
-
FT-IR Spectrometer: A standard benchtop FT-IR spectrometer is sufficient.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates must be collected before running the sample.
-
-
Data Analysis: Identify the key absorption bands and compare them to the characteristic frequencies listed above. The presence of bands in the =C-H stretch and bend regions is a strong indicator of isomeric impurities.
Conclusion: A Triad of Techniques for Unambiguous Identification
No single spectroscopic technique can provide the complete picture of a sample's purity with absolute certainty. By employing a strategic combination of GC-MS, NMR, and FT-IR, a self-validating and robust analytical workflow is established.
-
GC-MS excels at separating volatile components and providing an initial identification based on fragmentation patterns.
-
NMR delivers unambiguous structural elucidation through the precise mapping of the carbon-hydrogen framework.
-
FT-IR offers a rapid and straightforward method to identify key functional groups and substitution patterns, particularly the presence of different types of double bonds.
By correlating the data from these three powerful techniques, researchers can confidently identify and quantify impurities in this compound samples, ensuring the integrity and reliability of their scientific endeavors.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7869, 2,4,4-Trimethyl-2-pentene. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Gasoline Utilizing a GC × GC-MS System. Retrieved from [Link]
-
ResearchGate. (2021, September). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PubMed. (1987, June). Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques. Retrieved from [Link]
-
Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7868, 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11270, 2,3,4-Trimethylpent-2-ene. Retrieved from [Link]
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- 4. Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: Catalytic Systems for Selective Alkene Isomerization
Executive Summary
Selective alkene isomerization—the migration of a carbon-carbon double bond or the inversion of its geometry without skeletal rearrangement—is a pivotal transformation in the synthesis of pharmaceutical intermediates, fragrances, and fine chemicals.
Historically, this field was dominated by thermodynamic control, yielding mixtures favoring the most substituted trans-alkene. Modern catalysis, however, allows for kinetic selectivity , enabling access to contra-thermodynamic isomers (Z-alkenes) or precise positional migration (e.g., terminal-to-internal) with high fidelity.
This guide compares three distinct catalytic modalities:
-
Ruthenium Bifunctional Hydrides: The standard for rapid, positional E-selective migration.
-
Cobalt Pincer Complexes: The sustainable, earth-abundant alternative for specific substrate classes.
-
Photocatalytic Energy Transfer (EnT): The method of choice for geometric (E
Z) isomerization.
Mechanistic Foundations
To select the correct catalyst, one must understand the underlying mechanism. The two dominant pathways are Metal-Hydride Insertion/Elimination (positional movement) and Energy Transfer (EnT) (geometric inversion).
Pathway Visualization
Figure 1: Mechanistic dichotomy between metal-hydride driven positional migration (Red) and photon-driven geometric isomerization (Green).
Comparative Analysis of Catalytic Systems
Ruthenium Bifunctional Hydrides (The "Grotjahn" Standard)
Best For: Rapid positional migration (Terminal
The gold standard in this class is the Grotjahn Catalyst [CpRu(PN)(MeCN)]+. Unlike simple hydrides, this complex features a bifunctional phosphine-nitrogen (PN) ligand. The pendant amine acts as a proton shuttle, drastically lowering the activation energy for the rate-determining deprotonation step.
-
Mechanism: Bifunctional activation. The metal activates the
-system while the ligand assists in proton transfer, preventing "chain walking" over-isomerization in controlled conditions. -
Key Advantage: Speed and Selectivity.[1][2][3] Can achieve TOF > 20,000 h⁻¹ with >99% E-selectivity.
-
Limitation: Precious metal cost; sensitivity to strong acids.
Cobalt Pincer Complexes (The Sustainable Challenger)
Best For: 1,1-disubstituted alkenes and specific steric profiles.
Catalysts based on Bis(imino)pyridine (PDI) ligands (pioneered by Chirik et al.) offer an earth-abundant alternative. These high-spin Co(I) or Co(II) complexes often operate via a radical-hydride mechanism or modified insertion-elimination.
-
Mechanism: Often involves redox-active ligands that store equivalents of electrons, facilitating radical-type pathways that differ from the 2-electron chemistry of Ru/Ir.
-
Key Advantage: Sustainability and unique chemoselectivity (e.g., can tolerate sterically hindered substrates that block Ru catalysts).
-
Limitation: Often requires activation (e.g., with silanes) and strict anaerobic conditions.
Photocatalytic Energy Transfer (The Geometric Specialist)
Best For: Converting E-alkenes to Z-alkenes (Contra-Thermodynamic).[4]
Using photosensitizers like Riboflavin (Vitamin B2) or Iridium(III) polypyridyls , this method pumps energy into the alkene, exciting it to a triplet state. Because the Z-isomer is typically higher in energy (less stable), thermal methods cannot access it. Photocatalysis bypasses this by relaxing from the excited state into the Z-form, where the catalyst can no longer absorb the energy (a "photostationary state").
-
Mechanism: Dexter Energy Transfer (EnT).
-
Key Advantage: The only reliable method to generate high ratios of Z-alkenes from E-starting materials without chemical waste.
-
Limitation: Requires light source; generally does not move the double bond position, only changes geometry.
Performance Data Summary
| Feature | Ru-Bifunctional (Grotjahn) | Co-Pincer (Chirik/Holland) | Photocatalysis (EnT) |
| Primary Transformation | Positional (Terminal | Positional & Hydrogenation | Geometric ( |
| Selectivity | Variable (Ligand dependent) | Up to | |
| Turnover Frequency (TOF) | Very High ( | Moderate | Low to Moderate |
| Functional Group Tol. | Excellent (Alcohols, Amides) | Good (Silanes, Boranes) | Excellent (biomolecules) |
| Operational Cost | High (Ru metal) | Low (Co metal) | Low (Organic dyes) to High (Ir) |
| Key Reference | J. Am. Chem. Soc. 2012 [1] | J. Am. Chem. Soc.[1][2][5] 2010 [2] | J. Org. Chem. 2017 [3] |
Decision Matrix: Selecting Your Catalyst
Use this logic flow to determine the optimal system for your specific synthetic challenge.
Figure 2: Decision matrix for catalyst selection based on substrate type and desired isomeric outcome.
Experimental Protocols
Protocol A: Positional Isomerization using Ru-Catalyst
Target: Conversion of Allyl Alcohol to Ethyl Ketone (via Enol)
Context: This protocol utilizes the Grotjahn catalyst [CpRu(PN)(MeCN)]PF6. It is self-validating because the color change (orange to yellow) often indicates active species formation.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction tube with the alkene substrate (1.0 equiv).
-
Catalyst Addition: Add [CpRu(PN)(MeCN)]PF6 (0.5 - 2.0 mol%). Note: Higher loading is required for sterically hindered substrates.
-
Solvent: Add acetone-d6 or CD2Cl2 (0.5 M concentration). Acetone is often preferred as it stabilizes the active cationic species.
-
Reaction: Stir at room temperature (25°C). Monitor via NMR.
-
Checkpoint: Terminal alkenes typically convert within 15–60 minutes.
-
-
Workup: Filter through a small pad of silica to remove the ruthenium species. Concentrate in vacuo.
Protocol B: Geometric E Z Isomerization (Photocatalytic)
Target: Synthesis of (Z)-Cinnamates from (E)-Cinnamates
Context: This utilizes Energy Transfer (EnT) with Riboflavin (Vitamin B2), a cheap and non-toxic photocatalyst.
-
Setup: Prepare a reaction vial with a magnetic stir bar.
-
Reagents: Add (E)-cinnamate derivative (0.2 mmol) and (-)-Riboflavin (5 mol%).
-
Solvent: Add acetonitrile (ACN) or DMSO (2 mL). Note: Riboflavin solubility is better in DMSO.
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches the triplet state, killing the reaction.
-
Irradiation: Irradiate with Blue LEDs (402–450 nm) at room temperature for 2–12 hours.
-
Validation: Monitor by GC-MS or 1H NMR. The Z-isomer will appear as a distinct peak (coupling constant
Hz vs Hz for E).
References
-
Larsen, C. R., & Grotjahn, D. B. (2012).[1][5] Stereoselective Alkene Isomerization over One Position. Journal of the American Chemical Society, 134(25), 10357–10360.
-
Obligacion, J. V., & Chirik, P. J. (2013).[2] Bis(imino)pyridine Cobalt-Catalyzed Alkene Isomerization–Hydroboration. Journal of the American Chemical Society, 135(51), 19107–19110.
-
Metternich, J. B., & Gilmour, R. (2015).
Z Isomerization of Polarized Alkenes. Journal of the American Chemical Society, 137(35), 11254–11257. -
Holland, P. L., et al. (2021).[5] Cobalt-Catalyzed Z-Selective Isomerization of Terminal Alkenes. Journal of the American Chemical Society, 143(8), 3070–3074.
Sources
Comparative Guide: OH Radical Reactivity with Branched vs. Linear Alkanes
Topic: Relative rate of reaction of OH radicals with branched alkanes. Content Type: Publish Comparison Guides.
Executive Summary
This guide provides a technical analysis of the gas-phase reaction kinetics between hydroxyl radicals (
Key Insight: Branching is not a monolithic accelerator of reactivity. While tertiary (
Mechanistic Foundation: The H-Abstraction Hierarchy
The reaction proceeds via Hydrogen Atom Abstraction, forming water and an alkyl radical.[1] The rate is governed by the Bond Dissociation Energy (BDE) of the C-H bond being attacked.
Performance Hierarchy (Selectivity):
-
Tertiary (
) C-H: Weakest bond (~96 kcal/mol). Fastest abstraction. -
Secondary (
) C-H: Intermediate bond (~98 kcal/mol). Moderate abstraction. -
Primary (
) C-H: Strongest bond (~101 kcal/mol). Slowest abstraction.
Visualizing the Reactivity Landscape
The following diagram illustrates the kinetic competition between different C-H bond types within branched and linear structures.
Figure 1: Kinetic hierarchy of H-atom abstraction. Rate constants (
Experimental Protocol: The Relative Rate Method
Direct measurement of absolute rate constants (e.g., via Pulsed Laser Photolysis-Laser Induced Fluorescence) is precise but resource-intensive. The Relative Rate Method is the industry standard for comparative screening of alkanes.
Methodology Overview
This protocol measures the decay of the target branched alkane relative to a reference compound with a known
Required Equipment:
-
Reaction Chamber: 50–100 L Teflon (FEP) bag or Pyrex smog chamber.
-
Light Source: UV lamps (300–400 nm) to photolyze the OH precursor.
-
Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID).
Step-by-Step Protocol
-
Cleaning: Flush the chamber with purified air (
ppb hydrocarbons) and vacuum to mTorr. Repeat 3x. -
Reactant Injection:
-
Inject Target Alkane (e.g., Isobutane) to achieve ~5 ppmV.
-
Inject Reference Compound (e.g., n-Butane or n-Pentane) to achieve ~5 ppmV.
-
Note: Choose a reference with a
within 2–5x of the target.
-
-
OH Precursor Addition:
-
Inject Methyl Nitrite (
) (~10–20 ppmV) as the photolytic OH source. -
Inject NO (~5 ppmV) to suppress ozone formation.
-
-
Equilibration: Allow dark mixing for 15–30 minutes.
-
T0 Sampling: Withdraw a sample onto the GC column to establish initial peak areas (
and ). -
Irradiation: Turn on UV lamps.
radicals are generated via: -
Time-Resolved Sampling: Withdraw samples at intervals (e.g., every 5 mins) as the compounds decay.
-
Data Analysis: Plot the natural log decays.
The slope of the line is the ratio of rate constants.
Comparative Data Analysis
The following table compares the reactivity of branched alkanes against their linear isomers. All values are at 298 K in units of
Table 1: C4 – C6 Alkane Reactivity Comparison
| Carbon Count | Compound Class | Specific Compound | Structure Note | Relative to n-Alkane | |
| C4 | Linear | n-Butane | 2 | 2.36 | 1.00 (Ref) |
| C4 | Branched | Isobutane | 1 | 2.16 – 2.52 | ~1.00 |
| C5 | Linear | n-Pentane | 3 | 3.80 | 1.00 (Ref) |
| C5 | Branched | Isopentane | 1 | 3.70 | ~0.97 |
| C5 | Branched ( | Neopentane | 4 | 0.80 | 0.21 (Very Slow) |
| C6 | Linear | n-Hexane | 4 | 5.20 | 1.00 (Ref) |
| C6 | Branched ( | 2,3-Dimethylbutane | 2 | 6.20 | 1.19 (Fast) |
| C6 | Branched ( | 2,2-Dimethylbutane | 1 | 2.30 | 0.44 (Slow) |
Data Sources: Atkinson (2003), Wilson et al. (2006).[4]
Interpretation of Results
-
Isobutane vs. n-Butane: Surprisingly similar rates. While isobutane possesses a highly reactive tertiary hydrogen, it has fewer abstractable hydrogens total (10 vs 10, but n-butane has 4 secondary H's vs isobutane's 1 tertiary). The statistical advantage of secondary hydrogens in n-butane balances the energetic advantage of the single tertiary hydrogen in isobutane.
-
The "Neopentyl" Effect: Compounds with quaternary carbons (Neopentane, 2,2-Dimethylbutane) show drastically reduced reactivity. The quaternary carbon acts as a "shield," forcing the reaction to occur only at the slower primary methyl groups.
-
The Multi-Tertiary Boost: 2,3-Dimethylbutane is significantly faster than n-hexane because it possesses two tertiary hydrogens, doubling the probability of a low-energy abstraction pathway.
Structure-Activity Relationship (SAR) Model
For unmeasured branched alkanes, reactivity can be predicted using the Atkinson Group Additivity Method .
Base Rate Constants (per H atom) at 298 K:
Substituent Factors
-
Methyl group (
): (Standard) -
Neighboring methylene (
): (Activation effect)
SAR Logic Flow
Figure 2: Workflow for estimating rate constants using Group Additivity.
References
-
Atkinson, R. (2003).[4][5][6] Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes. Atmospheric Chemistry and Physics, 3, 2233–2307.[5] Link
-
Wilson, E. W., et al. (2006).[4][6] Measurement and Estimation of Rate Constants for the Reactions of Hydroxyl Radical with Several Alkanes and Cycloalkanes. The Journal of Physical Chemistry A, 110(21), 6777–6785. Link
-
Xin, Y., et al. (2024). Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the relative-rate technique. Atmospheric Chemistry and Physics, 24, 11000–11015. Link
-
Kwok, E. S. C., & Atkinson, R. (1995). Estimation of hydroxyl radical reaction rate constants for gas-phase organic compounds using a structure-reactivity relationship: An update. Atmospheric Environment, 29(14), 1685-1695. Link
Sources
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rate constants of nine C6-C9 alkanes with OH from 230 to 379 K: chemical tracers for [OH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 5. ACP - Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to 2,3,4-Trimethyl-2-pentene: Correlating Experimental Observations with Theoretical Predictions
For the discerning researcher, the selection of a chemical reagent is a decision rooted in a deep understanding of its empirical properties and how they align with theoretical models. This guide provides a comprehensive analysis of 2,3,4-trimethyl-2-pentene, a highly branched alkene of interest in organic synthesis and as a component in fuel studies. We will delve into its experimentally determined characteristics, cross-reference them with computational data, and draw comparisons with its structural isomers. This document is intended to serve as a practical resource for scientists and drug development professionals, offering not just data, but also the rationale behind its acquisition and interpretation.
Physicochemical Properties: An Experimental Baseline
The bulk properties of a compound are the first-line indicators of its behavior in a laboratory setting. For this compound, these have been well-characterized.
| Property | Experimental Value | Source |
| Molecular Formula | C₈H₁₆ | |
| Molecular Weight | 112.21 g/mol | |
| Boiling Point | 116 °C | |
| Melting Point | -113 °C | |
| Density | 0.743 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.428 | |
| Flash Point | 12 °C (53.6 °F) | |
| Vapor Pressure | 21.7 mmHg at 25 °C |
These values, sourced from reputable chemical suppliers and databases, provide a solid foundation for handling and utilizing this compound. The relatively low boiling point and high vapor pressure are characteristic of a volatile organic compound, necessitating proper storage and handling in well-ventilated areas.[1]
Spectroscopic Signature: Unveiling the Molecular Structure
Spectroscopic techniques provide a window into the molecular structure of this compound, allowing for its unambiguous identification.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The isopropyl group protons would likely appear as a doublet and a multiplet, while the methyl groups on the double bond would present as singlets with slight differences in chemical shifts.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be observed for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methyl and isopropyl groups.[2]
The IR spectrum of this compound will be characterized by the presence of C-H stretching and bending vibrations for the alkane-like portions of the molecule. A key feature, though potentially weak, would be the C=C stretching vibration characteristic of a tetrasubstituted alkene, typically found in the 1670-1640 cm⁻¹ region. The absence of a strong C=C-H stretching vibration above 3000 cm⁻¹ confirms the lack of a vinylic hydrogen.[3]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak for this compound would be observed at m/z = 112. The fragmentation pattern would be indicative of the branched structure, with characteristic losses of methyl and isopropyl groups.[3]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a generalized protocol for obtaining a high-resolution ¹H NMR spectrum of this compound. The causality behind each step is highlighted to ensure a self-validating experimental design.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Causality: A deuterated solvent is used to avoid large solvent signals in the spectrum. CDCl₃ is a common choice for non-polar analytes.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift determination.
-
Transfer the solution to a 5 mm NMR tube. Causality: The standardized tube diameter ensures compatibility with the NMR spectrometer.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring high resolution.
-
Shim the magnetic field to achieve homogeneity. Causality: Shimming optimizes the magnetic field, resulting in sharp, well-defined peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Repeat the acquisition for a number of scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Integrate the signals to determine the relative number of protons corresponding to each peak. Self-Validation: The ratio of the integrals should correspond to the ratio of the different types of protons in the molecule.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Caption: Workflow for ¹H NMR Spectroscopy.
Theoretical Data: A Computational Perspective
Computational chemistry provides a theoretical framework for understanding the properties of molecules. The following data for this compound has been computed and is available in public databases.
| Property | Computed Value | Source |
| Molecular Weight | 112.21 g/mol | |
| XLogP3-AA | 3.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 112.125200510 Da | |
| Topological Polar Surface Area | 0 Ų | |
| Heavy Atom Count | 8 | |
| Complexity | 92.6 |
These computed properties are derived from the molecule's 2D structure and provide estimations of its physicochemical behavior and topological characteristics.[2] The XLogP3-AA value, for instance, suggests a high degree of lipophilicity, which is consistent with its non-polar structure and insolubility in water.
Cross-Referencing: Bridging Experiment and Theory
A direct comparison of experimental and theoretical data is crucial for a holistic understanding of a molecule.
| Property | Experimental Value | Theoretical Value | % Difference |
| Molecular Weight ( g/mol ) | 112.21 | 112.21 | 0.00% |
| Boiling Point (°C) | 116 | Not readily available from simple calculations | - |
| Density (g/mL) | 0.743 | Not readily available from simple calculations | - |
While basic computed properties like molecular weight show perfect agreement, more complex properties like boiling point and density require more sophisticated computational models that account for intermolecular forces. The value of theoretical data lies in its ability to predict trends and properties that may be difficult or hazardous to measure experimentally. For instance, theoretical calculations can provide insights into reaction mechanisms and transition states, guiding the design of new synthetic routes.
Discrepancies between experimental and theoretical spectroscopic data can often be attributed to the conditions under which the data was obtained (e.g., solvent effects, temperature) and the level of theory used in the calculations.
Comparative Analysis: Isomeric Alternatives
To provide context, it is instructive to compare this compound with its structural isomers, 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
| Property | This compound | 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-2-pentene |
| Boiling Point (°C) | 116 | 101-102 | 104 |
| Density (g/mL at 25 °C) | 0.743 | 0.708 | 0.72 |
| Refractive Index (n20/D) | 1.428 | 1.408 | 1.416[4] |
| Melting Point (°C) | -113 | - | -106.3 to -106 |
The differences in these properties can be directly attributed to their distinct molecular structures. The more linear and less sterically hindered double bond in 2,4,4-trimethyl-1-pentene results in a lower boiling point compared to its more substituted isomers.
Caption: Structures of C₈H₁₆ Isomers.
Conclusion
This guide has provided a multi-faceted view of this compound, integrating experimental data with theoretical predictions and contextualizing its properties through comparison with its isomers. For the researcher, this cross-referenced understanding is paramount for anticipating the behavior of this reagent in experimental setups and for the rational design of chemical processes. The convergence of empirical observation and computational modeling represents a powerful paradigm in modern chemical research, enabling a more profound and predictive science.
References
-
ChemBK. (2024, April 9). 2,3,4-trimethyl-pent-2-ene. Retrieved from [Link]
-
Chemsrc. (2025, August 20). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11270, 2,3,4-Trimethylpent-2-ene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7869, 2,4,4-Trimethyl-2-pentene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5). Retrieved from [Link]
-
YouTube. (2014, May 15). 2,3,4 trimethylpentane structure. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4-Trimethylpentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Trimethylpentene Isomers by Mass Spectrometry
Introduction: In fields ranging from petrochemical analysis to drug metabolite identification, the precise structural elucidation of isomeric compounds is a critical challenge. Trimethylpentenes (C₈H₁₆), a group of branched alkenes, serve as a prime example. While possessing the same molecular weight (112.21 g/mol ), their distinct structural arrangements lead to different chemical properties and behaviors. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for this task, providing both chromatographic separation and structural information through mass spectral fragmentation. This guide provides an in-depth analysis of the fragmentation patterns of key trimethylpentene isomers, offering researchers the rationale behind experimental observations and a robust protocol for their differentiation.
The Foundational Principles of Alkene Fragmentation
Under standard Electron Ionization (EI) conditions (typically 70 eV), the initial event is the removal of an electron from the molecule, most commonly from the π-system of the double bond, to form a molecular ion (M⁺•).[1] This M⁺• is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is a veritable fingerprint of the original molecule's structure. For alkenes, two fragmentation pathways are particularly dominant:
-
Allylic Cleavage: This is the most common fragmentation pathway for alkenes.[2] The bond β to the double bond is cleaved, resulting in the formation of a resonance-stabilized allylic carbocation.[1] The stability of this cation means that peaks corresponding to allylic cleavage are often the most intense (the base peak) in the spectrum. The more substituted and stable the resulting carbocation, the more favored the fragmentation.[3]
-
McLafferty Rearrangement: This pathway is possible for alkenes that have a γ-hydrogen (a hydrogen atom on the third carbon from the double bond) accessible to a six-membered ring transition state.[4] It involves the transfer of this hydrogen to the double bond, followed by cleavage of the bond between the α and β carbons. While a key identifier for certain structures, its prevalence depends on the specific geometry of the isomer.
The following diagram illustrates these fundamental pathways.
Caption: Fundamental fragmentation mechanisms for alkenes in EI-MS.
Comparative Analysis: Fragmentation Patterns of Trimethylpentene Isomers
The structural differences between trimethylpentene isomers directly influence their fragmentation pathways, leading to unique mass spectra. Let's compare three commercially significant isomers: 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 2,3,4-trimethyl-2-pentene.
Case Study 1: 2,4,4-Trimethyl-1-pentene
This isomer features a terminal double bond and a quaternary carbon (a tert-butyl group). The structure precludes a McLafferty rearrangement. Its fragmentation is dominated by cleavages that form highly stable carbocations.
-
Dominant Fragmentation: The most favorable cleavage occurs at the C3-C4 bond. This is technically a homoallylic cleavage, but its driving force is the formation of the exceptionally stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 . This ion is so stable that the m/z 57 peak is almost always the base peak in the spectrum.
-
Secondary Fragmentation: Loss of a methyl group (•CH₃) from the molecular ion results in a fragment at M-15, or m/z 97 . This corresponds to the [C₈H₁₅]⁺ ion.
Caption: Primary fragmentation pathways for 2,4,4-trimethyl-1-pentene.
Case Study 2: 2,4,4-Trimethyl-2-pentene
Here, the double bond is internal, and the structure still contains the tert-butyl group.
-
Dominant Fragmentation: Similar to its isomer, the most facile fragmentation is the loss of the tert-butyl group as a radical, leading to a resonance-stabilized allylic cation at m/z 55 ([C₄H₇]⁺). However, the cleavage can also occur to lose a methyl radical, forming a stable cation at m/z 97 ([M-15]⁺). The most dominant fragmentation is again the cleavage of the C3-C4 bond to produce the stable tert-butyl cation at m/z 57 .
Case Study 3: this compound
This isomer is highly branched around the internal double bond.
-
Dominant Fragmentation: Allylic cleavage is highly favored. The loss of an isopropyl group (•CH(CH₃)₂) via cleavage of the C3-C4 bond results in a highly stable, resonance-stabilized allylic cation at m/z 69 .
-
Secondary Fragmentation: Loss of a methyl group (•CH₃) is also a prominent pathway, leading to a fragment at m/z 97 ([M-15]⁺).
Data Summary and Comparison
The following table summarizes the key distinguishing ions and their typical relative intensities for these three isomers, based on data from the NIST Mass Spectrometry Data Center.[5][6][7] This quantitative comparison is the key to unambiguous identification.
| Mass-to-Charge (m/z) | Ion Identity | 2,4,4-Trimethyl-1-pentene[6] | 2,4,4-Trimethyl-2-pentene[7] | This compound[5] | Rationale for Formation |
| 112 | [M]⁺• | ~15% | ~20% | ~25% | Molecular Ion |
| 97 | [M-15]⁺ | ~25% | ~30% | ~80% | Loss of •CH₃ radical |
| 69 | [C₅H₉]⁺ | ~7% | ~10% | 100% (Base Peak) | Allylic cleavage (loss of •C₃H₇) |
| 57 | [C₄H₉]⁺ | 100% (Base Peak) | 100% (Base Peak) | ~35% | Formation of tert-butyl cation |
| 55 | [C₄H₇]⁺ | ~20% | ~40% | ~50% | Allylic cleavage (loss of •C₄H₉) |
| 41 | [C₃H₅]⁺ | ~40% | ~35% | ~60% | Allyl cation, further fragmentation |
Expert Interpretation: The base peak is the most telling feature. For the two isomers containing a tert-butyl group attached to an sp³ carbon (2,4,4-trimethyl-1-pentene and -2-pentene), the base peak is m/z 57 .[7][8] In contrast, for this compound, the most stable fragment results from losing an isopropyl group, making the base peak m/z 69 .[5] This single data point provides a powerful and immediate means of differentiation.
Experimental Protocol: GC-MS Analysis of Trimethylpentenes
This protocol outlines a self-validating method for the separation and identification of trimethylpentene isomers in a mixture.
1. System Preparation & Calibration:
-
Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Validation: Prior to sample analysis, inject a solvent blank (e.g., hexane) to ensure no system contamination. Subsequently, inject a known standard, such as pure 2,4,4-trimethyl-1-pentene, to verify retention time, peak shape, and spectral integrity against a library standard (e.g., NIST).
2. Sample Preparation:
-
Dilute the sample mixture in a volatile solvent like hexane or pentane to a final concentration of approximately 10-100 µg/mL. The goal is to achieve peak abundances in the range of 10⁵ to 10⁶ to avoid detector saturation while ensuring good signal-to-noise.
3. GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1 (adjust as needed based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
Rationale: This program provides good separation of volatile C₈ isomers while keeping the run time efficient.
-
4. MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Rationale: This range comfortably covers the molecular ion (112) and all significant fragments without collecting unnecessary low-mass solvent data.
-
-
Scan Rate: ~2-3 scans/second.
5. Data Analysis Workflow:
-
Integrate the total ion chromatogram (TIC) to determine the retention times of the separated isomers.
-
For each chromatographic peak, extract the mass spectrum.
-
Compare the acquired spectrum against the NIST spectral library for a preliminary identification.
-
Critically evaluate the fragmentation pattern, paying close attention to the base peak (m/z 57 vs. 69) and the relative abundances of other key ions (m/z 97, 55, 41) as detailed in the comparison table.
Caption: A streamlined workflow for the GC-MS analysis of trimethylpentenes.
Conclusion
The differentiation of trimethylpentene isomers is not solely reliant on chromatographic separation but is definitively confirmed by a careful analysis of their mass spectral fragmentation patterns. The stability of the resulting carbocations dictates the most probable fragmentation pathways. By understanding the underlying principles of allylic cleavage and the diagnostic power of key fragment ions—specifically the base peaks at m/z 57 for isomers with a C4-linked tert-butyl group and m/z 69 for this compound—researchers can achieve confident and unambiguous structural elucidation. This guide provides both the theoretical foundation and a practical, validated protocol to empower scientists in this analytical endeavor.
References
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved February 11, 2026, from [Link]
- Derrick, P. J., et al. (1976). Determination of double bonds in alkenes by field ionization mass spectrometry. Analytical Chemistry, 48(11), 1575–1577.
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
University of Adelaide. (n.d.). Mass Spectrometry - Organic Compounds. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved February 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.4 - Fragmentation of Alkenes. Retrieved February 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
All 'Bout Chemistry. (2018, November 26). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). CID 161608415. Retrieved February 11, 2026, from [Link]
-
Restek. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved February 11, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 11, 2026, from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved February 11, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
SIELC Technologies. (2018, May 16). 2,4,4-Trimethyl-2-pentene. Retrieved February 11, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 11, 2026, from [Link]
Sources
- 1. GCMS Section 6.9.4 [people.whitman.edu]
- 2. jove.com [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 2-Pentene, 2,3,4-trimethyl- [webbook.nist.gov]
- 6. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]
- 7. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]
- 8. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantifying isomeric purity of 2,3,4-Trimethyl-2-pentene
An In-Depth Technical Guide to Quantifying the Isomeric Purity of 2,3,4-Trimethyl-2-pentene
In the landscape of chemical synthesis and drug development, the precise characterization of a molecule's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity. For a molecule such as this compound, an unsaturated hydrocarbon, the term 'purity' extends beyond simple contamination to the more nuanced challenge of isomeric purity. The presence of structural or stereoisomers, often formed concurrently during synthesis, can dramatically alter the chemical and physical properties of the final product, impacting reactivity, polymerization potential, and toxicological profiles.
This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the isomeric purity of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for a self-validating analytical system, ensuring the trustworthiness and accuracy of your results.
The Challenge: Potential Isomeric Impurities
The synthesis of this compound, for instance, via the acid-catalyzed dimerization of isobutylene or the copolymerization of alcohols, can lead to a mixture of C8H16 isomers. Understanding the potential byproducts is the first step in developing a robust analytical method. Key isomers of concern include:
-
Positional Isomers: Differ in the location of the double bond (e.g., 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene).[1][2]
-
Skeletal Isomers: Differ in the arrangement of the carbon backbone.
-
(E/Z) Stereoisomers: this compound itself can exist as (E) and (Z) isomers due to restricted rotation around the C=C double bond.
Quantifying these closely related structures requires techniques with high resolving power and specificity.
Comparative Analysis of Key Analytical Methodologies
The two most powerful and widely adopted techniques for the analysis of volatile, non-polar compounds like trimethylpentenes are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Gas Chromatography (GC-FID) | ¹H Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on boiling point and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3] |
| Primary Strength | Exceptional resolving power for volatile isomers. High sensitivity. | Unambiguous structure confirmation. Can distinguish E/Z isomers through coupling constants. Inherently quantitative without needing identical response factors. |
| Ideal For | Routine quality control, high-throughput screening, detection of trace isomeric impurities. | Structural elucidation, primary ratio determination of known isomers, distinguishing stereoisomers. |
| Limitations | Co-elution of isomers with very similar boiling points can occur. Requires reference standards for positive identification. Assumes equal detector response for isomers in area percent calculations. | Lower sensitivity compared to GC-FID. Can have overlapping signals in complex mixtures. Requires a high-field magnet for optimal resolution. |
| Self-Validation | Peak identification should be confirmed with Mass Spectrometry (GC-MS) or by running authentic standards. | Orthogonal technique to GC; provides confirmatory data. The presence of unique, well-resolved signals for each isomer validates the quantification. |
While High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, its application for separating small, volatile, non-polar hydrocarbons is less common.[4] However, reverse-phase HPLC methods can be developed and may be suitable for specific applications or for isolating impurities.[5]
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for your analyses. As a Senior Application Scientist, I must emphasize that optimization is key; these methods should be adapted to your specific instrumentation and sample matrix.
Protocol 1: Isomeric Purity by High-Resolution Gas Chromatography (GC)
This method is designed to separate volatile isomers based on their differential partitioning between a gas mobile phase and a liquid stationary phase. A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons.[6]
Rationale for Choices:
-
Column (HP-5): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing excellent separation for non-polar to moderately polar compounds based primarily on boiling point differences.
-
Split Injection: A high split ratio (50:1) is used to prevent column overloading and ensure sharp, symmetrical peaks, which is critical for resolving closely eluting isomers.
-
Temperature Program: The program starts at a low temperature to resolve highly volatile components and gradually ramps up to elute all C8 isomers in a reasonable timeframe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with high-purity hexane. Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-FID Instrumentation and Conditions: [6]
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with FID.
-
Injector: Split/Splitless, 250 °C, Split Ratio: 50:1.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: FID, 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This calculation assumes that the FID response factor is the same for all C8H16 isomers, which is a reasonable assumption for initial assessment. For higher accuracy, response factors should be determined using certified standards.
-
Protocol 2: Isomeric Purity by Quantitative ¹H NMR (qNMR) Spectroscopy
¹H NMR provides an elegant and powerful method for both identifying and quantifying isomers without the need for chromatographic separation, provided unique resonance signals exist for each species.[7] For alkenes, the chemical shifts of vinylic protons (on the double bond) and allylic protons (adjacent to the double bond) are highly sensitive to the isomeric structure.[3]
Rationale for Choices:
-
Solvent (CDCl₃): Chloroform-d is a standard, versatile solvent for non-polar organic molecules, offering a clean spectral window.
-
Internal Standard: For absolute quantification, a certified internal standard with non-overlapping signals (e.g., maleic acid) would be added. For relative isomeric purity, no standard is needed.
-
High-Field Spectrometer (400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving subtle differences in chemical shifts between isomers.
Step-by-Step Methodology:
-
Sample Preparation: [6]
-
Accurately weigh ~15 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and mix gently until the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz Avance or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: Standard 90° pulse.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify unique, well-resolved signals corresponding to the main isomer and any impurities. For this compound and its isomers, focus on the vinylic and allylic regions.
-
Carefully integrate the unique signals. The ratio of the integrals is directly proportional to the molar ratio of the isomers.
-
For example, if a signal unique to Isomer A integrates to 1.0 and a signal for Isomer B (with the same number of protons) integrates to 0.05, the molar ratio is 95.2% A to 4.8% B.
-
Visualization of Analytical Workflows
A structured workflow ensures reproducibility and clarity in the analytical process.
Caption: Workflow for Isomeric Purity Assessment.
Caption: Decision matrix for selecting an analytical method.
Trustworthiness Through Orthogonal Methods
The core of a self-validating system lies in the use of orthogonal methods—techniques that measure the same property through different physical principles. By quantifying isomeric purity with both GC (a separation technique) and NMR (a spectroscopic technique), you create a powerful cross-verification system. If the purity values determined by both methods are in close agreement, it lends high confidence to the result. Discrepancies, on the other hand, would rightly trigger further investigation, perhaps into co-eluting peaks in GC or overlapping signals in NMR, thereby preventing the reporting of erroneous data.
References
-
SIELC Technologies. (2018). 2-Pentene, 3,4,4-trimethyl-. Available from: [Link]
-
Starshinechemical. This compound. Available from: [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available from: [Link]
-
Larive, C. K., & Korir, A. K. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]
- Google Patents. (CN107056576B). Preparation method of 2,4,4-trimethyl-1-pentene.
-
AQA. (2015). A-level Chemistry 7405 Specification. Available from: [Link]
-
Chemsrc. (2025). This compound | CAS#:565-77-5. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11270, 2,3,4-Trimethylpent-2-ene. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11269, 2,3,4-Trimethylpentane. PubChem. Available from: [Link]
-
NIST. 2-Pentene, 2,3,4-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. (US2554251A). Isomerization of 2, 4, 4-trimethyl-pentene-2.
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
-
ResearchGate. Detection and determination of the alkenes. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Available from: [Link]
-
CRC Press. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available from: [Link]
- Google Patents. (US6861512B2). Separation of olefinic isomers.
Sources
- 1. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Contra-Thermodynamic vs. Thermodynamic Alkene Isomerization
Executive Summary: Mastering the Energy Landscape
In the synthesis of complex active pharmaceutical ingredients (APIs), the alkene moiety is a critical functional handle. Historically, chemists have been restricted to the "downhill" slope of the energy landscape: Thermodynamic Isomerization . This process, driven by stability (Zaitsev’s rule), reliably converts terminal alkenes to internal, conjugated, or E-isomers.
However, modern drug discovery often demands the inverse: accessing the "uphill" or Contra-Thermodynamic products—specifically converting internal alkenes to terminal positions (deconjugation) or accessing Z-isomers from E-precursors.
This guide objectively compares these two opposing methodologies, focusing on the mechanistic divergence between Metal-Hydride Insertion (Thermodynamic) and Photochemical Radical-Polar Crossover (Contra-Thermodynamic) .
Mechanistic Divergence: The "Why" Behind the Selectivity
To control the outcome, one must control the intermediate. The fundamental difference lies in how the double bond is broken and reformed.
Thermodynamic Control (The Standard)[1]
-
Driver: Enthalpy (
). -
Catalysts: Ru, Rh, Ir hydrides (e.g., Grotjahn’s catalyst).
-
Mechanism: Metal-Hydride (M-H) Insertion/Elimination .[1] The metal inserts into the alkene to form a metal-alkyl intermediate.[1]
-hydride elimination occurs preferentially to form the most substituted (stable) alkene. -
Outcome: Terminal
Internal (E-selective).[2]
Contra-Thermodynamic Control (The Frontier)
-
Driver: External Energy (Light/Electricity) + Kinetic Trapping.
-
Catalysts: Dual systems (e.g., Decatungstate photocatalyst + Cobaloxime).
-
Mechanism: Radical-Polar Crossover / HAT . Light excites a photocatalyst which abstracts a hydrogen atom (HAT) to form an allylic radical. A second catalyst (Cobalt) captures this radical.[3] The final elimination is kinetically controlled by steric bulk, forcing the double bond to the least substituted position.
-
Outcome: Internal
Terminal (Deconjugation).
Visualization: Pathway Comparison
The following diagram illustrates the bifurcation between the thermodynamic "downhill" path and the contra-thermodynamic "uphill" path.
Caption: Figure 1. Divergent mechanistic pathways. Path A (Red) follows thermodynamic stability via Ru-catalysis. Path B (Blue) utilizes photochemical energy and steric gating (Co) to access the contra-thermodynamic terminal alkene.
Comparative Performance Analysis
The following data contrasts the performance of a standard Grotjahn-type Ruthenium catalyst against the Wendlandt Cobalt/Photoredox system.
Table 1: Performance Metrics & Selectivity
| Feature | Thermodynamic Isomerization | Contra-Thermodynamic Isomerization |
| Primary Transformation | Terminal | Internal |
| Catalyst System | [CpRu(PN)L] (Grotjahn Catalyst) | Cobaloxime + Decatungstate (TBADT) |
| Energy Source | Thermal (RT to 60°C) | Photochemical (390 nm / Blue LED) |
| Selectivity Driver | Product Stability ( | Kinetic barrier of deprotonation |
| Typical Yield | >95% | 60–85% |
| E/Z Selectivity | >20:1 (E-selective) | N/A (Forms terminal alkene) |
| Positional Ratio | >50:1 (Internal:Terminal) | ~90:10 to 98:2 (Terminal:Internal) |
| Functional Group Tolerance | High (Alcohols, Esters, Amides) | Moderate (Sensitive to radical scavengers) |
| Scale-up Feasibility | High (kg scale proven) | Moderate (Flow chemistry required for >10g) |
Experimental Protocols
Safety Warning: All photochemical reactions involving high-intensity LEDs require UV-filtered eye protection. Decatungstate reactions generate radicals; exclude oxygen strictly.
Protocol A: Thermodynamic Control (Terminal Internal)
Objective: Synthesis of (E)-anethole from estragole (allylbenzene derivative). Mechanism: Ru-catalyzed chain walking.
-
Catalyst Prep: Weigh [CpRu(MeCN)₃]PF₆ (1.0 mol%) and the bifunctional phosphine ligand (e.g., 2-pyridyldiphenylphosphine) into a vial.
-
Solvation: Dissolve in degassed Acetone-d6 or CDCl₃ (0.5 M concentration relative to substrate).
-
Reaction: Add the terminal alkene substrate (1.0 equiv).
-
Incubation: Stir at Room Temperature (23°C) for 15–30 minutes.
-
Note: Reaction progress is visually indicated by a color change (often yellow to deep orange).
-
-
Validation: Monitor by ¹H NMR.
-
Key Signal: Disappearance of terminal vinyl protons (
5.0–6.0 ppm) and appearance of internal alkene doublets ( 6.1–6.5 ppm). -
Coupling Constant: Check
-values. Hz confirms E-geometry.
-
Protocol B: Contra-Thermodynamic Control (Internal Terminal)
Objective: Deconjugation of trans-anethole to estragole. Mechanism: Photochemical HAT / Cobaloxime kinetic trap. Reference: Based on Wendlandt et al. (JACS, 2022).[4][5]
-
Reagent Assembly:
-
Substrate: Internal alkene (1.0 equiv, e.g., 0.5 mmol).
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (5 mol%).
-
HAT Catalyst: Cobaloxime Pyridine Chloride [Co(dmgH)₂(py)Cl] (5 mol%).
-
Additive: Di-isopropyl ethyl amine (DIPEA) or similar base if substrate is acid-sensitive (optional, depending on specific substrate).
-
-
Solvent System: Dissolve components in Acetonitrile (MeCN) (0.1 M).
-
Degassing (Critical): Oxygen quenches the triplet state of decatungstate and intercepts radicals.
-
Method: Perform 3 cycles of Freeze-Pump-Thaw or vigorous sparging with Argon for 20 minutes.
-
-
Irradiation: Seal the vial and irradiate with 390 nm (Violet) or 427 nm (Blue) LEDs at Room Temperature.
-
Fan Cooling: Ensure the reaction temperature does not exceed 30°C, as heat promotes the reverse (thermodynamic) reaction.
-
-
Duration: Irradiate for 18–24 hours.
-
Workup: Remove solvent in vacuo. Filter through a short silica plug to remove tungsten/cobalt residues.
-
Validation: ¹H NMR is essential.
-
Key Signal: Look for the diagnostic terminal alkene signals (multiplet at
5.8, doublets at 5.0). -
Quantification: Integrate terminal vinyl protons vs. residual internal protons to calculate the Contra-Thermodynamic Ratio (CTR) .
-
Troubleshooting & Expert Insights
Why did the Contra-Thermodynamic reaction fail?
-
Oxygen Leak: The most common failure mode. The radical intermediate reacts with O₂ to form peroxides instead of being captured by Cobalt. Solution: Use a glovebox or stricter Schlenk technique.
-
Light Penetration: If scaling up (>500 mg), Beer-Lambert law limits photon penetration. Solution: Switch to a flow reactor or use narrow vessels.
-
Substrate Sterics: If the internal alkene is tri- or tetra-substituted, the HAT step (hydrogen abstraction) becomes slow. Solution: Increase TBADT loading to 10 mol%.
Why is the Thermodynamic reaction giving mixtures?
-
Over-Isomerization: If the substrate has multiple double bonds, the catalyst may migrate the bond too far (chain walking). Solution: Lower temperature to 0°C or reduce catalyst loading to 0.1 mol%.
-
Z-Isomer Presence: While Grotjahn catalysts are E-selective, high temperatures can equilibrate the mixture. Solution: Keep T < 40°C.
References
-
Occhialini, G., Palani, V., & Wendlandt, A. E. (2022).[4][5] Catalytic, Contra-Thermodynamic Positional Alkene Isomerization.[4][5][6] Journal of the American Chemical Society, 144(1), 145–152.[4] [Link] (The primary source for the internal-to-terminal contra-thermodynamic protocol.)
-
Larsen, C. R., & Grotjahn, D. B. (2012).[3][7] Stereoselective Alkene Isomerization over One Position. Journal of the American Chemical Society, 134(25), 10357–10360. [Link] (The authoritative source for thermodynamic, E-selective isomerization.)
-
Metternich, J. B., & Gilmour, R. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins.[8] Journal of the American Chemical Society, 137(35), 11254–11257. [Link] (Key reference for geometric contra-thermodynamic isomerization.)
-
Crossley, S. W., Obradors, C., & Shenvi, R. A. (2016). Manganese-, Iron-, and Cobalt-Catalyzed Radical Hydrofunctionalization of Olefins.[9] Chemical Reviews, 116(15), 8912–9000. [Link] (Comprehensive review of the HAT mechanism used in contra-thermodynamic processes.)
-
Singh, A., Fennell, C. J., & Weaver, J. D. (2016). Photocatalyst size controls electron and energy transfer: selectable E/Z isomer synthesis via C–F alkenylation.[10] Chemical Science, 7(10), 6746-6752. [Link] (Insight into the energy transfer mechanisms for E/Z selectivity.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkene synthesis by isomerization [organic-chemistry.org]
- 4. Catalytic, contra-Thermodynamic Positional Alkene Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. wendlandtlab.blob.core.windows.net [wendlandtlab.blob.core.windows.net]
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- 8. mdpi.com [mdpi.com]
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- 10. Photocatalyst size controls electron and energy transfer: selectable E/Z isomer synthesis via C–F alkenylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2,3,4-Trimethyl-2-pentene proper disposal procedures
Executive Summary: The Hazard Profile
2,3,4-Trimethyl-2-pentene (CAS: 565-77-5) is a highly branched
Immediate Hazard Directive: This compound is a Class IB Flammable Liquid .[1] It emits vapors that can travel considerable distances to ignition sources and flash back.[1]
-
Primary Risk: Fire/Explosion (Flash Point: ~7–12°C).[1]
-
Secondary Risk: Aspiration toxicity (Category 1) and skin/eye irritation.[1]
-
Regulatory Status: RCRA Hazardous Waste Code D001 (Ignitable).[1][2][3]
Chemical & Regulatory Characterization
To ensure compliance with local and federal regulations (EPA/RCRA), you must classify this waste correctly before it leaves your bench.[1]
Table 1: Critical Disposal Parameters
| Parameter | Value/Designation | Operational Implication |
| CAS Number | 565-77-5 | Use for waste manifest labeling.[1][4] |
| Flash Point | ~7°C to 12°C (Closed Cup) | D001 Ignitable Waste .[1] Must be stored in flammables cabinet. |
| Specific Gravity | 0.743 g/mL | Lighter than water. Will float on aqueous layers (spill containment factor).[1] |
| Water Solubility | Insoluble | Do not attempt to dilute with water for disposal. |
| RCRA Code | D001 | Requires segregation from oxidizers and corrosives. |
| Incompatibilities | Strong Oxidizers, Acids | Reacts vigorously with nitric acid or perchlorates. |
Immediate Spill Response (Emergency Protocol)
If a spill occurs (>100 mL), activate this protocol immediately.[1]
-
Isolate: Evacuate the immediate area. Close lab doors to maintain negative pressure.[1]
-
Eliminate Sources: Cut power to hot plates, stirrers, and uncapped outlets.[1]
-
Contain:
-
Disposal of Cleanup Materials: All saturated absorbents must be treated as Hazardous Solid Waste (D001) and sealed in a vapor-tight container immediately.[1]
Routine Disposal Workflow
This section details the standard operating procedure (SOP) for disposing of reaction aliquots or expired stock.
Phase A: Pre-Transfer Verification (The Self-Validating Step)
Why this matters: Blindly pouring chemicals into a waste drum is the leading cause of lab fires.[1] Use this "Stop-Check" system.
-
The Peroxide Check: Although less susceptible than ethers, branched alkenes can form peroxides upon prolonged exposure to air.[1]
-
The Compatibility Check:
Phase B: Transfer & Containerization
Mechanism: This alkene is a non-conductive liquid.[1] Pouring it generates static electricity.[1]
-
Grounding: If transferring >1 Liter, attach a ground wire between the source container and the receiving drum.[1]
-
Funnel Use: Use a grounded safety funnel with a flame arrestor.
-
Headspace: Leave at least 10% headspace in the container.[1] this compound has a high coefficient of thermal expansion; a full bottle can burst if the lab temperature rises.[1]
Phase C: Labeling & Storage
-
Label: "Hazardous Waste - Flammable Solvent (this compound)."[1]
-
Storage: Move to a Satellite Accumulation Area (SAA) within a flammable safety cabinet.
Waste Stream Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring you do not accidentally mix incompatible streams.
Figure 1: Decision matrix for segregating this compound waste streams. Note the critical stop point for oxidizer mixtures.
Final Disposition
Once removed from the laboratory, the waste follows a strict cradle-to-grave path:
-
Transport: Must be transported by a licensed hazardous waste hauler (DOT Class 3).[1]
-
Treatment Method:
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Code of Federal Regulations. (2023). 40 CFR § 261.21 - Characteristic of ignitability.[1][2][5] Electronic Code of Federal Regulations.[1] Retrieved from [Link][1][2][3][6][7][8][9]
Sources
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- 2. epa.gov [epa.gov]
- 3. McCoy Review: Definition of D001 Hazardous Waste Modernized [mccoyseminars.com]
- 4. This compound | 565-77-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. danielstraining.com [danielstraining.com]
- 6. EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations — KERAMIDA Inc. [keramida.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 9. 2-Pentene, 2,3,4-trimethyl- (CAS 565-77-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4-Trimethyl-2-pentene
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 2,3,4-Trimethyl-2-pentene in a laboratory setting. As a highly flammable and potentially hazardous chemical, strict adherence to these guidelines is paramount to ensure the safety of all personnel. This document is intended for researchers, scientists, and professionals in the field of drug development.
Understanding the Risks: Hazard Profile of this compound
Before delving into specific PPE requirements, it is crucial to understand the inherent hazards associated with this compound. This colorless liquid is classified as a highly flammable liquid and vapor.[1][2][3] Key hazards include:
-
Flammability: The primary hazard is its high flammability. It can be easily ignited by heat, sparks, or open flames.[2][3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.
-
Aspiration Hazard: If swallowed, it can enter the airways and may be fatal.[1][3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][3][4] In high concentrations, it may lead to narcotic effects such as dizziness or suffocation.[4]
A thorough understanding of these risks informs the selection and proper use of PPE, forming the foundation of a robust safety culture.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | To prevent skin contact that can lead to irritation.[1][4] |
| Body Protection | Flame-resistant lab coat or chemical-resistant coveralls | To protect against accidental splashes and to prevent ignition of clothing.[1][4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a fume hood or in poorly ventilated areas to prevent respiratory irritation from vapors.[1][4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
Pre-Handling Checklist:
-
Verify Ventilation: Ensure work is conducted in a certified chemical fume hood with adequate airflow.[1]
-
Inspect PPE: Before each use, thoroughly inspect all PPE for any signs of damage or degradation.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.[4]
-
Review the SDS: Always have the Safety Data Sheet readily accessible for immediate reference.
Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated handling area. The sequence for donning is typically gown, mask or respirator, goggles or face shield, and then gloves.
-
Grounding Equipment: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2][4]
-
Dispensing the Chemical: Use only spark-proof tools when handling this compound.[2][4] When transferring, pour slowly and carefully to minimize splashing and vapor generation.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2][5]
Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is gloves, face shield or goggles, gown, and then mask or respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
-
Cleaning the Work Area: Decontaminate the work surface with an appropriate cleaning agent.
Emergency Response and Disposal Plan
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite.[1]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[5][6] Do not pour down the drain.[5]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Handling Workflow
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,4-Trimethyl-1-pentene, 99%. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4-Trimethylpentane. Retrieved from [Link]
-
Vitol Inc. (2023, January 19). Iso-Octenes - SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). SAFETY DATA SHEET - 2,4,4-Trimethyl-2-pentene. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4-Trimethylpent-2-ene. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. This compound | 565-77-5 | TCI AMERICA [tcichemicals.com]
- 3. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. vitol.com [vitol.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
